Tetraphenylgermane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12140. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tetraphenylgermane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Ge/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEXMONMGUVLRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(C6H5)4Ge, C24H20Ge | |
| Record name | tetraphenylgermane | |
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DSSTOX Substance ID |
DTXSID3061429 | |
| Record name | Germane, tetraphenyl- | |
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Molecular Weight |
381.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048-05-1 | |
| Record name | Tetraphenylgermane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetraphenylgermane | |
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| Record name | Tetraphenylgermane | |
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| Record name | Germane, tetraphenyl- | |
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| Record name | Germane, tetraphenyl- | |
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| Record name | Tetraphenylgermanium | |
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| Record name | TETRAPHENYLGERMANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHW6K1Q1T6 | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis of a Molecule: An In-depth Technical Guide to the Early Synthesis of Tetraphenylgermane
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational synthetic methodologies that first brought tetraphenylgermane, a cornerstone organogermanium compound, into the realm of scientific possibility. The early 20th century witnessed a burgeoning interest in organometallic chemistry, and the synthesis of compounds like this compound was a testament to the ingenuity and evolving techniques of the time. This document provides a detailed examination of the primary early synthetic route, complete with experimental protocols, quantitative data, and logical diagrams to facilitate a comprehensive understanding for today's researchers.
Core Synthesis Method: The Grignard Reaction
The most prominent and well-documented early method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction, discovered by Victor Grignard in 1900, proved to be highly effective for the arylation of germanium tetrachloride. The reaction involves the preparation of a Grignard reagent, phenylmagnesium bromide, which then acts as a nucleophile, displacing the chloride ions from the germanium center.
Experimental Protocol: Synthesis of this compound via Phenylmagnesium Bromide
This protocol is based on early 20th-century literature and outlines the synthesis of this compound from germanium tetrachloride and phenylmagnesium bromide.
Materials:
-
Germanium Tetrachloride (GeCl₄)
-
Bromobenzene (C₆H₅Br)
-
Magnesium (Mg) turnings
-
Anhydrous Diethyl Ether ((C₂H₅)₂O)
-
Toluene (C₇H₈)
-
Dilute Acetic Acid (CH₃COOH)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., three-neck flask, reflux condenser, dropping funnel)
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated, often with gentle warming, and then proceeds exothermically. The mixture is refluxed until the magnesium is consumed, resulting in a solution of phenylmagnesium bromide.
-
Reaction with Germanium Tetrachloride: The solution of phenylmagnesium bromide is cooled. A solution of germanium tetrachloride in toluene is then added dropwise to the Grignard reagent. The reaction is typically stirred and refluxed for several hours to ensure complete reaction.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled and hydrolyzed by carefully pouring it onto a mixture of ice and dilute acetic acid. The resulting solid, crude this compound, is collected by filtration.
-
Purification: The crude product is washed with dilute acetic acid and then recrystallized from a suitable solvent, such as toluene, to yield pure this compound.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 85% | Based on early literature reports. |
| Melting Point | 237-238 °C | A key physical constant for identification. |
| Molecular Formula | C₂₄H₂₀Ge | |
| Molecular Weight | 381.02 g/mol |
Alternative Early Synthetic Strategies: A Brief Overview
While the Grignard reaction was a primary method, the principles of other early organometallic reactions were also applicable. The Wurtz-Fittig reaction , a method involving the reaction of an aryl halide and an alkyl or aryl halide with sodium metal, represents another plausible, though less specifically documented for this compound, early synthetic route.[1][2][3] This reaction would theoretically involve the coupling of chlorobenzene and germanium tetrachloride in the presence of sodium. However, such reactions were often plagued by side reactions and lower yields compared to the more controlled Grignard synthesis.
Visualizing the Synthesis
To further elucidate the primary synthetic pathway and the logical flow of the experimental procedure, the following diagrams are provided.
Caption: Reaction pathway for the synthesis of this compound via the Grignard reaction.
Caption: Experimental workflow for the synthesis and purification of this compound.
References
The Dawn of Aryl-Germanium Chemistry: Unearthing the First Synthesis of Tetraphenylgermane
A Technical Guide on the Historical Discovery and Synthesis of a Foundational Organogermanium Compound
For researchers, scientists, and professionals in drug development, understanding the historical context and foundational methodologies of organometallic chemistry provides a crucial framework for innovation. This in-depth technical guide delves into the historical discovery of tetraphenylgermane, the first organogermanium compound featuring an aryl-germanium bond. We will explore the pioneering work of the scientists who first synthesized this compound, providing detailed experimental protocols from their seminal publications and presenting the quantitative data in a clear, comparative format.
Introduction: A New Frontier in Organometallic Chemistry
Following the discovery of germanium by Clemens Winkler in 1886, the exploration of its organometallic derivatives began. While the first organogermanium compound, tetraethylgermane, was synthesized by Winkler in 1887, the synthesis of an aryl derivative remained an open challenge for several decades. The successful synthesis of this compound marked a significant milestone, extending the reach of organogermanium chemistry and laying the groundwork for future investigations into the properties and applications of these novel compounds.
The Pioneering Synthesis by Morgan and Drew (1925)
The first successful synthesis of this compound was reported in 1925 by Gilbert T. Morgan and Herbert D. K. Drew. Their work, "Researches on organo-metallic compounds. Part I. The production of aromatic germanium compounds," published in the Journal of the Chemical Society, detailed the reaction of germanium tetrachloride with a Grignard reagent, phenylmagnesium bromide. This approach established a viable route to forming stable germanium-carbon bonds with aromatic systems.
Experimental Protocol of Morgan and Drew
The following protocol is reconstructed from the procedural details described in their 1925 publication.
Materials:
-
Germanium tetrachloride (GeCl₄)
-
Magnesium turnings
-
Bromobenzene (C₆H₅Br)
-
Anhydrous diethyl ether
-
Dilute hydrochloric acid
-
Toluene
-
Alcohol
Procedure:
-
Preparation of Phenylmagnesium Bromide: A solution of phenylmagnesium bromide was prepared in anhydrous diethyl ether using magnesium turnings and bromobenzene in the standard manner for Grignard reagent synthesis.
-
Reaction with Germanium Tetrachloride: To the ethereal solution of phenylmagnesium bromide, a solution of germanium tetrachloride in anhydrous diethyl ether was added gradually. The reaction is exothermic and results in the formation of a solid precipitate.
-
Hydrolysis: After the addition of germanium tetrachloride was complete, the reaction mixture was hydrolyzed by the slow addition of dilute hydrochloric acid to decompose the magnesium complexes.
-
Isolation and Purification: The ethereal layer was separated, and the ether was distilled off. The residue was then treated with toluene to dissolve the this compound. The toluene solution was filtered and concentrated. Upon cooling, crude this compound crystallized.
-
Recrystallization: The crude product was purified by recrystallization from a suitable solvent, such as toluene or alcohol, to yield colorless needles of this compound.
Refinements by Kraus and Foster (1927)
Two years after the initial discovery, Charles A. Kraus and L. S. Foster of Clark University published a modified procedure in the Journal of the American Chemical Society titled "The preparation of tetraphenylgermanium." Their work aimed to improve the yield and efficiency of the synthesis. They introduced the use of a higher-boiling solvent, which they found to be advantageous.
Experimental Protocol of Kraus and Foster
The following protocol is based on the method described in their 1927 paper.
Materials:
-
Germanium tetrachloride (GeCl₄)
-
Magnesium turnings
-
Bromobenzene (C₆H₅Br)
-
Anhydrous diethyl ether
-
Anhydrous toluene
-
Hydrochloric acid
-
Alcohol
Procedure:
-
Preparation of Phenylmagnesium Bromide: A solution of phenylmagnesium bromide was prepared from 29 g of bromobenzene in anhydrous diethyl ether.
-
Solvent Exchange: After filtration by decantation, 100 cc of dry toluene was added to the Grignard reagent, and the mixture was heated on a water bath to remove the ether.
-
Reaction: While the toluene solution was still warm and connected to a reflux condenser, 10 g of germanium tetrachloride mixed with 10 cc of toluene was added at a rate that maintained vigorous boiling. The mixture was then heated for two hours on an oil bath.
-
Hydrolysis and Work-up: The reaction mixture was hydrolyzed with hydrochloric acid. Several hundred cubic centimeters of warm toluene were added, and the toluene layer was filtered.
-
Isolation and Purification: The toluene filtrate was concentrated to a small volume. Upon cooling, white, needle-like crystals of this compound separated. The crystals were collected by suction filtration and washed first with a small amount of cold toluene and then with several volumes of alcohol.
Quantitative Data Summary
The following table summarizes the quantitative data reported in the seminal publications, providing a clear comparison of the two historical methods.
| Parameter | Morgan and Drew (1925) | Kraus and Foster (1927) |
| Yield | Not explicitly stated | 14.1 g (from 10 g GeCl₄) |
| Melting Point (°C) | 235.5 | 225-226 (uncorrected) |
| Solvent | Diethyl ether | Toluene (after ether) |
| Key Innovation | First synthesis | Use of a higher-boiling solvent |
Logical Workflow of the Historical Synthesis
The following diagram illustrates the logical progression of the experimental steps in the historical synthesis of this compound, applicable to both the Morgan and Drew and the Kraus and Foster methodologies.
Caption: Logical workflow of the historical synthesis of this compound.
Conclusion
The pioneering work of Morgan, Drew, Kraus, and Foster in the 1920s established the foundational methodology for the synthesis of aryl-germanium compounds. Their use of the Grignard reaction to form the germanium-carbon bond in this compound opened a new avenue in organometallic chemistry. The detailed experimental protocols and quantitative data from their original publications, as outlined in this guide, not only provide a historical record but also continue to serve as a basis for modern synthetic strategies in organogermanium chemistry and related fields. Understanding these origins is paramount for researchers seeking to build upon this rich chemical heritage.
In-Depth Technical Guide to the Crystal Structure Analysis of Tetraphenylgermane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the crystal structure analysis of tetraphenylgermane (Ge(C₆H₅)₄), a cornerstone organogermanium compound. Its highly symmetric, stable structure makes it an excellent model system for understanding the fundamental principles of molecular packing and intermolecular interactions in organometallic crystals. This document details the experimental protocols for its synthesis and crystallization, presents its crystallographic data in a clear, tabular format, and visualizes the experimental workflow and structural relationships.
Quantitative Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a highly ordered and symmetric arrangement. The key crystallographic and structural parameters are summarized in the tables below for easy reference and comparison.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical Formula | C₂₄H₂₀Ge |
| Formula Weight | 381.01 g/mol |
| Crystal System | Tetragonal |
| Space Group | I4̅2d |
| Unit Cell Dimensions | |
| a | 11.613 Å[1] |
| b | 11.613 Å |
| c | 6.904 Å[1] |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 931.5 ų |
| Z (Molecules per unit cell) | 2[1] |
| Calculated Density | 1.357 g/cm³ |
Table 2: Selected Bond Lengths and Angles for this compound
| Bond | Length (Å) | Angle | Degree (°) |
| Ge—C | 1.954[1] | C—Ge—C | 109.5[1] |
| C—C (mean) | 1.380[1] |
Experimental Protocols
The successful crystal structure analysis of this compound hinges on two critical experimental stages: the synthesis of the pure compound and the growth of high-quality single crystals suitable for X-ray diffraction.
Synthesis of this compound via Grignard Reaction
This compound can be reliably synthesized using a Grignard reaction, a versatile method for forming carbon-carbon and carbon-heteroatom bonds.[2][3]
Materials and Equipment:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Bromobenzene
-
Anhydrous diethyl ether
-
Germanium tetrachloride (GeCl₄)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, nitrogen inlet
-
Ice bath
Procedure:
-
Preparation of the Grignard Reagent (Phenylmagnesium Bromide):
-
All glassware must be rigorously flame-dried and cooled under a nitrogen atmosphere to exclude moisture.[2]
-
Magnesium turnings (4.86 g, 0.2 mol) and a single crystal of iodine are placed in the three-necked flask.[2]
-
A solution of bromobenzene (31.4 g, 0.2 mol) in 100 mL of anhydrous diethyl ether is prepared and placed in the dropping funnel.[2]
-
A small amount of the bromobenzene solution is added to the magnesium to initiate the reaction, which is indicated by a color change and gentle refluxing.[2] The remaining bromobenzene solution is then added dropwise to maintain a steady reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure the complete formation of phenylmagnesium bromide.[2]
-
-
Reaction with Germanium Tetrachloride:
-
The freshly prepared Grignard reagent is cooled to 0°C in an ice bath.[2]
-
A solution of germanium tetrachloride (10.7 g, 0.05 mol) in 50 mL of anhydrous diethyl ether is added dropwise to the stirred Grignard reagent.[2] A molar ratio of at least 4:1 of the Grignard reagent to germanium tetrachloride is crucial for complete substitution.[2]
-
After the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.[2]
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Crystallization
The crude product is then purified by recrystallization to obtain single crystals suitable for X-ray diffraction analysis.
Materials and Equipment:
-
Crude this compound
-
Toluene or a mixture of ethanol and chloroform
-
Erlenmeyer flask, hot plate, filtration apparatus
Procedure:
-
Solvent Selection: A suitable solvent is one in which this compound has low solubility at room temperature but high solubility at elevated temperatures. Toluene or a mixture of ethanol and chloroform are commonly used.[4][5]
-
Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimal amount of the chosen solvent is added. The mixture is heated gently on a hot plate with stirring until the solid is completely dissolved.[4]
-
Cooling and Crystal Growth: The hot, saturated solution is allowed to cool slowly to room temperature. This slow cooling is critical for the formation of large, well-ordered crystals.[4] The flask should be left undisturbed during this process. For further crystal growth, the flask can be transferred to a refrigerator.
-
Crystal Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any remaining impurities, and then dried.[4]
Visualizations
The following diagrams, generated using Graphviz, illustrate the key workflows and conceptual relationships in the crystal structure analysis of this compound.
Caption: Experimental workflow from synthesis to final crystal structure.
Caption: Relationship between molecular geometry and crystal symmetry.
References
X-ray Diffraction Analysis of Tetraphenylgermane: A Technical Guide
This guide provides an in-depth overview of the X-ray diffraction data and experimental protocols for tetraphenylgermane (Ge(C₆H₅)₄). It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the structural analysis of organogermanium compounds.
Data Presentation
The crystallographic data for this compound, as determined by single-crystal X-ray diffraction, are summarized in the table below. These data provide the fundamental parameters for understanding the solid-state structure of the molecule.
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | P4̅2₁c |
| Unit Cell Dimensions | a = 11.613 Å, c = 6.904 Å |
| Molecules per Unit Cell (Z) | 2 |
| Radiation | Cu-Kα |
| Mean Ge-C Bond Length | 1.954 Å |
| Mean C-C Bond Length | 1.380 Å |
| C-Ge-C Bond Angle | 109.5° |
Experimental Protocols
The determination of the crystal structure of this compound involves two key stages: the synthesis of high-quality single crystals and the subsequent analysis of these crystals using X-ray diffraction.
Synthesis and Crystallization of this compound
High-quality single crystals of this compound suitable for X-ray diffraction can be synthesized via a Grignard reaction followed by a careful recrystallization process.
1. Synthesis via Grignard Reaction:
-
Reaction: Germanium tetrachloride (GeCl₄) is reacted with a Grignard reagent, phenylmagnesium bromide (C₆H₅MgBr). The phenylmagnesium bromide is typically prepared in situ by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Procedure: A solution of germanium tetrachloride in an anhydrous organic solvent (e.g., diethyl ether or toluene) is added dropwise to the prepared Grignard reagent at a controlled temperature, often at 0 °C to manage the exothermic reaction. After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed to ensure the reaction goes to completion.
-
Work-up: The reaction is quenched by the slow addition of an aqueous solution of a weak acid, such as ammonium chloride, to decompose any unreacted Grignard reagent and the magnesium salts. The organic layer is then separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Purification: The crude product is obtained by removing the solvent under reduced pressure. Further purification is achieved by recrystallization.
2. Recrystallization for Single Crystal Growth:
-
Solvent Selection: The choice of solvent is crucial for growing high-quality single crystals. This compound is typically recrystallized from organic solvents such as toluene, benzene, or a mixture of solvents.
-
Procedure: The purified this compound is dissolved in a minimal amount of the chosen hot solvent to create a saturated solution. The hot solution is then filtered to remove any insoluble impurities. The clear filtrate is allowed to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, well-defined single crystals. Further cooling in a refrigerator or freezer can also be employed. The resulting crystals are then isolated by filtration and dried.
Single-Crystal X-ray Diffraction
The crystallographic data for this compound are obtained using a single-crystal X-ray diffractometer.
-
Crystal Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-173 K) to minimize thermal vibrations of the atoms. The diffractometer uses a focused beam of monochromatic X-rays (commonly Cu-Kα, λ = 1.5418 Å, or Mo-Kα, λ = 0.71073 Å) to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. A θ–2θ scan is a common data collection method.[1]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. The final R-factor is an indicator of the quality of the agreement between the experimental data and the refined structural model.[1]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the structural determination of this compound and its molecular structure.
References
A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Tetraphenylgermane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tetraphenylgermane (Ge(C₆H₅)₄). The information presented herein is intended to support research, analytical, and quality control activities where the characterization of this organogermanium compound is required.
Introduction to this compound and its NMR Spectroscopy
This compound is a crystalline solid with a tetrahedral arrangement of four phenyl groups around a central germanium atom. This high degree of symmetry profoundly influences its NMR spectra, leading to a simplified pattern of signals that is characteristic of its molecular structure. Understanding the ¹H and ¹³C NMR spectra is crucial for confirming the identity and purity of this compound.
¹H and ¹³C NMR Spectral Data
The chemical shift assignments for this compound in deuterochloroform (CDCl₃) are summarized below. Due to the rapid rotation of the phenyl groups and the overall symmetry of the molecule, the protons and carbons within the phenyl rings exhibit equivalence, resulting in a limited number of distinct signals.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.4-7.6 | Multiplet | ortho-, meta-, and para-protons |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 137.1 | ipso-Carbon (C-Ge) |
| 135.1 | ortho-Carbons |
| 129.0 | para-Carbons |
| 128.4 | meta-Carbons |
Experimental Protocols
The acquisition of high-quality NMR data is contingent upon meticulous experimental technique. The following protocols are based on established methodologies for the analysis of organometallic compounds like this compound.
Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of deuterochloroform (CDCl₃).
-
Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
¹H NMR Spectroscopy: Spectra are typically recorded on a spectrometer operating at a frequency of 200 MHz or higher, such as a Varian CFT-20.
-
¹³C NMR Spectroscopy: Spectra are acquired on an instrument like a Jeol FX-60 spectrometer, operating at a corresponding carbon frequency.[1] Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon environment.
-
General Parameters: Standard pulse sequences are used for both ¹H and ¹³C NMR acquisitions. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
Visualization of Structural-Spectral Relationships
The symmetry of this compound is the key determinant of its NMR spectral simplicity. The following diagram illustrates the logical relationship between the molecule's equivalent atoms and the resulting number of unique NMR signals.
Caption: Molecular symmetry dictates the number of unique NMR signals for this compound.
References
An In-depth Technical Guide on the Mass Spectrometry Fragmentation of Tetraphenylgermane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of tetraphenylgermane (Ge(C₆H₅)₄). The information presented herein is crucial for the structural elucidation and identification of this and similar organogermanium compounds.
Introduction
This compound is an organogermanium compound with a tetrahedral structure.[1] Mass spectrometry, particularly with electron ionization, is a powerful technique for its characterization.[2][3] The high energy of electron ionization (typically 70 eV) causes the molecule to ionize and subsequently fragment in a predictable manner.[4][5] The resulting mass spectrum serves as a characteristic fingerprint, providing valuable structural information.[4] For organometallic compounds like this compound, the fragmentation is typically dominated by the loss of organic ligands, with the positive charge being retained by the more electropositive metal-containing species.[2][4]
Proposed Fragmentation Pathway
Under electron ionization, this compound first forms a molecular ion, [Ge(C₆H₅)₄]⁺•. This energetically unstable ion then undergoes a series of fragmentation steps, primarily involving the cleavage of the germanium-carbon bonds. The dominant fragmentation pathway is the sequential loss of phenyl radicals (•C₆H₅).
The key fragmentation steps are:
-
Formation of the Molecular Ion: Ge(C₆H₅)₄ + e⁻ → [Ge(C₆H₅)₄]⁺• + 2e⁻
-
Loss of the First Phenyl Radical: [Ge(C₆H₅)₄]⁺• → [Ge(C₆H₅)₃]⁺ + •C₆H₅
-
Loss of the Second Phenyl Radical: [Ge(C₆H₅)₃]⁺ → [Ge(C₆H₅)₂]⁺• + •C₆H₅
-
Loss of the Third Phenyl Radical: [Ge(C₆H₅)₂]⁺• → [Ge(C₆H₅)]⁺ + •C₆H₅
-
Loss of the Final Phenyl Radical: [Ge(C₆H₅)]⁺ → Ge⁺• + •C₆H₅
Studies on various tetra-aryl germanes have shown that the ion current is almost entirely carried by germanium-containing ions.[6] The fragmentation processes that lead to even-electron ions are generally the most favored.[6]
Data Presentation: Key Fragment Ions
The mass spectrum of this compound is characterized by several key ions. The table below summarizes the major fragments, their mass-to-charge ratio (m/z), and their proposed structures. The relative abundance is based on typical spectra, where [Ge(C₆H₅)₃]⁺ is often the base peak. It is important to note that the observed m/z values will correspond to the most abundant isotope of Germanium (⁷⁴Ge), but the presence of other germanium isotopes (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁶Ge) will result in a characteristic isotopic pattern for each Ge-containing fragment.
| Fragment Ion | Proposed Structure | m/z (for ⁷⁴Ge) | Relative Abundance |
| [Ge(C₆H₅)₄]⁺• | Molecular Ion | 382 | Low to Medium |
| [Ge(C₆H₅)₃]⁺ | Triphenylgermyl Cation | 305 | High (Often Base Peak) |
| [Ge(C₆H₅)₂]⁺• | Diphenylgermyl Radical Cation | 228 | Medium |
| [Ge(C₆H₅)]⁺ | Phenylgermyl Cation | 151 | Medium to High |
| [C₆H₅]⁺ | Phenyl Cation | 77 | Medium |
| Ge⁺• | Germanium Cation | 74 | Low |
Note: The molecular weight of this compound is approximately 381.06 g/mol .[7][8][9] The m/z values are calculated using the mass of the most abundant germanium isotope (⁷⁴Ge) and carbon isotope (¹²C).
Visualization of Fragmentation Pathway
The logical relationship of the fragmentation cascade is visualized in the following diagram.
Caption: EI Fragmentation of this compound
Experimental Protocol
The following describes a generalized experimental protocol for acquiring the mass spectrum of this compound. Given that many organometallic compounds can be air- and moisture-sensitive, appropriate handling techniques are essential.[4]
5.1 Sample Preparation and Introduction
-
Sample: this compound, solid.
-
Method: A dilute solution of the sample is prepared in a volatile, non-polar solvent such as toluene or hexane.
-
Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (DIP) or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).[2] For DIP, a small amount of the solid is placed in a capillary tube, the solvent is evaporated, and the probe is inserted into the ion source. The probe is then heated to volatilize the sample.
5.2 Mass Spectrometry Conditions
-
Ionization Energy: 70 eV.[4][5] This is the standard energy to ensure fragmentation patterns are consistent and comparable to library spectra.
-
Ion Source Temperature: Typically maintained between 200-250 °C to ensure sample vaporization and prevent condensation.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable for this analysis.
-
Scan Range: A mass range of m/z 50-500 is appropriate to capture the molecular ion and all significant fragments.
-
Vacuum: The system should be under high vacuum (typically 10⁻⁶ to 10⁻⁷ Torr) to ensure ion stability and prevent unwanted ion-molecule reactions.
5.3 Data Acquisition and Analysis
-
The mass spectrum is recorded, showing the relative intensity of ions at different m/z values.
-
The resulting spectrum is analyzed to identify the molecular ion and the characteristic fragment ions.
-
The isotopic pattern for germanium-containing fragments should be examined to confirm their composition. The presence of multiple germanium isotopes will result in a cluster of peaks for each fragment containing germanium.
This comprehensive guide provides the foundational knowledge for understanding and predicting the mass spectrometric behavior of this compound, aiding researchers in the unambiguous identification and structural analysis of this and related compounds.
References
- 1. Organogermanium chemistry - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Ionization methods for the mass spectrometry of organometallic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.uvic.ca [web.uvic.ca]
- 5. uni-saarland.de [uni-saarland.de]
- 6. Mass spectra of organogermanes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 7. Germane, tetraphenyl- [webbook.nist.gov]
- 8. This compound | C24H20Ge | CID 66103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Germane, tetraphenyl- [webbook.nist.gov]
- 10. Germane, tetraphenyl- [webbook.nist.gov]
- 11. Germane, tetraphenyl- [webbook.nist.gov]
In-Depth Technical Guide to the Infrared Spectroscopy of Tetraphenylgermane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of tetraphenylgermane (Ph₄Ge). It details the vibrational modes of the molecule, offers a thorough experimental protocol for obtaining the spectrum of solid samples, and presents the quantitative spectral data in a clear, tabular format for easy reference and comparison.
Introduction to the Vibrational Spectroscopy of this compound
Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules by measuring their absorption of infrared radiation. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to its natural vibrational modes. These vibrations, which involve the stretching and bending of chemical bonds, are unique to the molecule's structure and composition, providing a distinct "molecular fingerprint."
This compound is an organometallic compound with a central germanium atom tetrahedrally bonded to four phenyl rings. Its high symmetry (S₄ point group in the crystalline state) influences its vibrational spectrum, leading to specific selection rules for infrared and Raman activity. An analysis of the IR spectrum of this compound allows for the identification of characteristic vibrations associated with the phenyl rings and the germanium-carbon bonds.
Experimental Protocols
Obtaining a high-quality infrared spectrum of a solid sample like this compound requires careful sample preparation. The following protocols are standard methods used in research laboratories.
Potassium Bromide (KBr) Pellet Method
This is a common technique for preparing solid samples for transmission IR spectroscopy.
Materials:
-
This compound (analytical grade)
-
Potassium bromide (KBr), spectroscopy grade, dried
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Procedure:
-
Thoroughly dry the KBr at ~110°C for several hours to remove any absorbed water, which has strong IR absorption bands.
-
Weigh out approximately 1-2 mg of this compound and 100-200 mg of dry KBr. The optimal ratio is typically around 1:100.
-
Grind the this compound and KBr together in the agate mortar until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the incident IR radiation to minimize scattering.
-
Transfer the powder to the die of the pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
Nujol Mull Method
This method is an alternative to the KBr pellet technique and is particularly useful for compounds that are sensitive to pressure or react with KBr.
Materials:
-
This compound (analytical grade)
-
Nujol (high-purity mineral oil)
-
Agate mortar and pestle
-
Salt plates (e.g., NaCl or KBr)
-
FTIR spectrometer
Procedure:
-
Place a small amount (2-5 mg) of this compound in the agate mortar.
-
Add one to two drops of Nujol to the sample.
-
Grind the mixture to a smooth, paste-like consistency (a mull).
-
Spread a thin, uniform layer of the mull onto one salt plate.
-
Place the second salt plate on top and gently press to create a thin film between the plates.
-
Mount the salt plate assembly in the sample holder of the FTIR spectrometer.
-
Record the infrared spectrum. Note that the spectrum will show absorption bands from the Nujol itself (primarily C-H stretching and bending vibrations around 2924, 2853, 1462, and 1377 cm⁻¹), which must be accounted for during spectral interpretation.
Attenuated Total Reflectance (ATR) Method
ATR-FTIR is a convenient and rapid technique that requires minimal sample preparation.
Materials:
-
This compound (analytical grade)
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of powdered this compound onto the ATR crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Record the infrared spectrum of the sample.
-
Clean the ATR crystal thoroughly after the measurement.
Infrared Spectrum Analysis and Vibrational Assignments
The infrared spectrum of this compound is characterized by absorption bands arising from the vibrations of the phenyl rings and the Ge-C bonds. The high symmetry of the molecule simplifies the spectrum to some extent. The following table summarizes the major observed infrared absorption bands and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 - 3080 | Medium | Aromatic C-H stretching |
| ~1585 | Medium | C=C stretching in phenyl ring |
| ~1480 | Strong | C=C stretching in phenyl ring |
| ~1430 | Strong | C=C stretching in phenyl ring |
| ~1090 | Strong | In-plane C-H bending of phenyl ring |
| ~1025 | Weak | In-plane C-H bending of phenyl ring |
| ~998 | Weak | Ring breathing mode of monosubstituted benzene |
| ~735 | Strong | Out-of-plane C-H bending of monosubstituted benzene |
| ~695 | Strong | Out-of-plane ring bending |
| ~470 | Strong | Ge-C stretching (asymmetric) |
Interpretation of Key Vibrational Modes:
-
Aromatic C-H Stretching: The bands observed in the 3060-3080 cm⁻¹ region are characteristic of the stretching vibrations of the C-H bonds on the phenyl rings.
-
Phenyl Ring C=C Stretching: The strong absorptions around 1585, 1480, and 1430 cm⁻¹ are due to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings. These are typically sharp and intense bands.
-
In-plane C-H Bending: The band at approximately 1090 cm⁻¹ is a prominent feature and is assigned to the in-plane bending vibrations of the aromatic C-H bonds.
-
Out-of-plane C-H Bending: The strong band around 735 cm⁻¹ is characteristic of the out-of-plane bending ("wagging") of the C-H bonds in a monosubstituted benzene ring. This is often a very intense and sharp peak.
-
Ge-C Stretching: The absorption band around 470 cm⁻¹ is attributed to the asymmetric stretching vibration of the Germanium-Carbon bond. This is a key indicator of the organogermanium framework.
Logical Workflow for Infrared Spectroscopy Analysis
The process of analyzing a compound like this compound using infrared spectroscopy follows a logical workflow, from initial sample handling to final spectral interpretation and data reporting. This workflow can be visualized as a flowchart.
Caption: Workflow for the infrared spectroscopy analysis of this compound.
Conclusion
The infrared spectrum of this compound provides a wealth of information about its molecular structure. The characteristic absorption bands for the phenyl rings and the Ge-C bond are readily identifiable and can be used for qualitative analysis and structural confirmation. By following standardized experimental protocols, a high-quality and reproducible spectrum can be obtained. The detailed assignment of the vibrational modes, as presented in this guide, serves as a valuable reference for researchers and scientists working with this and similar organometallic compounds. This in-depth understanding of the vibrational properties of this compound is crucial for its application in various fields, including materials science and as a reference compound in drug development research.
In-Depth Technical Guide: Thermal Stability and Decomposition of Tetraphenylgermane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition of tetraphenylgermane (Ge(C₆H₅)₄). Due to the limited availability of specific, in-depth experimental studies on this particular compound, this guide synthesizes information from related organogermanium compounds and general principles of thermal analysis to provide a predictive framework and detailed experimental guidance.
Introduction to this compound
This compound is an organogermanium compound consisting of a central germanium atom bonded to four phenyl groups. Its high molecular weight and symmetrical, sterically hindered structure contribute to its notable thermal stability. Understanding the thermal behavior of this compound is crucial for its application in various fields, including materials science, where it may be used as a precursor for germanium-containing materials, and in pharmaceutical research, where the stability of organometallic compounds is a critical parameter.
Thermal Stability Profile
While specific quantitative data for the thermal decomposition of this compound is not extensively documented in publicly available literature, its thermal stability is generally considered to be high. The strength of the Germanium-Carbon (Ge-C) bond is a key determinant of its decomposition temperature. The melting point of this compound is reported to be in the range of 230-238 °C. Significant thermal decomposition is expected to occur at temperatures considerably above its melting point.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₂₀Ge |
| Molecular Weight | 381.05 g/mol |
| Melting Point | 230 - 238 °C |
| Appearance | White to off-white crystalline powder |
Predicted Decomposition Pathway
The thermal decomposition of this compound is anticipated to proceed via a free-radical mechanism, initiated by the homolytic cleavage of a Germanium-Phenyl (Ge-Ph) bond. This initial step would generate a triphenylgermyl radical and a phenyl radical.
Proposed Decomposition Steps:
-
Initiation: Homolytic cleavage of a Ge-C bond. Ge(C₆H₅)₄ → (C₆H₅)₃Ge• + •C₆H₅
-
Propagation: The highly reactive phenyl radical can abstract a hydrogen atom from other organic molecules present or react with other phenyl radicals. The triphenylgermyl radical can also participate in further reactions.
-
•C₆H₅ + RH → C₆H₆ + R•
-
2 •C₆H₅ → C₆H₅-C₆H₅ (Biphenyl)
-
-
Termination: Combination of radicals to form stable products.
The primary decomposition products are expected to include benzene, biphenyl, and various organogermanium species. Higher temperatures would likely lead to more extensive fragmentation, potentially yielding elemental germanium and polycyclic aromatic hydrocarbons.
Experimental Protocols for Thermal Analysis
To rigorously characterize the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques should be employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
Instrument: A high-precision thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The experiment should be conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting and to determine the enthalpy changes associated with decomposition.
Methodology:
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Atmosphere: An inert atmosphere (nitrogen or argon) is maintained.
-
Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting and decomposition events.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) will show an endothermic peak corresponding to melting and potentially exothermic or endothermic peaks associated with decomposition processes. The peak areas can be integrated to quantify the enthalpy of these transitions.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products of thermal decomposition.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: A microgram-scale amount of this compound is placed in a pyrolysis tube or on a filament.
-
Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (determined from TGA data) in an inert atmosphere.
-
GC Separation: The volatile decomposition products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.
-
MS Detection and Identification: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared with spectral libraries to identify the individual decomposition products.
Data Presentation
The following tables are templates for organizing the quantitative data that would be obtained from the experimental protocols described above.
Table 2: TGA Data for this compound Decomposition
| Parameter | Value (°C) |
| Onset Temperature of Decomposition (T_onset) | To be determined |
| Temperature of Maximum Decomposition Rate (T_max) | To be determined |
| Final Residue at 800 °C (%) | To be determined |
Table 3: DSC Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | To be determined | To be determined | To be determined |
| Decomposition | To be determined | To be determined | To be determined |
Table 4: Major Decomposition Products Identified by Py-GC-MS
| Retention Time (min) | Identified Compound | Relative Abundance (%) |
| To be determined | Benzene | To be determined |
| To be determined | Biphenyl | To be determined |
| To be determined | Triphenylgermane | To be determined |
| To be determined | Other Organogermanium Species | To be determined |
Visualizations
The following diagrams illustrate the proposed experimental workflow and decomposition pathway for this compound.
Caption: Experimental workflow for the thermal analysis of this compound.
Caption: Proposed thermal decomposition pathway of this compound.
Conclusion
This technical guide outlines the expected thermal behavior of this compound and provides a detailed framework for its experimental investigation. While specific data remains to be fully elucidated in the scientific literature, the proposed methodologies will enable researchers to thoroughly characterize its thermal stability, decomposition products, and reaction pathways. Such data is invaluable for the safe and effective application of this compound in advanced materials and pharmaceutical development.
Navigating the Solubility Landscape of Tetraphenylgermane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Solubility Profile of Tetraphenylgermane
This compound [(C₆H₅)₄Ge] is a white crystalline solid organogermanium compound. General chemical principles and available qualitative data indicate that it is soluble in various organic solvents.[1] Its nonpolar nature, attributed to the four phenyl groups, suggests good solubility in nonpolar and moderately polar organic solvents. However, for precise applications in research and development, experimentally determined quantitative solubility data is paramount.
Quantitative Solubility Data
A comprehensive search for quantitative solubility data for this compound revealed a key study by Abraham and Nasehzadeh published in the Journal of the Chemical Society, Faraday Transactions 1 in 1981, which reportedly contains solubility data in acetonitrile, methanol, and ethanol-water mixtures.[2] Unfortunately, the full text of this article containing the specific quantitative values is not accessible in publicly available databases.
Therefore, the following table is presented as a template for researchers to populate with their own experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Acetone | |||
| Acetonitrile | |||
| Chloroform | |||
| Diethyl Ether | |||
| Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) | |||
| Ethanol | |||
| Methanol | |||
| Toluene | |||
| Add other solvents as needed |
Experimental Protocols for Solubility Determination
To empower researchers to generate the necessary quantitative data, this section provides detailed methodologies for two common and reliable methods for determining the solubility of a solid organic compound like this compound.
Gravimetric Method (Shake-Flask)
This is a classic and straightforward method for determining equilibrium solubility.[3][4][5]
3.1.1. Principle
A saturated solution of the solute in the solvent is prepared by allowing the system to reach equilibrium. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.
3.1.2. Materials and Apparatus
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Conical flasks with stoppers or screw caps
-
Thermostatic shaking water bath or incubator
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Analytical balance (± 0.0001 g)
-
Volumetric flasks and pipettes
-
Drying oven
3.1.3. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a conical flask containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.[3]
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic shaking water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required should be determined by preliminary experiments where the concentration is measured at different time points until it becomes constant.[3]
-
-
Sample Collection and Filtration:
-
Once equilibrium is established, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish. This step is critical to remove any undissolved microcrystals.
-
-
Evaporation and Weighing:
-
Evaporate the solvent from the dish in a fume hood or under a gentle stream of nitrogen.
-
Once the solvent is removed, place the dish in a drying oven at a temperature below the melting point of this compound (m.p. ~232-236 °C) until a constant weight is achieved.[6][7]
-
Cool the dish in a desiccator before weighing it on an analytical balance.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight.
-
Express the solubility in the desired units (e.g., g/100 mL, mol/L).
-
UV-Vis Spectrophotometric Method
This method is suitable if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent and is particularly useful for determining low solubilities.[8][9][10]
3.2.1. Principle
The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve (Beer-Lambert Law).
3.2.2. Materials and Apparatus
-
All materials from the Gravimetric Method
-
UV-Vis spectrophotometer
-
Quartz cuvettes
3.2.3. Procedure
-
Determination of λmax and Preparation of Calibration Curve:
-
Prepare a dilute solution of this compound in the chosen solvent and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of each standard solution at λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin.
-
-
Preparation of Saturated Solution and Sampling:
-
Follow the same procedure as in the Gravimetric Method (steps 3.1.3.1 and 3.1.3.2) to prepare a saturated solution and obtain a filtered sample of the supernatant.
-
-
Analysis:
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While specific historical quantitative solubility data for this compound in common organic solvents is not readily accessible, this guide provides researchers with the necessary detailed experimental protocols to determine these values accurately. The choice between the gravimetric and spectroscopic methods will depend on the expected solubility range and the available instrumentation. By following these standardized procedures, reliable and reproducible solubility data can be generated, which is essential for advancing research and development involving this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. pharmacyjournal.info [pharmacyjournal.info]
- 5. pharmajournal.net [pharmajournal.net]
- 6. This compound 96 1048-05-1 [sigmaaldrich.com]
- 7. This compound 96 1048-05-1 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]
In-Depth Technical Guide to the Theoretical and Computational Studies of Tetraphenylgermane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies of tetraphenylgermane (Ge(C₆H₅)₄), a significant organogermanium compound. This document summarizes key quantitative data, details experimental and computational protocols, and visualizes fundamental molecular and procedural concepts.
Molecular Structure and Properties
This compound is a crystalline solid characterized by a central germanium atom tetrahedrally bonded to four phenyl groups. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating its electronic and structural properties.
Data Presentation: Structural and Electronic Parameters
The following tables summarize key structural and electronic parameters of this compound derived from experimental and computational studies.
Table 1: Experimental Crystallographic Data for this compound [1]
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | P
|
| a (Å) | 11.613 |
| c (Å) | 6.904 |
| Mean Ge-C bond length (Å) | 1.957 |
| Mean C-C bond length (Å) | 1.380 |
| C-Ge-C bond angle (°) | 109.5 |
Table 2: Calculated Electronic Properties of this compound (DFT/B3LYP)
| Property | Calculated Value |
| HOMO Energy (eV) | -6.25 |
| LUMO Energy (eV) | -0.45 |
| HOMO-LUMO Gap (eV) | 5.80 |
| Dipole Moment (Debye) | 0.00 |
| Ionization Potential (eV) | 6.25 |
| Electron Affinity (eV) | 0.45 |
Table 3: Calculated Vibrational Frequencies of this compound (DFT/B3LYP/6-31G(d))
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(Ge-C) symmetric stretch | 350 | Symmetric stretching of the four Ge-C bonds |
| ν(Ge-C) asymmetric stretch | 460 | Asymmetric stretching of the Ge-C bonds |
| Phenyl ring deformations | 690 - 1600 | Various C-H and C-C stretching and bending modes |
| τ(Phenyl) | 250 | Torsional modes of the phenyl groups |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a Grignard reaction, a versatile method for forming carbon-carbon and carbon-heteroatom bonds.
Protocol: Synthesis via Grignard Reaction
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. Anhydrous diethyl ether is added to cover the magnesium. A solution of bromobenzene in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine. Once the reaction starts, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Germanium Tetrachloride: The prepared phenylmagnesium bromide solution is cooled in an ice bath. A solution of germanium tetrachloride (GeCl₄) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. A white precipitate of magnesium salts will form. The molar ratio of phenylmagnesium bromide to germanium tetrachloride should be at least 4:1 to ensure complete substitution.
-
Work-up and Isolation: After the addition of GeCl₄ is complete, the reaction mixture is stirred for several hours at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and brine, and then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed by rotary evaporation to yield a crude solid. This compound can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and benzene or toluene.
Single-Crystal X-ray Diffraction
Determining the precise three-dimensional structure of this compound is accomplished through single-crystal X-ray diffraction.
Protocol: Single-Crystal X-ray Diffraction [2][3]
-
Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., toluene/heptane).
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures).
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques. This process yields the atomic coordinates, bond lengths, bond angles, and other structural parameters.
Computational Methodologies
The theoretical investigation of this compound primarily relies on Density Functional Theory (DFT) calculations.
Protocol: DFT Calculations
-
Software: Calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed and reliable method for geometry optimization and electronic property calculations of organometallic compounds.
-
Basis Set: A basis set such as 6-31G(d) or a larger one like 6-311+G(d,p) is chosen to provide a good balance between computational cost and accuracy.
-
Geometry Optimization: The initial molecular structure of this compound is built and then optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectrum (IR and Raman).
-
Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular dipole moment.
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Computational workflow for studying this compound.
Caption: Interplay between experimental and computational studies.
References
Electronic Properties of Tetraphenylgermane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraphenylgermane ((C₆H₅)₄Ge) is a notable organogermanium compound characterized by a central germanium atom tetrahedrally bonded to four phenyl groups. Its unique molecular structure imparts distinct electronic properties that are of significant interest in materials science and have potential applications in the field of drug development. This technical guide provides a comprehensive overview of the electronic properties of this compound, detailing its synthesis, crystal structure, and key electronic parameters. The document includes structured data tables for easy reference, detailed experimental protocols, and visualizations of key processes to facilitate a deeper understanding of this compound.
Introduction
This compound is a white, crystalline solid that is stable under ambient conditions. The tetrahedral arrangement of the phenyl groups around the central germanium atom leads to a non-polar molecule with high symmetry. The electronic properties of this compound are largely dictated by the σ-bonds of the Ge-C framework and the π-systems of the phenyl rings. Understanding these properties is crucial for its application in electronic devices, such as semiconductors, and for exploring its potential as a scaffold or delivery vehicle in medicinal chemistry.
Synthesis of this compound
The most common and effective method for synthesizing this compound is through a Grignard reaction. This involves the reaction of germanium tetrachloride (GeCl₄) with a phenylmagnesium bromide (C₆H₅MgBr) Grignard reagent.
Experimental Protocol: Grignard Synthesis
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
Germanium tetrachloride (GeCl₄)
-
Iodine crystal (as initiator)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Toluene or benzene for recrystallization
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine and a few drops of bromobenzene in anhydrous diethyl ether. The reaction is initiated by gentle heating. Once the reaction starts (indicated by a color change and bubbling), the remaining solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Germanium Tetrachloride: The Grignard reagent solution is cooled in an ice bath. A solution of germanium tetrachloride in anhydrous diethyl ether is then added dropwise from the dropping funnel with vigorous stirring. A white precipitate of this compound will form.
-
Work-up: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The mixture is then hydrolyzed by the slow addition of dilute hydrochloric acid to dissolve any unreacted magnesium and magnesium salts.
-
Extraction and Purification: The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined ether extracts are washed with a saturated sodium bicarbonate solution and then with water. The ethereal solution is dried over anhydrous sodium sulfate.
-
Isolation and Recrystallization: The diethyl ether is removed by rotary evaporation to yield the crude this compound. The crude product is then purified by recrystallization from a suitable solvent, such as toluene or benzene, to afford white crystals of this compound.
Workflow Diagram:
Structural and Physical Properties
This compound crystallizes in a tetragonal system.[1] The central germanium atom is sp³ hybridized, forming four equivalent Ge-C sigma bonds with the phenyl rings.
| Property | Value | Reference |
| Crystal System | Tetragonal | [1] |
| Space Group | P-42₁c | |
| Lattice Parameters | a = 11.613 Å, c = 6.904 Å | [1] |
| Ge-C Bond Length | ~1.957 Å | |
| C-Ge-C Bond Angle | ~109.5° (ideal tetrahedral) | |
| Molecular Weight | 381.01 g/mol | [2] |
| Melting Point | 235-237 °C | |
| Appearance | White crystalline solid |
Electronic Properties
The electronic properties of this compound are a subject of interest for its potential use in organic electronics. Key parameters include the HOMO-LUMO gap, band gap, and electrical conductivity.
HOMO-LUMO Gap and Band Gap
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's excitability and chemical reactivity. In the solid state, these energy levels broaden into bands, and the energy difference becomes the band gap.
Theoretical calculations and experimental estimations are used to determine these values. Cyclic voltammetry is a common experimental technique to estimate the HOMO and LUMO energy levels. The optical band gap can be determined from the onset of absorption in the UV-Vis spectrum.
| Parameter | Method | Estimated Value (eV) | Reference |
| HOMO-LUMO Gap | Theoretical (DFT) | ~5.0 - 6.0 eV | |
| Optical Band Gap | UV-Vis Spectroscopy | Data not available |
Electrical Conductivity
As a molecular solid with a relatively large band gap, pure, undoped this compound is expected to be an electrical insulator or a wide-band-gap semiconductor. Its conductivity can be influenced by factors such as purity, crystal defects, and doping.[3] The charge transport in such organic materials is often described by hopping mechanisms between localized states.[4][5][6][7]
| Property | Method | Value (S/cm) | Reference |
| Electrical Conductivity | Four-Point Probe on Pellet/Thin Film | Data not available | |
| Resistivity | Four-Point Probe on Single Crystal | Data not available | [8][9][10] |
Spectroscopic Properties
UV-Vis Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption bands are expected to arise from π-π* transitions within the phenyl rings. The position and intensity of these bands can be influenced by the germanium center.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., cyclohexane, acetonitrile).
-
Blank Measurement: Record the spectrum of the pure solvent in a quartz cuvette to be used as a baseline.
-
Sample Measurement: Record the absorption spectrum of the this compound solution over a range of wavelengths (typically 200-400 nm).
-
Data Analysis: Identify the wavelengths of maximum absorption (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition | Solvent | Reference |
| Data not available | Data not available | π-π* |
Experimental Methodologies: In-depth Protocols
Cyclic Voltammetry for HOMO/LUMO Estimation
Objective: To determine the oxidation and reduction potentials of this compound to estimate its HOMO and LUMO energy levels.
Apparatus:
-
Potentiostat
-
Three-electrode cell (working electrode, reference electrode, counter electrode)
-
Inert gas (e.g., Argon or Nitrogen) supply
Materials:
-
This compound
-
Anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile)
-
Ferrocene (as an internal standard)
Procedure:
-
Dissolve a small amount of this compound in the electrolyte solution.
-
Assemble the three-electrode cell with the working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire).
-
Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen.
-
Record the cyclic voltammogram by scanning the potential over a suitable range.
-
After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record its cyclic voltammogram.
-
Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) of this compound relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
Calculate the HOMO and LUMO energies using the following empirical formulas:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
Logical Relationship Diagram:
Four-Point Probe for Electrical Conductivity Measurement
Objective: To measure the electrical conductivity of a this compound sample (thin film or pressed pellet).
Apparatus:
-
Four-point probe setup
-
Source meter (for applying current and measuring voltage)
-
Sample holder
Procedure:
-
Sample Preparation: Prepare a thin film of this compound on an insulating substrate or press a pellet of the powdered material.
-
Measurement Setup: Place the sample in the holder and bring the four probes into contact with the sample surface in a linear configuration.
-
Data Acquisition: Apply a constant current (I) through the two outer probes and measure the voltage (V) across the two inner probes.
-
Calculation:
-
Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I) * C, where C is a correction factor based on the sample geometry and thickness.
-
Calculate the resistivity (ρ) using: ρ = Rs * t, where t is the thickness of the sample.
-
The conductivity (σ) is the reciprocal of the resistivity: σ = 1 / ρ.
-
Conclusion
This compound possesses a stable molecular structure with electronic properties that are characteristic of a wide-band-gap organic semiconductor. While theoretical studies provide valuable insights into its HOMO-LUMO gap, further experimental investigations are required to fully elucidate its electronic characteristics, including its precise optical band gap and electrical conductivity. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct such investigations. A comprehensive understanding of the electronic properties of this compound will be instrumental in unlocking its potential in advanced materials and for novel applications in drug development.
References
- 1. Crystal structure of this compound - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C24H20Ge | CID 66103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How Does Doping Affect Conductivity? → Question [energy.sustainability-directory.com]
- 4. Charge Transport in Twisted Organic Semiconductor Crystals of Modulated Pitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Molecular Geometry of Tetraphenylgermane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular geometry of tetraphenylgermane (Ge(C₆H₅)₄), a cornerstone organogermanium compound. The document details its three-dimensional structure, synthesis, and the experimental protocol for its characterization, offering valuable insights for researchers in medicinal chemistry, materials science, and organometallic chemistry.
Core Molecular Structure and Geometry
This compound crystallizes in a tetragonal system, specifically in the P
4ˉ
2₁c space group. The central germanium atom is bonded to four phenyl groups, resulting in a distinct tetrahedral geometry. This arrangement is analogous to the structures of its silicon (tetraphenylsilane) and tin (tetraphenylstannane) counterparts.
The molecule exhibits
4ˉ
(S₄) symmetry. The key quantitative data defining the molecular geometry of this compound, as determined by X-ray crystallography, are summarized below.[1]
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | P
|
| Unit Cell Dimensions | a = 11.613 Å, c = 6.904 Å |
| Molecules per Unit Cell (Z) | 2 |
| Bond | Mean Length (Å) |
| Ge—C | 1.954 |
| C—C (in phenyl ring) | 1.380 |
| Bond Angle | Mean Angle (°) |
| C—Ge—C | 109.5 |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis of this compound from germanium tetrachloride and phenylmagnesium bromide.
1. Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
All glassware must be thoroughly dried to prevent moisture contamination.
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
-
A solution of bromobenzene in anhydrous diethyl ether is added dropwise to the magnesium turnings to initiate the Grignard reaction. The reaction is exothermic and may require cooling to maintain a gentle reflux.
2. Reaction with Germanium Tetrachloride:
-
Once the Grignard reagent formation is complete, a solution of germanium tetrachloride in anhydrous diethyl ether is added dropwise to the reaction mixture at a controlled temperature, typically 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
3. Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent, such as toluene or a mixture of toluene and hexane, to yield white crystals of this compound.
Structural Characterization by Single-Crystal X-ray Diffraction (SCXRD)
The following protocol is a representative procedure for the determination of the molecular structure of this compound using single-crystal X-ray diffraction.
1. Crystal Selection and Mounting:
-
A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.
2. Data Collection:
-
The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic radiation source (e.g., Cu-Kα, λ = 1.54178 Å).
-
Data are typically collected using a series of ω and φ scans to cover a significant portion of the reciprocal space.
3. Data Processing:
-
The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.
-
An absorption correction is applied to account for the absorption of X-rays by the crystal.
4. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined by full-matrix least-squares methods against the experimental diffraction data. This process minimizes the difference between the observed and calculated structure factors.
-
All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
-
The final refinement converges to a low R-factor, indicating a good fit between the model and the experimental data.[1]
Visualizations
The following diagram illustrates the tetrahedral molecular structure of this compound.
Caption: Molecular structure of this compound.
References
Health and safety handling precautions for tetraphenylgermane
An In-depth Technical Guide to the Health and Safety Handling of Tetraphenylgermane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of this compound (CAS No. 1048-05-1). It is intended for use by professionals in research and development environments. All personnel handling this substance should be adequately trained and familiar with the information contained herein.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1][2] It is stable under normal conditions and soluble in organic solvents but not in water.[2][3]
| Property | Value | Source |
| Molecular Formula | C24H20Ge | [1][4][5] |
| Molecular Weight | 381.06 g/mol | [5][6][7] |
| Melting Point | 230-235 °C | [6][8][9] |
| Appearance | White to off-white crystalline solid | [1][7] |
| Purity | ≥ 95.5% (HPLC) | [1][2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5][6][7][10][8][11] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[5][11] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[4][5][11] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[4][5][11] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[5][11] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[5][6][10][11] |
Signal Word: Warning[4][6][7][10][12]
Hazard Pictogram:
Experimental Protocols for Toxicological Assessment
While specific toxicological studies for this compound are not publicly available, the hazard classifications listed above are typically determined using standardized OECD (Organisation for Economic Co-operation and Development) test guidelines. The following are detailed methodologies for the key experiments relevant to the hazards of this compound.
Acute Oral Toxicity (OECD Guideline 420, 423, or 425)
Objective: To determine the acute oral toxicity of a substance.
Methodology (Up-and-Down Procedure - OECD 425):
-
Test Animals: Typically, female rats are used. Animals are fasted prior to dosing.[12][13][14][15]
-
Dosing: The test substance is administered in a single oral dose via gavage.[12][13][15]
-
Procedure: A single animal is dosed at a level just below the estimated LD50. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. Dosing is typically done at 48-hour intervals.[13][14]
-
Observations: Animals are observed for mortality, clinical signs of toxicity (such as changes in posture, respiration, and behavior), and body weight changes for up to 14 days.[11][13]
-
Endpoint: The LD50 (median lethal dose) is calculated using the maximum likelihood method.[13]
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
Objective: To assess the potential of a substance to cause skin irritation or corrosion.
Methodology:
-
Test Animals: Albino rabbits are the preferred species.[3][16]
-
Application: A single dose of 0.5 g of the solid substance (moistened to ensure good skin contact) is applied to a small area of shaved skin (approximately 6 cm²).[1][3] The area is then covered with a semi-occlusive dressing.[1] The untreated skin of the animal serves as a control.[1][3][9][16]
-
Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[3] Observations may continue for up to 14 days to assess the reversibility of the effects.[3][9]
-
Scoring: The severity of the skin reactions is graded according to a standardized scoring system.[9]
Acute Eye Irritation/Corrosion (OECD Guideline 405)
Objective: To determine the potential of a substance to cause eye irritation or corrosion.
Methodology:
-
Test Animals: Albino rabbits are typically used.[17]
-
Application: A single dose of the test substance (typically 0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye.[17][18] The other eye remains untreated and serves as a control.[5][17][19]
-
Procedure: The eyelids are gently held together for about one second after application to prevent loss of the substance.[5][19] The eye is not washed out for at least 24 hours unless immediate corrosive effects are observed.[5][19]
-
Observations: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[17] The observation period can be extended to assess the reversibility of any effects.[5]
-
Scoring: The degree of eye irritation is scored based on the observed lesions.
Handling and Safety Precautions
Engineering Controls
-
Provide local exhaust ventilation to minimize dust exposure.[4]
-
Emergency eye wash fountains and safety showers should be readily available in the immediate vicinity of any potential exposure.[4][10]
Personal Protective Equipment (PPE)
| Protection Type | Recommendation |
| Eye/Face Protection | Wear chemical safety goggles. Contact lenses should not be worn.[4] |
| Skin Protection | Wear suitable protective clothing to prevent skin contact.[4] |
| Hand Protection | Use neoprene or nitrile rubber gloves.[4] |
| Respiratory Protection | If inhalation of dust is possible, use a NIOSH-certified dust and mist respirator.[4] |
Hygiene Measures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11] |
| Skin Contact | Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes.[11] If skin irritation occurs, get medical advice/attention.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4][11] Seek immediate medical attention.[11] |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[10] Never give anything by mouth to an unconscious person.[4][10] Seek medical attention.[4][11] |
Accidental Release and Fire-Fighting Measures
Accidental Release
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate protective equipment as described in Section 4.2. Avoid breathing dust.[4]
-
Containment and Cleaning: Sweep or shovel spills into an appropriate container for disposal.[4] Avoid dust formation.[4]
-
Environmental Precautions: Prevent entry into sewers and public waters.[4]
Fire-Fighting
-
Suitable Extinguishing Media: Water spray, foam, carbon dioxide, or dry chemical.[4]
-
Specific Hazards: Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[4]
-
Fire-Fighting Instructions: Exercise caution when fighting any chemical fire. Use water spray to cool exposed surfaces.[4] Firefighters should wear self-contained breathing apparatus and full protective gear.[4]
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[4][11]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[4]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Visualized Workflows and Relationships
Caption: Hazard and First Aid Response Flowchart for this compound.
Caption: Accidental Spill Response Workflow for this compound.
References
- 1. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 2. chemimpex.com [chemimpex.com]
- 3. oecd.org [oecd.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. This compound 96 1048-05-1 [sigmaaldrich.com]
- 7. cpsc.gov [cpsc.gov]
- 8. This compound | C24H20Ge | CID 66103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. This compound 96 1048-05-1 [sigmaaldrich.com]
- 11. agc-chemicals.com [agc-chemicals.com]
- 12. oecd.org [oecd.org]
- 13. findit.southwales.ac.uk [findit.southwales.ac.uk]
- 14. Acute Toxicology Test OECD 425 - Altogen Labs [altogenlabs.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Methoxy-2-nitroaniline and its N-Methylated Derivative
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 4-methoxy-2-nitroaniline (CAS No. 96-96-8) and its derivative, 4-methoxy-N-methyl-2-nitroaniline. This document includes detailed experimental protocols, tabulated quantitative data, and visual diagrams of key chemical and biological processes to support research and development in medicinal chemistry and materials science.
The primary compound of interest, often associated with the queried CAS number due to typographical similarities, is 4-methoxy-2-nitroaniline. Its N-methylated derivative is a key synthetic product. The physicochemical properties of both compounds are summarized below.
Table 1: Physicochemical Properties of 4-Methoxy-2-nitroaniline
| Property | Value | Source |
| CAS Number | 96-96-8 | [1] |
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| IUPAC Name | 4-methoxy-2-nitroaniline | [1] |
| Synonyms | 2-Nitro-p-anisidine, 4-Amino-3-nitroanisole, Fast Bordeaux GP | [1][2] |
| Appearance | Orange to red powder/crystals | |
| Melting Point | 121.5-127.5 °C | |
| Purity | >98.0% (GC) |
Table 2: Physicochemical Properties of 4-Methoxy-N-methyl-2-nitroaniline
| Property | Value | Source |
| CAS Number | 3360-79-0 | |
| Molecular Formula | C₈H₁₀N₂O₃ | |
| Molecular Weight | 182.18 g/mol | |
| IUPAC Name | 4-methoxy-N-methyl-2-nitroaniline | |
| Appearance | Bright orange solid | [3] |
Synthesis Protocols
Synthesis of 4-Methoxy-2-nitroaniline
A common route for the synthesis of 4-methoxy-2-nitroaniline involves a three-step process starting from p-anisidine, which includes acetylation, nitration, and hydrolysis.[4][5] This method is often preferred to direct nitration of p-anisidine to achieve better regioselectivity.[4]
Experimental Protocol: Three-Step Synthesis of 4-Methoxy-2-nitroaniline [4][5][6]
-
Acetylation of p-Anisidine:
-
Dissolve p-anisidine in a suitable solvent such as acetic acid.
-
Add acetic anhydride to the solution.
-
The reaction proceeds to form 4-methoxyacetanilide.
-
-
Nitration of 4-Methoxyacetanilide:
-
The acetylated intermediate is then subjected to nitration. A common nitrating agent is a mixture of concentrated sulfuric acid and nitric acid.[5]
-
This step yields 4-methoxy-2-nitroacetanilide.
-
-
Hydrolysis of 4-Methoxy-2-nitroacetanilide:
A continuous flow reactor method has also been developed for this synthesis, offering advantages such as high reaction speed and improved safety and yield.[5]
Synthesis of 4-Methoxy-N-methyl-2-nitroaniline
This compound is synthesized from 4-methoxy-2-nitroaniline via N-methylation.
Experimental Protocol: N-methylation of 4-Methoxy-2-nitroaniline [3]
-
Materials: 4-methoxy-2-nitroaniline, sodium hydride (NaH, 60% dispersion in mineral oil), dimethylformamide (DMF), methyl iodide (MeI), brine, sodium bicarbonate (NaHCO₃).
-
Procedure:
-
To a solution of 4-methoxy-2-nitroaniline (10 mmol, 1.68 g) in 20 mL of DMF, add NaH (12 mmol, 480 mg of a 60% dispersion in mineral oil). This results in an exothermic reaction with H₂ evolution, forming a deep red slurry.
-
After 15 minutes, add MeI (20 mmol, 1.2 mL), which also causes an exothermic reaction.
-
After 30 minutes, pour the reaction mixture into a solution of brine and NaHCO₃. This will lead to the formation of a bright orange precipitate.
-
Filter the slurry and wash the filter cake with H₂O.
-
Dry the solid under reduced pressure to obtain the final product, 4-methoxy-N-methyl-2-nitroaniline, as a bright orange solid.
-
References
- 1. 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-2-nitroaniline | CAS 96-96-8 Pharma Intermediate [punagri.com]
- 3. Synthesis routes of 4-Methoxy-2-nitroaniline [benchchem.com]
- 4. 4-Methoxy-2-nitroaniline | 96-96-8 | Benchchem [benchchem.com]
- 5. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Synthesis of Tetraphenylgermane via Grignard Reaction: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, widely employed in organic synthesis. This application note details the synthesis of tetraphenylgermane (Ph₄Ge), an organogermanium compound with applications in materials science and as a precursor for other germanium-containing molecules. The protocol utilizes the reaction of a phenylmagnesium bromide Grignard reagent with germanium tetrachloride.
The formation of the Grignard reagent is initiated by the reaction of bromobenzene with magnesium metal in an anhydrous ether solvent. It is critical to maintain anhydrous conditions throughout the reaction, as Grignard reagents are highly reactive with protic solvents like water, which would quench the reagent and reduce the yield.[1][2] The subsequent reaction involves the nucleophilic attack of the phenylmagnesium bromide on the electrophilic germanium center of germanium tetrachloride, leading to the sequential substitution of all four chlorine atoms with phenyl groups.
Potential side reactions include the Wurtz-type coupling of phenylmagnesium bromide with unreacted bromobenzene to form biphenyl.[2] Careful control of reaction temperature and the rate of addition of reagents can help minimize the formation of this byproduct. Purification of the final product is typically achieved by recrystallization.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
Magnesium turnings
-
Iodine (crystal, as initiator)
-
Anhydrous diethyl ether (Et₂O)
-
Bromobenzene (PhBr)
-
Germanium tetrachloride (GeCl₄)
-
1 M Hydrochloric acid (HCl)
-
Toluene
-
Hexane
Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be flame-dried and cooled under a nitrogen atmosphere to ensure anhydrous conditions.[1]
-
Initiation: To the flask, add magnesium turnings (4.86 g, 0.2 mol) and a small crystal of iodine. The iodine helps to activate the magnesium surface.[1]
-
Reagent Preparation: In the dropping funnel, prepare a solution of bromobenzene (31.4 g, 0.2 mol) in 100 mL of anhydrous diethyl ether.[1]
-
Reaction Initiation: Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary. The initiation is indicated by the disappearance of the iodine color and the formation of a cloudy solution.[1][3]
-
Grignard Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
Part 2: Synthesis of this compound
-
Cooling: Cool the freshly prepared phenylmagnesium bromide solution to 0°C using an ice bath.[1]
-
Addition of Germanium Tetrachloride: Prepare a solution of germanium tetrachloride (10.7 g, 0.05 mol) in 50 mL of anhydrous diethyl ether. Add this solution dropwise to the stirred Grignard reagent at 0°C.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.[1]
Part 3: Work-up and Purification
-
Quenching: Slowly pour the reaction mixture into a beaker containing 200 mL of ice and 50 mL of 1 M hydrochloric acid to quench the reaction and dissolve the magnesium salts.[1][4]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts.
-
Washing: Wash the combined organic layer with saturated sodium chloride solution (brine) and dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the diethyl ether by rotary evaporation.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot toluene, and then add hexane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.[1]
-
Isolation: Collect the crystalline this compound by vacuum filtration, wash with cold hexane, and dry in a vacuum oven.
Data Presentation
Table 1: Reactant and Product Quantities
| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |
| Magnesium (Mg) | 24.31 | 0.2 | 4.86 | - |
| Bromobenzene (PhBr) | 157.01 | 0.2 | 31.4 | ~21.1 |
| Germanium Tetrachloride (GeCl₄) | 214.40 | 0.05 | 10.7 | ~5.7 |
| This compound (Ph₄Ge) | 381.00[5] | 0.05 (Theo.) | 19.05 (Theo.) | - |
Table 2: Characterization Data for this compound
| Property | Expected Value |
| Appearance | White crystalline solid |
| Melting Point | 235-237 °C |
| ¹H NMR (CDCl₃) | δ ~7.3-7.6 ppm (multiplet, 20H) |
| ¹³C NMR (CDCl₃) | Signals expected in the aromatic region (approx. 128-140 ppm) for the ipso, ortho, meta, and para carbons.[6][7] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Synthesis of Tetraphenylgermane via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the synthesis of tetraphenylgermane (Ge(C₆H₅)₄) utilizing the Grignard reaction. It details the underlying mechanism, provides step-by-step experimental protocols, and presents relevant quantitative data. Furthermore, visual diagrams of the reaction mechanism and experimental workflow are included to facilitate understanding. This protocol is intended for researchers in organic and organometallic chemistry, as well as professionals in drug development requiring synthesis of organogermanium compounds.
Introduction
The Grignard reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophilic carbon atom. The synthesis of this compound, an air- and moisture-stable crystalline solid, serves as an excellent example of a Grignard reaction applied to the formation of a carbon-heteroatom bond. This compound finds applications in materials science and as a precursor for other organogermanium compounds. The primary route for its synthesis involves the reaction of phenylmagnesium bromide with germanium tetrachloride.
Mechanism of Reaction
The synthesis of this compound via the Grignard reaction proceeds in two main stages:
-
Formation of the Grignard Reagent (Phenylmagnesium Bromide): Bromobenzene reacts with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF), to form phenylmagnesium bromide (PhMgBr). This reaction is understood to proceed via a radical mechanism on the surface of the magnesium.
-
Reaction of the Grignard Reagent with Germanium Tetrachloride: The highly nucleophilic phenyl group of the Grignard reagent attacks the electrophilic germanium atom of germanium tetrachloride (GeCl₄). This results in the stepwise substitution of the four chlorine atoms with phenyl groups. The reaction is a series of nucleophilic substitution reactions at the germanium center. An excess of the Grignard reagent is typically used to ensure complete substitution and maximize the yield of this compound.
A simplified representation of the overall reaction is:
4 C₆H₅MgBr + GeCl₄ → Ge(C₆H₅)₄ + 4 MgBrCl
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Bromobenzene | C₆H₅Br | 157.01 | -31 | 156 |
| Magnesium | Mg | 24.31 | 650 | 1090 |
| Germanium Tetrachloride | GeCl₄ | 214.40 | -49.5 | 83.1 |
| This compound | Ge(C₆H₅)₄ | 381.00 | 232-236 | >400 |
Table 2: Typical Reaction Parameters and Yields
| Parameter | Value | Reference |
| Molar Ratio (PhMgBr:GeCl₄) | 4.1:1 to 4.5:1 | [1] |
| Reaction Solvent | Anhydrous Diethyl Ether or THF | [1] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Typical Yield | 70-85% | General literature observation |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established laboratory procedures.[1]
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, as initiator)
-
Anhydrous diethyl ether (or THF)
-
Bromobenzene, freshly distilled
-
Germanium tetrachloride
-
1 M Hydrochloric acid, cooled
-
Saturated aqueous ammonium chloride solution
-
Toluene
-
Hexane
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization
Procedure:
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings (e.g., 4.86 g, 0.2 mol) in the three-necked flask. A small crystal of iodine can be added to help initiate the reaction.
-
Assemble the apparatus with the reflux condenser and dropping funnel. Maintain a positive pressure of inert gas.
-
In the dropping funnel, prepare a solution of bromobenzene (e.g., 31.4 g, 0.2 mol) in 100 mL of anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle boiling is observed. Gentle warming may be necessary to start the reaction.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Part B: Synthesis of this compound
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice bath.
-
Prepare a solution of germanium tetrachloride (e.g., 10.7 g, 0.05 mol) in 50 mL of anhydrous diethyl ether.
-
Add the germanium tetrachloride solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Part C: Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride or cold 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, which may contain biphenyl as a byproduct, can be purified by recrystallization from a toluene/hexane mixture to yield this compound as a white crystalline solid.
Characterization:
-
Melting Point: Determine the melting point of the purified product. The literature value is in the range of 232-236 °C.
-
Infrared (IR) Spectroscopy: Acquire an IR spectrum of the product. Characteristic peaks for the phenyl groups should be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the product in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum should show signals in the aromatic region, and the ¹³C NMR will show characteristic peaks for the phenyl carbons.
Mandatory Visualization
Caption: Stepwise mechanism of this compound synthesis.
Caption: Experimental workflow for this compound synthesis.
References
Application Notes and Protocols: Tetraphenylgermane as a Precursor for Germanium-Based Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetraphenylgermane (Ge(C₆H₅)₄) as a precursor for the synthesis of various germanium-based materials. While this compound is a stable, solid organometallic compound, its application as a precursor is less common than that of germane (GeH₄) or alkylgermanes. However, its stability and handling advantages make it an attractive candidate for specific applications in materials science.[1][2] This document outlines generalized protocols for the synthesis of germanium thin films and nanomaterials, summarizes key quantitative data, and provides visualizations of the underlying processes.
Properties of this compound
This compound is a white crystalline solid at room temperature, offering advantages in terms of safety and handling compared to pyrophoric and toxic precursors like germane gas.[1][2] Its utility as a precursor is primarily based on its thermal decomposition to yield germanium.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₂₄H₂₀Ge | [3] |
| Molecular Weight | 381.05 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 230 - 238 °C | [2] |
| Solubility | Insoluble in water; soluble in organic solvents | [1] |
| CAS Number | 1048-05-1 | [2] |
Applications in Material Synthesis
This compound can be employed as a single-source precursor for the deposition of germanium-containing thin films and the synthesis of germanium-based nanomaterials and polymers. The primary method for its application is through thermal decomposition in a controlled environment.
Germanium Thin Film Deposition via Chemical Vapor Deposition (CVD)
Chemical Vapor Deposition (CVD) is a widely used technique for producing high-quality thin films. In this process, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. While specific protocols for this compound are not widely published, a generalized procedure can be extrapolated from methods used for other organogermanium precursors.
Generalized Experimental Protocol for CVD of Germanium Thin Films:
-
Substrate Preparation: A suitable substrate (e.g., silicon wafer, quartz, or glass) is cleaned to remove any surface contaminants. Standard cleaning procedures, such as the RCA cleaning protocol for silicon wafers, are recommended.[4]
-
Precursor Handling: this compound is loaded into a bubbler or sublimator. Due to its solid nature and relatively high melting point, the precursor source needs to be heated to achieve sufficient vapor pressure for transport into the CVD reactor.
-
CVD System Setup: The substrate is placed in a CVD reactor chamber. The system is then evacuated to a base pressure to remove atmospheric contaminants.
-
Deposition Process:
-
A carrier gas (e.g., Argon or Hydrogen) is introduced into the reactor at a controlled flow rate to establish the desired process pressure.
-
The substrate is heated to the desired deposition temperature.
-
The this compound precursor is heated to a temperature sufficient to generate a stable vapor pressure. The carrier gas is then passed through or over the heated precursor to transport its vapor into the reactor.
-
The precursor decomposes on the hot substrate surface, resulting in the deposition of a germanium thin film.
-
-
Post-Deposition: After the desired film thickness is achieved, the precursor flow is stopped, and the system is cooled down under a flow of inert gas.
Table 2: Generalized CVD Parameters for Germanium Thin Film Deposition
| Parameter | Typical Range | Notes |
| Substrate Temperature | 400 - 700 °C | Higher temperatures generally lead to more crystalline films. |
| Precursor Temperature | 200 - 300 °C | Must be high enough to achieve adequate vapor pressure without premature decomposition. |
| Carrier Gas | Argon (Ar), Hydrogen (H₂) | The choice of carrier gas can influence film purity and growth rate. |
| Carrier Gas Flow Rate | 10 - 100 sccm | Affects precursor concentration in the reactor and deposition uniformity. |
| Reactor Pressure | 1 - 100 Torr | Lower pressures can improve film uniformity. |
Diagram 1: Generalized CVD Workflow
Synthesis of Germanium Nanomaterials
While solution-phase synthesis of germanium nanocrystals and nanowires has been demonstrated using various precursors, specific protocols utilizing this compound are not well-documented.[5][6] However, a general approach involving the thermal decomposition of the precursor in a high-boiling point solvent can be proposed.
Generalized Protocol for Solution-Phase Synthesis of Germanium Nanoparticles:
-
Reaction Setup: A three-neck flask equipped with a condenser, a thermocouple, and a septum is set up under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent and Precursor: A high-boiling point organic solvent (e.g., oleylamine, trioctylphosphine oxide) is introduced into the flask and heated to the desired reaction temperature.
-
Injection: A solution of this compound in a suitable solvent is rapidly injected into the hot reaction solvent.
-
Growth: The reaction is allowed to proceed for a specific duration to allow for the nucleation and growth of germanium nanoparticles.
-
Purification: After cooling, the nanoparticles are typically precipitated by adding a non-solvent (e.g., ethanol) and collected by centrifugation. This washing step is repeated several times to remove unreacted precursors and byproducts.
Table 3: Generalized Parameters for Solution-Phase Synthesis of Ge Nanoparticles
| Parameter | Typical Range | Notes |
| Reaction Temperature | 250 - 350 °C | Controls the decomposition rate and nanoparticle size. |
| Solvent | Oleylamine, Trioctylphosphine Oxide (TOPO) | Acts as a capping agent to stabilize the nanoparticles. |
| Precursor Concentration | 0.01 - 0.1 M | Influences the size and size distribution of the nanoparticles. |
| Reaction Time | 10 - 60 min | Affects the growth and final size of the nanoparticles. |
Diagram 2: Thermal Decomposition Pathway of a Tetra-aryl Germane
Synthesis of Germanium-Containing Polymers
Organogermanium compounds, including those with phenyl groups, can be used as monomers for the synthesis of polygermanes. These polymers are of interest due to their unique electronic and optical properties.[7][8] The synthesis often involves reductive coupling of germanium dihalides, but polymerization of organogermanes can also be achieved.
Generalized Protocol for Reductive Coupling to form Polygermanes:
-
Monomer Synthesis: A dihalodiphenylgermane (e.g., Cl₂Ge(C₆H₅)₂) monomer is synthesized from this compound through redistribution reactions with germanium tetrachloride, although this is a multi-step process.
-
Polymerization: The dihalodiphenylgermane monomer is dissolved in an inert solvent (e.g., toluene).
-
Reductive Coupling: A strong reducing agent, such as sodium metal, is added to the solution. The reaction is typically heated to reflux to promote the coupling reaction.
-
Workup: After the reaction is complete, the excess sodium is quenched, and the polymer is precipitated, washed, and dried.
Table 4: Properties of Germanium-Based Materials
| Material | Property | Typical Value | References |
| Germanium Thin Film | Band Gap | ~0.67 eV (crystalline) | [9] |
| Refractive Index | ~4.0 | [10] | |
| Electron Mobility | up to 3900 cm²/Vs | [9] | |
| Hole Mobility | up to 1900 cm²/Vs | [9] | |
| Germanium Nanoparticles | Size-dependent Band Gap | 1.0 - 2.5 eV | [5] |
| Polygermanes | UV Absorption | 300 - 400 nm | [8] |
Characterization of Germanium-Based Materials
The resulting germanium-based materials should be thoroughly characterized to determine their properties.
-
Thin Films: Techniques such as X-ray Diffraction (XRD) for crystallinity, Scanning Electron Microscopy (SEM) for morphology, Atomic Force Microscopy (AFM) for surface roughness, and spectroscopic ellipsometry for thickness and optical constants are commonly used.[10]
-
Nanoparticles: Transmission Electron Microscopy (TEM) for size and morphology, Dynamic Light Scattering (DLS) for size distribution in solution, and UV-Vis and Photoluminescence spectroscopy for optical properties are essential.
-
Polymers: Gel Permeation Chromatography (GPC) for molecular weight distribution, Nuclear Magnetic Resonance (NMR) spectroscopy for structure, and UV-Vis spectroscopy for electronic properties are typically employed.[7]
Safety and Handling
This compound is a stable solid and is less hazardous than many other germanium precursors. However, standard laboratory safety practices should be followed. It is recommended to handle the compound in a well-ventilated area or a fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Disclaimer: The protocols provided herein are generalized and intended for informational purposes only. They are based on established principles for similar compounds. Researchers should conduct a thorough literature search and risk assessment before attempting any new experimental procedure. Optimization of the parameters will be necessary for specific equipment and desired material properties.
References
- 1. CAS 1048-05-1: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C24H20Ge | CID 66103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. US7591871B1 - Solution synthesis of germanium nanocrystals - Google Patents [patents.google.com]
- 6. Solution synthesis of germanium nanocrystals – Licensing and Technology Transfer [ip.sandia.gov]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. Physical properties of Germanium (Ge) [ioffe.ru]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Tetraphenylgermane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylgermane (Ge(C₆H₅)₄) is a stable, crystalline organogermanium compound characterized by a central germanium atom tetrahedrally bonded to four phenyl groups. Its robust nature and solubility in common organic solvents make it a versatile, albeit specialized, reagent in organic synthesis.[1] While not as commonly employed as its organoboron, organotin, or organosilicon counterparts in mainstream cross-coupling reactions, this compound offers unique reactivity profiles under specific catalytic conditions. It primarily serves as a source of phenyl groups or as a precursor for other organogermanium compounds.[1] These application notes provide an overview of its use, with detailed protocols for key synthetic transformations.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₀Ge | [2] |
| Molecular Weight | 381.06 g/mol | |
| Melting Point | 230-235 °C | |
| Appearance | White solid | |
| Solubility | Soluble in organic solvents | [1] |
Applications in Organic Synthesis
The primary application of this compound in organic synthesis is as a phenyl group donor under specific catalytic conditions and as a starting material for the synthesis of other organogermanium compounds.
Phenylation Reactions via Palladium Catalysis
While the Ge-C bond in this compound is relatively inert under standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Stille), it can be activated to transfer phenyl groups to aryl halides. This reactivity is often achieved using more electrophilic palladium catalysts or under conditions that promote an electrophilic aromatic substitution (SEAr)-type mechanism rather than the conventional oxidative addition/transmetalation/reductive elimination cycle.
A notable application is the palladium-catalyzed phenylation of aryl halides where the presence of an activator, such as a fluoride source, can facilitate the transfer of phenyl groups from a germanium center. Although less reactive than organotin or organoboron compounds, the use of organogermanes can be advantageous in specific synthetic contexts where orthogonality to other functional groups is desired.
Workflow for Palladium-Catalyzed Phenylation:
Experimental Protocol: Palladium-Catalyzed Phenylation of Aryl Bromides
This protocol is a representative procedure based on the principles of activating less reactive organometallic reagents in cross-coupling reactions.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous toluene
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add anhydrous toluene via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solvent for 10-15 minutes.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biphenyl derivative.
Quantitative Data for Phenylation Reactions (Representative):
| Aryl Halide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | Toluene | 110 | 24 | 65 |
| 4-Bromoanisole | PdCl₂(PPh₃)₂ | DMF | 120 | 24 | 58 |
| 1-Bromo-4-nitrobenzene | Pd(dba)₂ / XPhos | Dioxane | 100 | 18 | 72 |
Note: The yields are illustrative and can vary significantly based on the specific substrates and optimization of reaction conditions.
Synthesis of Other Organogermanium Compounds
This compound serves as a convenient starting material for the synthesis of various phenyl-substituted organogermanium halides through cleavage of one or more Ge-C bonds. These resulting organogermanium halides are valuable intermediates for the synthesis of other functionalized organogermanium compounds.
Reaction Scheme for Halogenation of this compound:
Experimental Protocol: Synthesis of Triphenylgermanium Bromide
Materials:
-
This compound
-
Bromine
-
Carbon tetrachloride (or another suitable inert solvent)
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve this compound in carbon tetrachloride in a round-bottom flask.
-
Slowly add a solution of one equivalent of bromine in carbon tetrachloride to the refluxing solution of this compound.
-
Continue to reflux the mixture until the color of the bromine disappears.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product, triphenylgermanium bromide, can be purified by recrystallization from a suitable solvent (e.g., ethanol or petroleum ether).
Note: By varying the stoichiometry of bromine, it is possible to synthesize diphenylgermanium dibromide.
Role in Polymerization
This compound has been investigated for its role in polymerization reactions, primarily as a component of initiator systems. For instance, in combination with other reagents, it can be involved in initiating radical or cationic polymerizations.
In the context of Radical Induced Cationic Frontal Polymerization (RICFP), a C-C labile compound like 1,1,2,2-tetraphenylethanediol (TPED), which can be conceptually related to the phenyl-substituted core of this compound, is used as a thermal radical initiator.[3] While direct use of this compound as a primary initiator is less common, its derivatives and analogous structures are of interest in developing novel initiator systems for energy-efficient curing of polymers.[3][4]
Conclusion
This compound is a specialized reagent in organic synthesis with applications in phenylation reactions under specific catalytic conditions, as a precursor for other organogermanium compounds, and with potential roles in polymerization initiation systems. While its reactivity is lower than more common organometallic reagents, its stability and unique activation pathways provide opportunities for orthogonal synthetic strategies. The protocols provided herein serve as a foundation for researchers to explore the utility of this compound in their synthetic endeavors. Further research into novel catalytic systems is expected to expand the scope of its applications in organic synthesis and materials science.
References
Applications of Tetraphenylgermane in Semiconductor Research: An Overview
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific, peer-reviewed research detailing the applications of tetraphenylgermane in semiconductor research. While some chemical suppliers suggest its potential use in the semiconductor industry, there is a lack of published experimental protocols and quantitative data to substantiate these claims.
Commercial suppliers of this compound anecdotally mention its utility in the production of germanium-based semiconductors, purportedly to enhance electrical conductivity and thermal stability. It is also listed by some as a potential precursor for Atomic Layer Deposition (ALD). However, without concrete research data, these applications remain speculative within the scientific community.
The broader class of organogermanium compounds, to which this compound belongs, is an area of active research in organic electronics. These compounds are being explored for their potential in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs) due to their semiconducting and unique optical properties.
Given the lack of specific information on this compound, this document provides a generalized, representative protocol for the synthesis of germanium nanoparticles using a different organogermanium precursor, n-butylgermane, to illustrate a typical experimental procedure in this field. Additionally, a general workflow for Chemical Vapor Deposition (CVD), a common thin-film deposition technique in semiconductor manufacturing, is presented.
Representative Experimental Protocol: Synthesis of Germanium Nanoparticles via Thermal Decomposition of n-Butylgermane
This protocol is adapted from established methods for similar alkylgermane precursors and serves as a foundational method for researchers.
Materials:
-
n-Butylgermane ((C₄H₉)GeH₃)
-
Oleylamine (capping agent and solvent)
-
Toluene (anhydrous)
-
Ethanol (non-solvent for precipitation)
-
Argon or Nitrogen gas (inert atmosphere)
-
Schlenk line and associated glassware
-
Heating mantle with temperature controller
-
Centrifuge
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask connected to a Schlenk line, 10 mL of oleylamine is added.
-
Degassing: The oleylamine is degassed by heating to 120°C under vacuum for 30 minutes, followed by backfilling with an inert gas (Argon or Nitrogen). This cycle is repeated three times to eliminate oxygen and water.
-
Precursor Injection: In a separate vial under an inert atmosphere, 0.5 mmol of n-butylgermane is dissolved in 2 mL of anhydrous toluene.
-
Reaction: The oleylamine is heated to the desired reaction temperature (e.g., 250-300°C). The n-butylgermane solution is then swiftly injected into the hot oleylamine with vigorous stirring. A color change in the solution indicates the formation of nanoparticles.
-
Growth and Annealing: The reaction temperature is maintained for 1-2 hours to facilitate nanoparticle growth and crystallization.
-
Purification:
-
The reaction mixture is cooled to room temperature.
-
20 mL of ethanol is added to precipitate the nanoparticles.
-
The mixture is centrifuged at 8000 rpm for 10 minutes.
-
The supernatant is discarded, and the nanoparticle pellet is re-dispersed in 5 mL of toluene.
-
The precipitation and re-dispersion steps are repeated two more times to remove excess oleylamine and unreacted precursors.
-
-
Storage: The purified germanium nanoparticles are stored dispersed in toluene under an inert atmosphere to prevent oxidation.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of germanium nanoparticles using organogermanium precursors, as reported in the literature. These values can serve as a benchmark for characterization.
| Parameter | Typical Value | Characterization Technique |
| Precursor Concentration | 0.1 - 1.0 mmol | - |
| Capping Agent Volume | 5 - 20 mL | - |
| Reaction Temperature | 200 - 350 °C | Thermocouple |
| Reaction Time | 30 - 120 minutes | Timer |
| Nanoparticle Diameter | 3 - 15 nm | Transmission Electron Microscopy (TEM) |
| Crystallinity | Crystalline (Diamond cubic) | X-ray Diffraction (XRD) |
| Surface Ligands | Alkyl chains (from capping agent) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Optical Properties | Size-dependent photoluminescence | Photoluminescence (PL) Spectroscopy |
General Experimental Workflow for Chemical Vapor Deposition (CVD)
Chemical Vapor Deposition is a fundamental process in semiconductor manufacturing for depositing thin films. A precursor material is vaporized and reacts on the substrate surface to produce the desired deposit. The following diagram illustrates a general workflow for a CVD process.
Tetraphenylgermane in Catalysis: An Examination of Current Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylgermane, a stable organogermanium compound, is recognized for its applications in materials science and as a reagent in organic synthesis.[1][2] However, a comprehensive review of scientific literature and patent databases reveals a notable absence of established applications for this compound directly as a catalyst or a catalyst support. While the broader field of germanium-based catalysis is an area of active investigation, the catalytic utility of this compound itself is not well-documented. This document summarizes the current landscape, highlighting the catalytic roles of other germanium compounds to provide context and potential avenues for future research.
While one commercial supplier lists "catalyst" as a potential reagent type for this compound, this is not substantiated by peer-reviewed research or patents.[3] The inherent stability of the germanium-carbon bonds in this compound likely contributes to its limited direct catalytic activity.
Catalytic Applications of Other Germanium Compounds
Research into germanium-based catalysis has primarily focused on other classes of compounds, where the germanium center is more reactive.
Germanium(II) Catalysis
Cationic germanium(II) compounds have emerged as effective catalysts in organosilicon chemistry. These species are particularly active in hydrosilylation reactions.
Germanium Hydrides in Synthesis
Organogermanium hydrides, such as triphenylgermane, serve as reagents in various chemical transformations, including hydrogermylation.[4] These reactions typically require a separate transition metal catalyst to proceed efficiently.[4]
Germanium Oxides in Industrial Processes
Germanium dioxide (GeO₂) is a known catalyst in the production of polyesters.[5] Furthermore, its semiconductor properties make it a candidate for photocatalytic applications, such as the degradation of environmental pollutants.[5]
Potential Future Directions
While direct catalytic applications of this compound are not currently established, it could potentially serve as a precursor for catalytically active species. For instance, synthetic routes could be developed to convert this compound into germanium oxides or halides, which have demonstrated catalytic utility.
Conclusion
Based on an extensive review of the current scientific literature, this compound is not utilized as a catalyst or a catalyst support in any well-documented applications. The stability of the molecule likely precludes it from participating directly in catalytic cycles under typical conditions. Researchers interested in germanium catalysis may find more utility in exploring other classes of germanium compounds, such as germanium(II) complexes, hydrides, and oxides, which have demonstrated catalytic activity in a variety of organic transformations. Further research could explore the potential of this compound as a precursor to catalytically active germanium species.
Due to the lack of specific data on the catalytic use of this compound, the requested quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows cannot be provided. The information presented reflects the current state of published research on this topic.
References
- 1. C,N‐Chelated Organogermanium(II) Hydride as Catalyst for Esterification of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C24H20Ge | CID 66103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Substituted Tetraphenylgermane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted tetraphenylgermane derivatives. These compounds are of interest in materials science and medicinal chemistry due to their unique structural and electronic properties. The following sections describe the primary synthetic routes, including Grignard reactions and nitration/reduction sequences, to obtain key derivatives.
Introduction
This compound (GePh₄) and its substituted analogues are tetra-aryl germanium compounds with a tetrahedral geometry. The phenyl rings can be functionalized with various substituents, such as halogens (e.g., bromine), nitro groups, and amino groups, to modulate their physical and chemical properties. These modifications are crucial for tailoring the molecules for specific applications, including their use as building blocks for polymers, as components in electronic materials, or as scaffolds in drug design.
Synthetic Strategies
The synthesis of substituted this compound derivatives can be broadly approached through two main strategies:
-
"Bottom-up" Synthesis: This involves the reaction of a germanium tetrahalide with a pre-functionalized aryl Grignard or organolithium reagent. This method is suitable for introducing substituents that are stable to the reaction conditions.
-
Post-functionalization: This strategy involves the direct functionalization of the pre-formed this compound core, for example, through electrophilic aromatic substitution reactions like nitration. Subsequent reduction of the nitro groups provides access to amino-substituted derivatives.
The following protocols detail the synthesis of key substituted this compound derivatives.
Protocol 1: Synthesis of this compound (Unsubstituted Core)
This protocol describes the synthesis of the parent this compound via a Grignard reaction.
Experimental Workflow:
Figure 1: General workflow for the synthesis of this compound.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Bromobenzene
-
Anhydrous diethyl ether (Et₂O)
-
Germanium tetrachloride (GeCl₄)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Preparation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add magnesium turnings (4.86 g, 0.2 mol) and a small crystal of iodine.
-
In the dropping funnel, place a solution of bromobenzene (31.4 g, 0.2 mol) in 100 mL of anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. If the reaction does not start, gentle heating may be applied.
-
Once the reaction initiates (disappearance of the iodine color and bubbling), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.
-
-
Reaction with Germanium Tetrachloride:
-
Cool the freshly prepared phenylmagnesium bromide solution to 0°C in an ice bath.
-
Prepare a solution of germanium tetrachloride (10.7 g, 0.05 mol) in 50 mL of anhydrous diethyl ether.
-
Add the germanium tetrachloride solution dropwise to the stirred Grignard reagent at 0°C. A molar ratio of at least 4:1 of the Grignard reagent to germanium tetrachloride is necessary for complete substitution.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/chloroform) to yield this compound as a white crystalline solid.
-
Quantitative Data:
| Compound Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₂₄H₂₀Ge | 381.06 | 235-237 |
Spectroscopic Data:
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (m/z) |
| This compound | 7.50-7.30 (m, 20H) | 136.5, 134.5, 129.0, 128.5 | 382 [M]⁺ |
Protocol 2: Synthesis of Tetrakis(4-bromophenyl)germane
This protocol describes a potential route for the synthesis of tetrakis(4-bromophenyl)germane, adapted from the synthesis of its methane analogue.[2][3]
Reaction Scheme:
Figure 2: Electrophilic bromination of this compound.
Materials:
-
This compound
-
Bromine (Br₂)
-
Ethanol
Procedure (Adapted from Methane Analogue Synthesis): [2]
-
In a round-bottom flask, add bromine (16 mL, 312.5 mmol).
-
Under vigorous stirring, add this compound (e.g., 15.6 mmol) in small portions at room temperature.
-
After the addition is complete, stir the mixture for another 20 minutes at room temperature.
-
Cool the reaction mixture to -78°C using an acetone-dry ice bath.
-
Slowly add ethanol (40 mL) to the cooled mixture.
-
Remove the cooling bath and stir the mixture overnight at room temperature.
-
Collect the precipitate by filtration, wash with water, and then with a saturated aqueous solution of sodium metabisulfite to remove excess bromine.[3]
-
Wash again with water and dry the product.
-
Purify the crude product by recrystallization.
Quantitative Data (for the Methane Analogue): [3]
| Compound Name | Formula | Molecular Weight ( g/mol ) | Yield (%) |
| Tetrakis(4-bromophenyl)methane | C₂₅H₁₆Br₄ | 636.02 | 37 |
Spectroscopic Data (for the Methane Analogue): [3]
| Compound | 1H NMR (CDCl₃, δ ppm) |
| Tetrakis(4-bromophenyl)methane | 7.39 (d, J = 8 Hz, 8H), 7.01 (d, J = 12 Hz, 8H) |
Protocol 3: Synthesis of Tetrakis(4-nitrophenyl)germane and its Reduction to Tetrakis(4-aminophenyl)germane
This two-step protocol describes the nitration of this compound followed by the reduction of the nitro groups to amino groups, adapted from procedures for the methane analogue.[2]
Logical Relationship of the Synthesis:
Figure 3: Synthesis pathway from this compound to the amino derivative.
Part A: Synthesis of Tetrakis(4-nitrophenyl)germane
Procedure (Adapted from Methane Analogue Synthesis): [2]
-
In a round-bottom flask, cool fuming nitric acid (13 mL) to -10°C.
-
Add this compound (e.g., 15.6 mmol) in small portions under vigorous stirring.
-
After addition, add acetic anhydride (6 mL) and glacial acetic acid (8 mL) dropwise and stir for about 15 minutes.
-
Dilute the mixture with glacial acetic acid (16 mL).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the yellow solid and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., 1,4-dioxane).
Quantitative Data (for the Methane Analogue): [2]
| Compound Name | Formula | Molecular Weight ( g/mol ) | Yield (%) |
| Tetrakis(4-nitrophenyl)methane | C₂₅H₁₆N₄O₈ | 500.42 | 40 |
Part B: Synthesis of Tetrakis(4-aminophenyl)germane
Procedure (Adapted from Methane Analogue Synthesis): [4]
-
Dissolve tetrakis(4-nitrophenyl)germane (e.g., 3 mmol) in tetrahydrofuran (100 mL).
-
Add Raney nickel (10 g) to the solution while stirring under a nitrogen atmosphere.
-
Slowly add hydrazine monohydrate (2 g, 0.04 mol) via syringe.
-
Reflux the mixture for 4 hours.
-
Filter the hot mixture to remove the Raney nickel and wash the filter cake with ethanol.
-
Evaporate the solvent from the filtrate in vacuo.
-
Wash the crude product with ethanol and dry under vacuum to afford tetrakis(4-aminophenyl)germane as a white solid.
Quantitative Data (for the Methane Analogue): [4]
| Compound Name | Formula | Molecular Weight ( g/mol ) | Yield (%) |
| Tetrakis(4-aminophenyl)methane | C₂₅H₂₄N₄ | 380.49 | 81 |
Spectroscopic Data (for the Methane Analogue): [2]
| Compound | 1H NMR (DMSO-d₆, δ ppm) |
| 1,1,2,2-tetrakis(4-aminophenyl)ethene | 6.57 (d, J = 8.7 Hz, 8H), 6.25 (d, J = 8.7 Hz, 8H), 4.84 (s, 8H, Ar-NH₂) |
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Grignard reagents are highly reactive and pyrophoric; handle under an inert atmosphere and away from water and protic solvents.
-
Fuming nitric acid and bromine are highly corrosive and toxic; handle with extreme care.
-
Raney nickel is pyrophoric when dry; handle as a slurry in water or ethanol.
-
Hydrazine is toxic and a suspected carcinogen; handle with appropriate precautions.
References
Application Notes and Protocols for Single Crystal Growth of Tetraphenylgermane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the growth of high-quality single crystals of tetraphenylgermane (Ge(C₆H₅)₄). The successful cultivation of single crystals is crucial for various analytical techniques, including X-ray crystallography, which elucidates the three-dimensional molecular structure, and for the precise characterization of its physical and chemical properties.
Introduction
This compound is a white, crystalline organometallic solid that is sparingly soluble in many common organic solvents at room temperature but exhibits increased solubility at elevated temperatures. This temperature-dependent solubility is a key property exploited in the crystallization techniques outlined below. The primary methods for growing single crystals of this compound are slow cooling of a saturated solution and vapor diffusion. The choice of method and solvent is critical and can significantly impact the size and quality of the resulting crystals.
Data Presentation
While specific quantitative data for the crystal growth of this compound is not extensively published, the following table summarizes the qualitative solubility and provides a starting point for the development of successful crystallization protocols. The principle of "like dissolves like" suggests that this compound, a relatively nonpolar molecule, will be most soluble in nonpolar aromatic and halogenated solvents.
| Solvent | Predicted Qualitative Solubility | Boiling Point (°C) | Suitability for Crystallization |
| Toluene | High solubility at elevated temperature, lower at room temperature | 111 | Excellent for Slow Cooling |
| Benzene | High solubility at elevated temperature, lower at room temperature | 80 | Good for Slow Cooling and Vapor Diffusion (as solvent) |
| Xylenes | High solubility at elevated temperature, lower at room temperature | ~140 | Good for Slow Cooling |
| Dichloromethane (DCM) | Moderate solubility | 40 | Good for Vapor Diffusion (as solvent) |
| Chloroform | Moderate solubility | 61 | Good for Vapor Diffusion (as solvent) |
| Tetrahydrofuran (THF) | Moderate solubility | 66 | Good for Vapor Diffusion (as solvent) |
| Hexane | Low solubility | 69 | Good for Vapor Diffusion (as anti-solvent) |
| Pentane | Low solubility | 36 | Good for Vapor Diffusion (as anti-solvent) |
| Ethanol | Very low solubility | 78 | Good for Vapor Diffusion (as anti-solvent) |
| Methanol | Very low solubility | 65 | Good for Vapor Diffusion (as anti-solvent) |
| Water | Insoluble | 100 | Not suitable |
Experimental Protocols
The following are detailed protocols for the two most common and effective methods for growing single crystals of this compound.
Protocol 1: Slow Cooling Crystallization
This method relies on the principle of decreasing the solubility of this compound in a suitable solvent by gradually lowering the temperature. Toluene is a highly recommended solvent for this technique.[1]
Materials and Equipment:
-
This compound (high purity)
-
Toluene (anhydrous, high purity)
-
Erlenmeyer flask or a vial with a screw cap
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Insulated container (e.g., a Dewar flask filled with sand or a well-insulated box)
-
Filtration apparatus (Büchner funnel, filter flask, and filter paper)
-
Spatula and weighing paper
Procedure:
-
Preparation of a Saturated Solution:
-
Place a known amount of this compound into the Erlenmeyer flask or vial.
-
Add a small volume of toluene and a magnetic stir bar.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small aliquots of toluene until the this compound is completely dissolved at a temperature just below the boiling point of toluene (approximately 100-110 °C). It is crucial to use the minimum amount of hot solvent to achieve a saturated solution.[2]
-
-
Slow Cooling:
-
Once a clear, saturated solution is obtained, remove the flask from the hot plate.
-
Loosely cap the flask to prevent rapid evaporation of the solvent.
-
Place the flask in an insulated container to ensure a very slow cooling rate.[3] The slower the cooling, the larger and higher quality the crystals will be.[2] A cooling rate of a few degrees Celsius per hour is ideal.
-
-
Crystal Growth and Isolation:
-
Allow the solution to cool undisturbed to room temperature over 24-48 hours. Crystals should precipitate from the solution during this time.
-
Once crystal growth appears to have ceased, the crystals can be isolated by vacuum filtration.
-
Wash the collected crystals with a small amount of cold toluene to remove any residual soluble impurities.
-
Allow the crystals to air dry or dry under a gentle stream of inert gas.
-
Protocol 2: Vapor Diffusion Crystallization
This technique involves the slow diffusion of a poor solvent (anti-solvent) vapor into a solution of this compound in a good solvent, which gradually reduces the solubility and induces crystallization.[4] This method is particularly useful when only small amounts of the compound are available.
Materials and Equipment:
-
This compound (high purity)
-
A "good" solvent in which this compound is soluble (e.g., toluene, dichloromethane, chloroform, or THF).[1]
-
A "poor" or "anti-solvent" in which this compound is insoluble or sparingly soluble (e.g., hexane, pentane, ethanol, or methanol).[1]
-
A small vial (e.g., a 1-dram vial)
-
A larger jar or beaker with a tight-fitting lid or that can be sealed with parafilm.
-
Syringe and needle or a Pasteur pipette
Procedure:
-
Preparation of the Inner Vial:
-
Dissolve a small amount of this compound in a minimal volume of the "good" solvent in the small vial to create a concentrated, but not necessarily saturated, solution.
-
-
Setting up the Diffusion Chamber:
-
Place the small, uncapped vial containing the this compound solution inside the larger jar or beaker.
-
Carefully add the "poor" anti-solvent to the bottom of the larger container, ensuring that the level of the anti-solvent is below the opening of the inner vial. The volume of the anti-solvent should be significantly larger than the volume of the solution in the inner vial.
-
-
Sealing and Incubation:
-
Seal the larger container tightly with its lid or with parafilm.
-
Place the sealed container in a location where it will not be disturbed by vibrations or significant temperature fluctuations.
-
-
Crystal Growth and Isolation:
-
Over a period of several days to a week, the more volatile anti-solvent will slowly diffuse into the inner vial, causing the solubility of the this compound to decrease and leading to the formation of crystals.
-
Once well-formed crystals are observed, carefully open the container and remove the inner vial.
-
Isolate the crystals by carefully decanting the mother liquor with a pipette or by filtration.
-
Wash the crystals with a small amount of the anti-solvent and allow them to dry.
-
Mandatory Visualizations
Experimental Workflow for Slow Cooling Crystallization
References
Application Notes and Protocols for Tetraphenylgermane in Electrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylgermane (Ge(C₆H₅)₄) is an organogermanium compound with a tetrahedral structure, where a central germanium atom is bonded to four phenyl groups. Its stable, well-defined structure and the unique electronic properties of the germanium-carbon bond make it a compound of interest in materials science and electrochemistry. While experimental electrochemical data for this compound is not extensively available in the public domain, its properties can be inferred from related organogermanium compounds and analogous tetra-aryl compounds of other Group 14 elements.
These application notes provide an overview of the potential electrochemical properties of this compound, detailed protocols for its electrochemical characterization, and a discussion of its potential applications in organic electronics and sensor technology.
Electrochemical Properties
Direct experimental values for the redox potential and conductivity of this compound are not readily found in peer-reviewed literature. However, based on studies of related germole derivatives (compounds containing a germacyclopentadiene ring), the oxidation of the Ge-C bond is expected to occur at a relatively high positive potential, indicating significant stability against oxidation. For instance, some tetraphenylgermole derivatives exhibit irreversible oxidation waves around +1.4 V versus a silver/silver chloride (Ag/AgCl) reference electrode[1]. It is important to note that these are related but structurally different compounds, and their redox behavior provides only an estimation for this compound.
The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are crucial for understanding the electrochemical behavior. Theoretical studies on tetraphenylgermoles suggest that the HOMO and LUMO levels are primarily localized on the germole ring and the phenyl substituents[2]. For this compound, it is anticipated that the HOMO level will be associated with the phenyl groups and the Ge-C sigma bonds, while the LUMO will be associated with the phenyl groups' π* orbitals. The precise energy levels, and thus the redox potentials, would need to be determined experimentally or through dedicated computational studies.
Table 1: Estimated Electrochemical Properties of this compound and Related Compounds
| Property | This compound (Estimated) | 1,1-dimethyl-2,3,4,5-tetraphenyl-1-germacyclopentadiene[1] |
| First Oxidation Potential (Epa) | Expected to be > +1.5 V vs. Ag/AgCl (irreversible) | ~ +1.4 V vs. Ag/AgCl (irreversible) |
| HOMO Energy Level | Estimated to be deep (indicative of high oxidation potential) | Not reported |
| LUMO Energy Level | Estimated to be high (indicative of difficult reduction) | Not reported |
| Conductivity | Expected to be low (insulating) in its pristine state | Not reported |
Note: The values for this compound are estimations based on related compounds and general principles of organometallic chemistry. Experimental verification is required.
Experimental Protocols
The following protocols are designed for the electrochemical characterization of air-stable, solid-state organometallic compounds like this compound.
Protocol 1: Cyclic Voltammetry (CV) for Determination of Redox Potential
Objective: To determine the oxidation and reduction potentials of this compound.
Materials:
-
This compound
-
High-purity, anhydrous solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP))
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon or platinum disk electrode)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))
-
Counter electrode (e.g., platinum wire or mesh)
-
Potentiostat
-
Polishing materials (alumina slurry or diamond paste)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry or diamond paste to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the chosen electrochemical solvent.
-
Dry the electrode completely.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.
-
Prepare a 1-5 mM solution of this compound in the electrolyte solution. Ensure the compound is fully dissolved.
-
Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Assemble the three-electrode cell with the prepared solution.
-
Connect the electrodes to the potentiostat.
-
Set the potential window for the scan. For oxidation, a starting potential of 0 V and a switching potential of up to +2.0 V (vs. Ag/AgCl) may be necessary. For reduction, a scan from 0 V to -2.5 V might be explored, though reduction is expected to be difficult.
-
Set the scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram for several cycles until a stable trace is obtained.
-
Record the data and note the potentials of any observed peaks.
-
To confirm that a peak corresponds to the analyte, the experiment can be repeated at different concentrations of this compound.
-
-
Data Analysis:
-
Determine the anodic peak potential (Epa) for oxidation and the cathodic peak potential (Epc) for reduction, if observed.
-
The half-wave potential (E₁/₂) can be estimated as (Epa + Epc) / 2 for reversible or quasi-reversible processes. For irreversible processes, only the peak potential is reported.
-
Protocol 2: Bulk Conductivity Measurement
Objective: To measure the electrical conductivity of a solid-state sample of this compound.
Materials:
-
This compound powder
-
Pellet press
-
Two-probe or four-probe conductivity measurement setup
-
Electrometer or source measure unit
-
Conductive silver paint or sputtering system for electrode deposition
Procedure:
-
Sample Preparation:
-
Press a pellet of this compound powder using a pellet press to a defined thickness and diameter.
-
Deposit conductive contacts (e.g., silver paint or sputtered gold) on two opposite faces of the pellet for a two-probe measurement, or in a linear arrangement for a four-probe measurement.
-
-
Conductivity Measurement:
-
Mount the pellet in the conductivity measurement setup.
-
For a two-probe measurement, apply a range of voltages across the contacts and measure the resulting current.
-
For a four-probe measurement, apply a current through the outer two probes and measure the voltage across the inner two probes.
-
Record the current-voltage (I-V) data.
-
-
Data Analysis:
-
Plot the I-V curve. The resistance (R) can be calculated from the slope of the linear region of the curve.
-
Calculate the conductivity (σ) using the formula: σ = L / (R * A), where L is the distance between the voltage probes (or pellet thickness) and A is the cross-sectional area of the pellet.
-
Potential Applications
Organic Electronics
While this compound itself is likely an insulator, it can serve as a precursor for synthesizing germanium-containing materials with semiconducting properties. Organogermanium compounds are being explored for applications in organic electronics due to germanium's unique electronic and optical properties[3].
-
Organic Field-Effect Transistors (OFETs): Functionalized this compound derivatives or polymers derived from it could potentially be used as the active semiconductor layer in OFETs. The germanium center can influence the molecular packing and electronic coupling between molecules, which are critical for charge transport.
-
Organic Light-Emitting Diodes (OLEDs): Germanium-containing compounds can be investigated as host materials or as part of emissive layers in OLEDs. The heavy germanium atom could potentially influence the photophysical properties, such as promoting intersystem crossing for phosphorescent emitters.
Chemical Sensors
The rigid and well-defined structure of this compound makes it a candidate for a scaffold in the design of chemical sensors. By functionalizing the phenyl rings with specific recognition units, it may be possible to create sensors that exhibit an electrochemical response upon binding to a target analyte.
-
Electrochemical Sensors: A this compound derivative with redox-active groups could be immobilized on an electrode surface. Binding of an analyte to the recognition sites could modulate the redox potential or electron transfer kinetics of the redox-active groups, providing a detectable signal.
-
Chemiresistive Sensors: Thin films of functionalized this compound derivatives could be used as the active material in a chemiresistor. Adsorption of analyte molecules could alter the conductivity of the film, leading to a measurable change in resistance.
References
Application Notes and Protocols: Photophysical Properties of Tetraphenylgermane and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylgermane (GePh₄) and its derivatives are a class of organogermanium compounds with a tetrahedral structure that provides a versatile scaffold for the development of novel materials with tailored photophysical properties. The germanium core allows for three-dimensional extension of π-conjugated systems, influencing the electronic and optical characteristics of the molecules. These properties make them promising candidates for applications in organic electronics, chemical sensing, and as fluorescent probes in biological systems.
This document provides an overview of the photophysical properties of this compound and its derivatives, along with detailed protocols for their characterization. While extensive quantitative data for a wide range of this compound derivatives is still emerging in the scientific literature, this guide offers a framework for their synthesis, characterization, and potential applications.
Photophysical Properties of this compound Derivatives: An Overview
The photophysical properties of this compound derivatives are highly dependent on the nature and position of substituents on the phenyl rings. By introducing electron-donating or electron-withdrawing groups, it is possible to tune the absorption and emission wavelengths, fluorescence quantum yields, and lifetimes.
General Trends:
-
Substitution Effects: The introduction of electron-donating groups (e.g., -NH₂, -OMe) generally leads to a red-shift (bathochromic shift) in the absorption and emission spectra, while electron-withdrawing groups (e.g., -CN, -NO₂) can cause a blue-shift (hypsochromic shift), although the effects can be more complex depending on the specific molecular structure and solvent polarity.
-
Aggregation-Induced Emission (AIE): Similar to the well-studied tetraphenylethene (TPE) systems, certain derivatives of this compound may exhibit aggregation-induced emission. In dilute solutions, these molecules may be weakly fluorescent due to intramolecular rotations that provide non-radiative decay pathways. In an aggregated state or in the solid state, these rotations are restricted, leading to a significant enhancement of fluorescence.
-
Solvatochromism: The emission of donor-acceptor substituted this compound derivatives can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This property can be exploited for developing sensors for solvent polarity or for probing local environments in biological systems.
Data Presentation
Due to the limited availability of comprehensive experimental data in the public domain for a wide array of this compound derivatives, the following table presents illustrative data to demonstrate how the photophysical properties might be influenced by substitution. These values are hypothetical and should be experimentally verified.
Table 1: Illustrative Photophysical Data for Substituted this compound Derivatives in Toluene
| Compound | Substituent (X) | Abs. Max (λ_abs) [nm] | Em. Max (λ_em) [nm] | Quantum Yield (Φ_F) | Lifetime (τ) [ns] |
| 1 | -H (this compound) | 265 | 310 | < 0.01 | ~0.5 |
| 2 | -OCH₃ (p-methoxy) | 275 | 340 | 0.15 | ~2.0 |
| 3 | -N(CH₃)₂ (p-dimethylamino) | 290 | 380 | 0.40 | ~3.5 |
| 4 | -CN (p-cyano) | 270 | 320 | 0.05 | ~1.0 |
| 5 | -NO₂ (p-nitro) | 280 | - | Non-emissive | - |
Experimental Protocols
A. Synthesis of this compound Derivatives
A general synthetic route to substituted tetraphenylgermanes involves the reaction of a germanium tetrahalide (e.g., GeCl₄) with an appropriate Grignard or organolithium reagent.
Protocol: Synthesis of Tetra(4-methoxyphenyl)germane
-
Grignard Reagent Preparation:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (4.4 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of 4-bromoanisole (4.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings.
-
If the reaction does not initiate, gentle heating may be required. Once initiated, the reaction is typically exothermic. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Germanium Tetrachloride:
-
In a separate flame-dried flask under an inert atmosphere, dissolve germanium tetrachloride (GeCl₄, 1.0 eq) in anhydrous THF.
-
Cool the GeCl₄ solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the GeCl₄ solution via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure tetra(4-methoxyphenyl)germane.
-
B. Photophysical Measurements
1. UV-Visible Absorption Spectroscopy
-
Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε).
-
Protocol:
-
Prepare a stock solution of the this compound derivative in a spectroscopic grade solvent (e.g., toluene, THF, dichloromethane) of known concentration (typically 10⁻³ to 10⁻⁴ M).
-
Prepare a series of dilutions from the stock solution (e.g., 10⁻⁵ to 10⁻⁶ M).
-
Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Record the absorption spectra of the diluted solutions over a relevant wavelength range (e.g., 200-500 nm).
-
Identify the wavelength of maximum absorbance (λ_abs).
-
Verify Beer-Lambert law by plotting absorbance at λ_abs versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of this plot.
-
2. Fluorescence Spectroscopy
-
Objective: To determine the emission maxima (λ_em).
-
Protocol:
-
Use a solution with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Use a spectrofluorometer. Excite the sample at or near its absorption maximum (λ_abs).
-
Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength.
-
Identify the wavelength of maximum emission intensity (λ_em).
-
3. Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)
-
Objective: To determine the efficiency of the fluorescence process.
-
Protocol:
-
Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or Rhodamine 6G in ethanol (Φ_F = 0.95).
-
Prepare a series of solutions of both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorption and fluorescence emission spectra for all solutions.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:
-
Φ_F is the fluorescence quantum yield.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
'sample' and 'std' refer to the sample and the standard, respectively.
-
-
Plot the integrated emission intensity versus absorbance for both the sample and the standard. The slope of these plots can be used in the above equation for a more accurate determination.
-
4. Fluorescence Lifetime (τ) Measurement
-
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.
-
Protocol (Time-Correlated Single Photon Counting - TCSPC):
-
Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, fast-response detector (e.g., a microchannel plate photomultiplier tube - MCP-PMT).
-
Excite the sample (with absorbance < 0.1) with the pulsed laser at a wavelength near its absorption maximum.
-
Collect the emitted photons at the emission maximum.
-
The TCSPC electronics measure the time difference between the laser pulse and the detection of the first emitted photon.
-
A histogram of these time differences is built up over many excitation-emission cycles, which represents the fluorescence decay profile.
-
The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
The measured fluorescence decay is deconvoluted with the IRF and fitted to one or more exponential decay functions to extract the fluorescence lifetime(s) (τ).
-
Visualization of Concepts and Workflows
Application Notes and Protocols: Tetraphenylgermane in the Synthesis of Germanium-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylgermane (Ge(C₆H₅)₄) is a stable organogermanium compound that serves as a valuable precursor for the synthesis of specialized germanium-containing polymers. While not typically used directly as a monomer, initiator, or crosslinking agent in polymerization, its derivatives are instrumental in creating polymers with unique optical, electronic, and biomedical properties. This document outlines the application of this compound-derived monomers in polymer synthesis, with a focus on poly[ethenyl(triphenyl)germane], and provides detailed experimental protocols for its synthesis and polymerization. The incorporation of germanium into a polymer backbone can lead to materials with a high refractive index, enhanced thermal stability, and potential for use in specialty optics, semiconductors, and drug delivery systems.[1]
Application Notes
The primary application of this compound in polymer science is as a starting material for the synthesis of functionalized monomers. A key example is the synthesis of ethenyl(triphenyl)germane (triphenylvinylgermane), which can be readily polymerized.[1] This monomer is typically synthesized via a Grignard reaction involving a triphenylgermanium halide, which can be derived from this compound.
The resulting polymers, such as poly[ethenyl(triphenyl)germane], possess a polyvinyl backbone with pendant triphenylgermyl groups. These bulky, germanium-containing side chains impart several desirable properties to the polymer:
-
High Refractive Index: The presence of the heavy germanium atom can significantly increase the refractive index of the polymer, making it suitable for applications in optical lenses, coatings, and other photonic devices.
-
Thermal Stability: The rigid phenyl groups and the stable carbon-germanium bond contribute to the high thermal stability of these polymers.
-
Tailorable Properties: The choice of polymerization technique, such as anionic or radical polymerization, allows for control over the polymer's molecular weight, polydispersity, and stereoregularity, enabling the fine-tuning of its properties for specific applications.[1]
Experimental Protocols
Synthesis of Ethenyl(triphenyl)germane Monomer
A common and effective method for the synthesis of ethenyl(triphenyl)germane is the Grignard reaction between vinylmagnesium bromide and triphenylgermanium chloride.[1]
Materials:
-
Triphenylgermanium chloride
-
Vinylmagnesium bromide solution in THF
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve triphenylgermanium chloride in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the vinylmagnesium bromide solution from the dropping funnel to the stirred solution of triphenylgermanium chloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure ethenyl(triphenyl)germane.[1]
Logical Relationship for Monomer Synthesis
Caption: Workflow for the synthesis of ethenyl(triphenyl)germane.
Polymerization of Ethenyl(triphenyl)germane
Ethenyl(triphenyl)germane can be polymerized via several methods, with anionic and radical polymerization being the most common.[1] Anionic polymerization is particularly useful for producing polymers with well-defined molecular weights and low polydispersity.[1]
Materials:
-
Purified ethenyl(triphenyl)germane monomer
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl
-
n-Butyllithium (n-BuLi) in hexane (initiator)
-
Anhydrous methanol
Procedure:
-
Monomer and Solvent Purification: Rigorously purify THF by distillation from a sodium/benzophenone ketyl under a nitrogen atmosphere. Purify the ethenyl(triphenyl)germane monomer by distillation or recrystallization, followed by drying over calcium hydride.[1]
-
Initiator Preparation: Determine the exact concentration of the n-BuLi initiator solution by titration.
-
Polymerization:
-
In a flame-dried, sealed reactor under a high-vacuum line, dissolve the purified ethenyl(triphenyl)germane monomer in anhydrous THF.
-
Cool the solution to the desired polymerization temperature (e.g., -78 °C).
-
Inject the calculated amount of n-BuLi initiator solution to start the polymerization. The reaction mixture will typically develop a color, indicating the presence of living anionic chain ends.
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight.
-
-
Termination:
-
Terminate the "living" polymerization by adding a small amount of anhydrous methanol.
-
Allow the reaction mixture to warm to room temperature.
-
-
Polymer Isolation:
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Dry the polymer under vacuum to a constant weight.
-
Experimental Workflow for Anionic Polymerization
Caption: Anionic polymerization of ethenyl(triphenyl)germane.
Materials:
-
Purified ethenyl(triphenyl)germane monomer
-
Anhydrous toluene or other suitable solvent
-
2,2'-Azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO) (initiator)
-
Methanol
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the ethenyl(triphenyl)germane monomer and the radical initiator (e.g., AIBN) in anhydrous toluene.
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C for AIBN) under a nitrogen atmosphere to initiate polymerization.
-
Polymer Isolation: After the desired reaction time, cool the mixture and precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Purification and Drying: Filter the polymer, wash with fresh methanol, and dry under vacuum.
Data Presentation
The properties of poly[ethenyl(triphenyl)germane] are influenced by the polymerization method. The following table summarizes typical data obtained from the characterization of polymers synthesized via anionic and radical polymerization.
| Property | Anionic Polymerization | Radical Polymerization |
| Molecular Weight (Mn) | Controlled by monomer/initiator ratio | Less controlled, typically broad range |
| Polydispersity Index (PDI) | Narrow (e.g., < 1.1) | Broad (e.g., > 1.5) |
| Stereoregularity | Can be controlled to some extent | Typically atactic |
| Glass Transition Temp. (Tg) | High | High |
| Thermal Stability (TGA) | High decomposition temperature | High decomposition temperature |
Conclusion
This compound is a key starting material for the synthesis of germanium-containing monomers, which can be polymerized to yield high-performance polymers with unique properties. The protocols provided herein for the synthesis of ethenyl(triphenyl)germane and its subsequent polymerization offer a foundation for researchers to explore this interesting class of materials for applications in advanced optics, electronics, and potentially in the development of novel drug delivery systems. The ability to control the polymer architecture through the choice of polymerization technique further enhances the versatility of this system.
References
Applications of Tetraphenylgermane in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the current and potential applications of tetraphenylgermane (Ge(C₆H₅)₄) in materials science. While direct, extensive research on this compound for many applications is still emerging, its unique structural and chemical properties make it a compound of significant interest. This document extrapolates from research on analogous compounds and related materials to provide insights into its potential uses and representative experimental protocols.
Overview of this compound
This compound is an organogermanium compound characterized by a central germanium atom tetrahedrally bonded to four phenyl groups. Its structure imparts high thermal stability, good solubility in organic solvents, and a rigid, three-dimensional framework. These properties make it a promising candidate for various applications in materials science, including organic electronics, high-performance polymers, and as a precursor for germanium-based nanomaterials.
Application in Organic Electronics: Hole Transporting Material in OLEDs
The rigid, propeller-like structure of this compound suggests its potential as a hole-transporting material (HTM) in Organic Light-Emitting Diodes (OLEDs). While specific device data for this compound-based OLEDs is not widely published, its carbon analogue, tetraphenylmethane, has been used as a core for hole-transporting molecules. The tetrahedral structure can prevent π-π stacking, which often leads to the formation of aggregates that can quench luminescence and reduce device stability.
Expected Properties and Performance:
By analogy with other amorphous organic materials with high glass transition temperatures, this compound, when appropriately functionalized with hole-transporting moieties (e.g., triphenylamine groups), could contribute to OLEDs with improved operational stability and lifetime. The bulky nature of the this compound core would help in forming stable amorphous films, which are crucial for uniform charge transport and preventing crystallization-induced device failure.
Table 1: Comparison of Properties of Common Hole Transport Materials (for illustrative purposes)
| Property | NPB (N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine) | TAPC (1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane) | Expected for a this compound-based HTM |
| Glass Transition Temp. (Tg) | ~96 °C | ~145 °C | High (>150 °C) |
| Hole Mobility (cm²/Vs) | ~10⁻³ - 10⁻⁴ | ~10⁻² - 10⁻³ | Moderate to High (10⁻³ - 10⁻⁴) |
| Film Morphology | Amorphous | Amorphous | Stable Amorphous |
Experimental Protocol: Fabrication of a Representative OLED Device
This protocol describes the fabrication of a simple multi-layer OLED using thermal evaporation, incorporating a hypothetical this compound-based derivative as the hole transport layer (HTL).
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
This compound-based HTL material
-
Tris(8-hydroxyquinolinato)aluminum (Alq₃) as the emissive and electron transport layer
-
Lithium Fluoride (LiF) as the electron injection layer
-
Aluminum (Al) for the cathode
-
Organic cleaning solvents (acetone, isopropanol)
-
Deionized water
Equipment:
-
Substrate cleaning bath (ultrasonic)
-
UV-Ozone cleaner
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Source-measure unit for device characterization
-
Spectrometer for electroluminescence measurement
Procedure:
-
Substrate Cleaning:
-
Clean the ITO substrates sequentially in ultrasonic baths of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen.
-
Treat the substrates with UV-Ozone for 10 minutes to improve the work function of the ITO and remove any remaining organic residues.
-
-
Organic and Cathode Layer Deposition:
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber.
-
Deposit a 40 nm thick layer of the this compound-based HTL onto the ITO anode.
-
Deposit a 60 nm thick layer of Alq₃ as the emissive and electron transport layer.
-
Deposit a 1 nm thick layer of LiF as the electron injection layer.
-
Deposit a 100 nm thick layer of Al as the cathode.
-
-
Encapsulation and Characterization:
-
Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass slide to protect the organic layers from moisture and oxygen.
-
Characterize the current density-voltage-luminance (J-V-L) characteristics and the electroluminescence spectrum of the fabricated OLEDs.
-
Application in Gas Separation Membranes
The rigid and contorted structure of this compound makes it an excellent building block for polymers of intrinsic microporosity (PIMs). These polymers are designed to have a high fractional free volume (FFV) due to inefficient chain packing, which leads to high gas permeability. By incorporating this compound moieties into a polymer backbone, it is possible to create membranes with enhanced performance for gas separations.
Expected Properties and Performance:
Polymers containing this compound units are expected to exhibit high gas permeability due to the disruption of polymer chain packing by the bulky, three-dimensional germanane core. The selectivity of these membranes will depend on the overall polymer structure and the nature of the other monomers used in the polymerization.
Table 2: Representative Gas Permeability Data for High Free Volume Polymers
| Gas Pair | PIM-1 (a common PIM) | Expected for a this compound-based PIM |
| O₂/N₂ | ~4 | High Permeability, Moderate Selectivity |
| CO₂/N₂ | ~20 | High Permeability, Moderate Selectivity |
| CO₂/CH₄ | ~12 | High Permeability, Moderate Selectivity |
| H₂/N₂ | ~10 | High Permeability, Moderate Selectivity |
Experimental Protocol: Synthesis of a Representative this compound-Containing Polyimide
This protocol describes a hypothetical synthesis of a polyimide incorporating a diamino-functionalized this compound monomer.
Materials:
-
4,4',4'',4'''-(Germanetetrayl)tetraaniline (hypothetical monomer)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
m-Cresol
-
Benzoic acid
-
Isoquinoline
-
Methanol
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap
-
Condenser
-
Heating mantle with temperature controller
Procedure:
-
Monomer Dissolution:
-
In a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser, add the diamino-tetraphenylgermane monomer and an equimolar amount of 6FDA.
-
Add m-cresol and benzoic acid as the solvent and catalyst, respectively.
-
-
Polymerization:
-
Heat the mixture to 80°C under a slow stream of nitrogen with stirring until all solids are dissolved.
-
Add isoquinoline as a catalyst.
-
Increase the temperature to 180-200°C and maintain for 24 hours, removing the water formed during the reaction via the Dean-Stark trap.
-
-
Polymer Precipitation and Purification:
-
Cool the viscous polymer solution to room temperature.
-
Slowly pour the polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyimide.
-
Filter the fibrous polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 120°C for 24 hours.
-
-
Membrane Casting:
-
Dissolve the dried polymer in a suitable solvent (e.g., chloroform or THF) to form a 1-2 wt% solution.
-
Cast the solution onto a flat glass plate and allow the solvent to evaporate slowly in a dust-free environment.
-
Anneal the resulting membrane above its glass transition temperature to remove residual solvent.
-
Application as a Precursor for Germanium Nanoparticles
This compound can serve as a precursor for the synthesis of germanium (Ge) nanoparticles. The thermal decomposition of this compound in a high-boiling point solvent can lead to the formation of Ge nanoparticles with controlled size and properties.
Expected Properties of Resulting Nanoparticles:
The size of the Ge nanoparticles can be tuned by controlling the reaction temperature, time, and the concentration of the precursor and capping agents. These nanoparticles are expected to exhibit quantum confinement effects, leading to size-dependent photoluminescence.
Table 3: Expected Properties of Germanium Nanoparticles Synthesized from this compound
| Property | Expected Value/Characteristic |
| Size Range | 2 - 20 nm (tunable) |
| Crystal Structure | Diamond cubic |
| Optical Property | Size-dependent photoluminescence (blue to green emission) |
| Surface Passivation | Can be capped with various ligands (e.g., oleylamine, thiols) |
Experimental Protocol: Synthesis of Germanium Nanoparticles
This protocol is a representative procedure for the synthesis of Ge nanoparticles via the thermal decomposition of this compound, adapted from methods for other organogermanium precursors.
Materials:
-
This compound
-
Oleylamine (capping agent and solvent)
-
Toluene
-
Ethanol
-
Argon or Nitrogen gas
Equipment:
-
Schlenk line and associated glassware
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Condenser
-
Syringe pump
Procedure:
-
Reaction Setup:
-
In a three-neck flask connected to a Schlenk line, add oleylamine.
-
Degas the oleylamine by heating to 120°C under vacuum for 1 hour, followed by backfilling with an inert gas. Repeat this cycle three times.
-
-
Precursor Preparation:
-
In a separate flask under an inert atmosphere, dissolve this compound in a minimal amount of anhydrous toluene.
-
-
Nanoparticle Synthesis:
-
Heat the oleylamine to the desired reaction temperature (e.g., 280-320°C).
-
Using a syringe pump, slowly inject the this compound solution into the hot oleylamine over a period of 30 minutes with vigorous stirring.
-
After the injection is complete, maintain the reaction temperature for 1-2 hours to allow for nanoparticle growth.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Add an excess of ethanol to precipitate the Ge nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles.
-
Redisperse the nanoparticles in toluene and repeat the precipitation and centrifugation steps two more times to remove excess oleylamine and byproducts.
-
-
Storage:
-
Store the purified Ge nanoparticles dispersed in an organic solvent under an inert atmosphere.
-
Conclusion
This compound holds considerable promise for a variety of applications in materials science. Its rigid, three-dimensional structure makes it an attractive component for creating stable, amorphous materials for organic electronics and high-performance polymers for gas separation. Furthermore, its utility as a precursor for germanium nanoparticles opens up possibilities in the realm of nanotechnology. While more direct research is needed to fully elucidate its potential and optimize its performance in these applications, the foundational knowledge from related materials provides a strong basis for future exploration and development. The protocols provided herein serve as a starting point for researchers interested in exploring the applications of this versatile molecule.
Application Notes & Protocols: Tetraphenylgermane as a Standard in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of tetraphenylgermane as a reliable internal standard in quantitative analytical methodologies, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound (Ge(C₆H₅)₄) is an organogermanium compound notable for its high chemical and thermal stability, making it an excellent candidate for an internal standard in quantitative analysis.[1][2] An internal standard is a compound of known concentration added to a sample to facilitate the quantification of an analyte. It is particularly useful for correcting variations in sample injection volume, instrument response, and sample preparation.[3][4][5][6] The choice of an appropriate internal standard is critical for the accuracy and precision of analytical results.[3][6]
Key Attributes of this compound as an Internal Standard:
-
High Thermal Stability: With a high melting point of 230-235 °C, this compound is suitable for use in GC analysis where high injector and column temperatures are often required.
-
Chemical Inertness: this compound is a stable compound, unlikely to react with analytes or solvents during sample preparation and analysis.[1][2]
-
Distinct Mass Spectrum: The presence of germanium with its characteristic isotopic pattern and the phenyl groups provide a unique mass spectrum, allowing for easy identification and quantification without significant overlap with many common organic analytes.
-
Simple NMR Spectrum: The ¹H NMR spectrum of this compound is simple, typically showing multiplets in the aromatic region, which can be used for quantification provided there is no overlap with the analyte signals.
-
Commercial Availability: this compound is commercially available in high purity.
Quantitative Data
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₂₀Ge | [7] |
| Molecular Weight | 381.06 g/mol | [7] |
| CAS Number | 1048-05-1 | |
| Melting Point | 230-235 °C | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in many organic solvents | [1] |
Experimental Protocols
The following diagram illustrates the general workflow for using an internal standard in quantitative analysis.
Caption: General workflow for quantitative analysis using an internal standard.
This protocol provides a general guideline for the quantification of a target analyte in a sample matrix using this compound as an internal standard. Method validation for the specific analyte and matrix is essential.
1. Preparation of Stock Solutions:
- Analyte Stock Solution: Accurately weigh a known amount of the pure analyte and dissolve it in a suitable volatile solvent (e.g., toluene, dichloromethane) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Internal Standard (IS) Stock Solution: Accurately weigh a known amount of high-purity this compound and dissolve it in the same solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Preparation of Calibration Standards:
- Prepare a series of at least five calibration standards by adding varying known amounts of the analyte stock solution to clean vials.
- Add a constant, known amount of the this compound internal standard stock solution to each calibration standard vial.
- Dilute each calibration standard to the same final volume with the solvent.
3. Sample Preparation:
- Accurately weigh or measure a known amount of the sample to be analyzed.
- Extract the analyte from the sample matrix using an appropriate and validated extraction method.
- Add the same constant, known amount of the this compound internal standard stock solution as used in the calibration standards to the sample extract.
- Dilute the spiked sample extract to the same final volume as the calibration standards.
4. GC-MS Analysis:
- Inject equal volumes of the calibration standards and the prepared sample into the GC-MS system.
- The GC-MS conditions should be optimized to achieve good chromatographic separation of the analyte and this compound, as well as any other matrix components. A hypothetical set of parameters is provided in the table below.
| GC-MS Parameter | Suggested Value |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Oven Temperature Program | Initial 60 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions (SIM) | Select characteristic, abundant, and interference-free ions for both the analyte and this compound (e.g., for this compound: m/z 305, 303, 227). |
5. Data Analysis and Quantification:
- Integrate the peak areas of the analyte and the internal standard in the chromatograms of the calibration standards and the sample.
- For the calibration standards, calculate the ratio of the peak area of the analyte to the peak area of the internal standard (Area_Analyte / Area_IS).
- Plot a calibration curve of the peak area ratio versus the concentration ratio (Concentration_Analyte / Concentration_IS).
- Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
- For the sample, calculate the peak area ratio (Area_Analyte / Area_IS).
- Use the calibration curve equation to determine the concentration ratio in the sample.
- Calculate the concentration of the analyte in the original sample, taking into account the initial sample amount and any dilution factors.
This protocol outlines the use of this compound as an internal standard for quantitative NMR (qNMR) analysis.
1. Preparation of Standard and Sample:
- Analyte Purity Determination: To determine the purity of an analyte, accurately weigh a known amount of the analyte and a known amount of high-purity this compound into the same vial.
- Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves both compounds.
- Transfer the solution to an NMR tube.
2. NMR Data Acquisition:
- Acquire the ¹H NMR spectrum. It is crucial to use acquisition parameters that ensure accurate integration.
- Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and this compound) to ensure complete relaxation of all protons. This is critical for accurate quantification.
- Number of Scans (ns): Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for high precision).
- Pulse Angle: Use a calibrated 90° pulse.
3. Data Processing and Quantification:
- Process the spectrum with appropriate phasing and baseline correction.
- Carefully integrate a well-resolved signal of the analyte and a signal from the aromatic region of this compound. Ensure the integration limits are set consistently.
- The purity of the analyte can be calculated using the following formula:
Visualization of Method Validation Logic
The following diagram outlines the logical steps for validating an analytical method that uses an internal standard.
Caption: Key parameters for the validation of a quantitative analytical method.
Conclusion
This compound possesses the key characteristics of a reliable internal standard for quantitative analysis by GC-MS and NMR. Its thermal and chemical stability, along with its distinct spectral properties, allow for accurate and precise quantification of a wide range of organic compounds. The protocols provided herein offer a solid foundation for the development and implementation of analytical methods using this compound. As with any analytical method, proper validation is crucial to ensure the reliability of the results.
References
- 1. chemimpex.com [chemimpex.com]
- 2. paperpublications.org [paperpublications.org]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Why Are Internal Standards Used in Gas Chromatography? [monadlabtech.com]
- 7. This compound | C24H20Ge | CID 66103 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Organogermanium Halides from Tetraphenylgermane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organogermanium halides are versatile intermediates in organic synthesis, serving as precursors for a wide array of organogermanium compounds with potential applications in materials science and medicinal chemistry. Tetraphenylgermane (Ge(C₆H₅)₄), a stable and commercially available tetraaryl germane, presents a key starting material for the synthesis of various phenylgermanium halides. This document provides detailed application notes and experimental protocols for the synthesis of organogermanium halides, specifically focusing on the cleavage of phenyl groups from this compound. The protocols described herein are intended for use by qualified researchers in a laboratory setting.
Synthetic Strategies
The synthesis of organogermanium halides from this compound primarily involves the selective cleavage of one or more germanium-carbon bonds. Two principal methods are highlighted:
-
Direct Halogenation: This method involves the electrophilic cleavage of a Ge-C bond by a halogenating agent. It offers a direct route to triphenylgermanium halides.
-
Redistribution (Comproportionation) Reaction: This reaction involves heating this compound with a germanium tetrahalide, often in the presence of a Lewis acid catalyst, to yield a mixture of phenylgermanium halides.
These methods provide access to key building blocks such as triphenylgermanium bromide and phenylgermanium trichloride.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of organogermanium halides.
Table 1: Synthesis of Triphenylgermanium Bromide via Direct Bromination
| Parameter | Value |
| Starting Material | This compound |
| Reagent | N-Bromosuccinimide (NBS) |
| Product | Triphenylgermanium Bromide |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Reaction Time | 15 - 60 minutes |
| Temperature | Room Temperature |
| Yield | High (typically >80%) |
| Melting Point | 138-140 °C |
Table 2: Synthesis of Phenylgermanium Trichloride via Redistribution Reaction
| Parameter | Value |
| Starting Materials | This compound, Germanium Tetrachloride (GeCl₄) |
| Catalyst | Aluminum Trichloride (AlCl₃) |
| Product | Phenylgermanium Trichloride |
| Temperature | 120-250 °C[1] |
| Reaction Time | Several hours |
| Yield | Variable, depends on stoichiometry and conditions |
| Boiling Point | 105-106 °C / 12 mmHg |
Experimental Protocols
Protocol 1: Synthesis of Triphenylgermanium Bromide by Direct Bromination of this compound
This protocol is based on the high reactivity of aryl-germanium bonds towards electrophilic bromination using N-bromosuccinimide (NBS).
Materials:
-
This compound (Ge(C₆H₅)₄)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.
-
To the stirred solution, add N-bromosuccinimide (1.0 to 1.1 equivalents) portion-wise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 15-60 minutes.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
The crude triphenylgermanium bromide can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/dichloromethane mixture).
Safety Precautions:
-
N-Bromosuccinimide is a lachrymator and should be handled in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; handle with appropriate personal protective equipment (PPE).
Protocol 2: Synthesis of Phenylgermanium Trichloride by Redistribution Reaction
This protocol describes the comproportionation reaction between this compound and germanium tetrachloride. The stoichiometry of the reactants can be adjusted to favor the formation of mono-, di-, or triphenylgermanium halides.
Materials:
-
This compound (Ge(C₆H₅)₄)
-
Germanium Tetrachloride (GeCl₄)
-
Aluminum Trichloride (AlCl₃), anhydrous (catalyst)
-
High-temperature reaction vessel (e.g., sealed tube or flask with a high-temperature condenser)
-
Heating mantle or oil bath
-
Distillation apparatus
Procedure:
-
In a dry reaction vessel, combine this compound and germanium tetrachloride. For the synthesis of phenylgermanium trichloride, a molar ratio of 1:3 (Ge(C₆H₅)₄ : GeCl₄) is theoretically required. An excess of GeCl₄ is often used.
-
Carefully add a catalytic amount of anhydrous aluminum trichloride (e.g., 5-10 mol%) to the mixture.
-
Seal the reaction vessel or equip it with a condenser suitable for high temperatures.
-
Heat the mixture to 120-250 °C with stirring. The optimal temperature and reaction time should be determined empirically, but literature suggests temperatures can be high in the absence of a catalyst.[1]
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or NMR spectroscopy.
-
After the reaction has reached the desired conversion, cool the mixture to room temperature.
-
The product, phenylgermanium trichloride, can be isolated from the reaction mixture by fractional distillation under reduced pressure.
Safety Precautions:
-
Germanium tetrachloride is a corrosive and moisture-sensitive liquid. Handle it in a fume hood with appropriate PPE.
-
Aluminum trichloride reacts violently with water. Ensure all glassware is scrupulously dry.
-
The reaction is performed at high temperatures and potentially under pressure; use appropriate safety shields and equipment.
Visualizations
Caption: Experimental workflows for the synthesis of organogermanium halides.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tetraphenylgermane
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of tetraphenylgermane synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis of this compound involves the reaction of germanium tetrachloride (GeCl₄) with a phenyl Grignard reagent, typically phenylmagnesium bromide (PhMgBr). This method is widely used due to the accessibility of the starting materials and its generally reliable nature.
Q2: What are the primary challenges in this compound synthesis?
A2: The main challenges include achieving a high yield and purity. Low yields are often attributed to the high reactivity of the Grignard reagent, which is sensitive to moisture and air.[1] Key side reactions, such as Wurtz-type coupling, can also consume the Grignard reagent and reduce the overall yield.[1]
Q3: What is a typical yield for this synthesis?
A3: While yields can vary significantly based on the experimental conditions and scale, a well-optimized Grignard synthesis of this compound can achieve yields in the range of 80% or higher. However, without careful control of reaction parameters, yields can be considerably lower.
Q4: Are there alternative methods for synthesizing this compound?
A4: Yes, alternative methods exist, such as the reaction of germanium tetrachloride with phenyllithium or the redistribution reaction of a germanium tetrahalide with a tetraalkyltin compound.[2] However, the Grignard-based route remains the most common due to its balance of reactivity, cost, and simplicity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: The Grignard reaction fails to initiate.
-
Question: I've combined my magnesium turnings and bromobenzene, but the reaction won't start. What should I do?
-
Answer: Failure to initiate is a common problem, often due to a passivating layer of magnesium oxide on the magnesium surface or the presence of moisture.[1][3]
-
Solution 1: Magnesium Activation. Activate the magnesium turnings to expose a fresh surface. This can be achieved by adding a small crystal of iodine (the purple color will fade upon initiation), a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings with a glass rod in the flask.[1][3]
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Solution 2: Ensure Anhydrous Conditions. Grignard reagents are extremely sensitive to water.[1] Ensure all glassware is flame-dried or oven-dried (e.g., at 120°C overnight) and cooled under an inert atmosphere like nitrogen or argon.[1] Solvents must be anhydrous; it is best practice to use freshly distilled solvents over a suitable drying agent (e.g., sodium/benzophenone for ethers).[1]
-
Solution 3: Gentle Heating. Gentle warming with a heat gun can help initiate the reaction. Once started, the reaction is exothermic and should sustain itself.
-
Issue 2: The yield of this compound is very low.
-
Question: My reaction produced a very small amount of the desired product. What could have gone wrong?
-
Answer: Low yields are typically due to quenching of the Grignard reagent or competing side reactions.
-
Solution 1: Rigorous Moisture Exclusion. As mentioned above, any moisture in the reactants or apparatus will destroy the Grignard reagent. Re-evaluate your drying procedures for glassware, solvents, and starting materials.[1]
-
Solution 2: Minimize Wurtz Coupling. A major side reaction is the Wurtz-type coupling, where the Grignard reagent (PhMgBr) reacts with the starting halide (bromobenzene) to form biphenyl (Ph-Ph).[1][4] To minimize this, add the bromobenzene solution to the magnesium turnings slowly and maintain a gentle reflux.[1] Conducting the reaction under more dilute conditions can also help.[1]
-
Solution 3: Purity of Reagents. Impurities in the bromobenzene or germanium tetrachloride can interfere with the reaction.[1] Use freshly distilled bromobenzene and high-purity germanium tetrachloride.[1]
-
Issue 3: A significant amount of biphenyl byproduct is observed.
-
Question: My final product is contaminated with a significant amount of biphenyl. How can I prevent this?
-
Answer: The formation of biphenyl is a classic example of Wurtz coupling.[1]
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Solution 1: Control Addition Rate and Temperature. The slow, dropwise addition of the bromobenzene to the magnesium suspension is crucial to keep the concentration of the halide low, thus disfavoring the coupling reaction.[3] Maintain a gentle reflux during the Grignard formation; excessively high temperatures can promote the formation of biphenyl.[1]
-
Solution 2: Efficient Stirring. Ensure vigorous and efficient stirring to quickly disperse the added halide and bring it into contact with the magnesium surface. This promotes the desired Grignard formation over the coupling side reaction.[1]
-
Experimental Protocols
High-Yield Synthesis of this compound via Grignard Reaction
This protocol is designed to maximize yield by carefully controlling reaction conditions.
1. Preparation of Phenylmagnesium Bromide (Grignard Reagent):
- Set up a three-necked, round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. Flame-dry all glassware and cool under an inert atmosphere.[1]
- To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine for activation.[1]
- In the dropping funnel, place a solution of bromobenzene (4.0 equivalents) in anhydrous diethyl ether or THF.
- Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by the fading of the iodine color and gentle refluxing.[3]
- Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
- After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
2. Reaction with Germanium Tetrachloride:
- Cool the freshly prepared Grignard reagent in an ice-water bath.
- Prepare a solution of germanium tetrachloride (1.0 equivalent) in anhydrous diethyl ether or THF in a separate dropping funnel.
- Add the germanium tetrachloride solution dropwise to the stirred, cooled Grignard reagent. Maintain a low temperature during the addition to control the exothermic reaction.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
3. Workup and Purification:
- Cool the reaction mixture again in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]
- Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Recrystallize the crude solid from a suitable solvent (e.g., toluene or xylene) to yield pure this compound.
Data Presentation
Table 1: Influence of Reaction Parameters on Grignard Synthesis Yield.
| Parameter | Condition A | Condition B | Expected Outcome on Yield |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | THF can sometimes improve yields for less reactive halides due to better stabilization of the Grignard reagent.[5] |
| Addition Rate of PhBr | Rapid (10 min) | Slow (60 min) | Slow addition minimizes Wurtz coupling, thereby increasing the yield of the desired product.[3] |
| Mg Activation | None | Iodine Crystal | Activation exposes fresh magnesium surface, ensuring reliable reaction initiation and higher conversion.[1][3] |
| Atmosphere | Ambient Air | Inert (Nitrogen) | An inert atmosphere is critical to prevent the Grignard reagent from being quenched by moisture and oxygen, significantly boosting yield.[1] |
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing and resolving low yields in this compound synthesis.
Caption: A troubleshooting workflow for diagnosing low product yield.
References
Technical Support Center: Tetraphenylgermane Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common impurities encountered during the synthesis of tetraphenylgermane (GePh₄).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis via the Grignard reaction?
A1: The most prevalent impurities include:
-
Partially Substituted Germanes: Incomplete reactions can leave behind phenyltrichlorogermane (PhGeCl₃), diphenyldichlorogermane (Ph₂GeCl₂), and triphenylchlorogermane (Ph₃GeCl). These intermediates are common when using an insufficient amount of the Grignard reagent.[1]
-
Biphenyl (Ph-Ph): This is a major byproduct formed from a coupling reaction between the Grignard reagent (phenylmagnesium bromide) and unreacted bromobenzene.[2][3] Its formation is favored by higher temperatures and high concentrations of bromobenzene.[2]
-
Hexaphenyldigermoxane ([(Ph₃Ge)₂O]): This impurity arises from the hydrolysis of the triphenylchlorogermane (Ph₃GeCl) intermediate, particularly during aqueous workup if the reaction has not gone to completion.
-
Magnesium Salts: Inorganic magnesium halides (MgX₂) are formed during the reaction and must be removed during workup.
-
Unreacted Starting Materials: Residual germanium tetrachloride (GeCl₄) or bromobenzene may remain.
-
Solvent Residues: Solvents used for reaction (e.g., diethyl ether, THF) or recrystallization (e.g., toluene, hexane) may be present in the final product.[4]
Q2: My NMR spectrum shows multiple phenyl-containing species. How do I identify them?
A2: Besides the main this compound product, other species can be identified by their characteristic signals and integration. Biphenyl is a common impurity. Partially chlorinated species like Ph₃GeCl will have slightly different chemical shifts for their phenyl protons compared to the fully substituted product. Comparing your spectrum to literature data for these potential byproducts is the best approach.
Q3: I have a low yield of my desired product. What are the likely causes?
A3: Low yields are often traced back to several key factors:
-
Moisture Contamination: Grignard reagents are extremely sensitive to water.[4] Any moisture in the glassware or solvents will quench the reagent, reducing the amount available to react with GeCl₄.[4]
-
Poor Grignard Reagent Formation: The surface of the magnesium metal can be coated with an oxide layer, preventing the reaction from starting.[3]
-
Incorrect Stoichiometry: A molar ratio of at least 4:1 of the Grignard reagent to germanium tetrachloride is required for complete substitution. Using a slight excess (4.1 to 4.5 equivalents) of the Grignard reagent is recommended to drive the reaction to completion.[4]
-
Side Reactions: High temperatures can promote the formation of biphenyl at the expense of the desired product.[2]
Troubleshooting Guide
This section addresses specific issues and provides actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (no cloudiness or reflux). | 1. Moisture in the system.2. Inactive magnesium surface (oxide layer). | 1. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (N₂, Ar). Use anhydrous solvents.[4]2. Add a small crystal of iodine to activate the magnesium.[4] Alternatively, crush the magnesium turnings with a dry stirring rod to expose a fresh surface.[4] |
| Significant amount of biphenyl impurity is present. | 1. High local concentration of bromobenzene.2. High reaction temperature. | 1. Add the bromobenzene solution dropwise to the magnesium suspension to maintain a low concentration.[4]2. Control the addition rate to maintain a gentle reflux without excessive heating.[2] |
| Product contains a mixture of partially substituted germanes (PhGeCl₃, Ph₂GeCl₂, Ph₃GeCl). | Insufficient Grignard reagent. | Use a slight excess (4.1-4.5 equivalents) of phenylmagnesium bromide relative to germanium tetrachloride to ensure complete substitution.[4] |
| A white, insoluble solid precipitates during aqueous workup. | 1. Hydrolysis of unreacted Ph₃GeCl to form hexaphenyldigermoxane.2. Precipitation of magnesium salts. | 1. Ensure the reaction goes to completion by using sufficient Grignard reagent and adequate reaction time.2. Wash the organic layer thoroughly with water and brine during workup. The desired product is typically soluble in organic solvents like toluene or ether. |
| Final product is an oil or fails to crystallize. | Presence of impurities (especially biphenyl and solvent residues) that inhibit crystallization. | Purify the crude product using column chromatography or trituration. For example, biphenyl can often be removed by washing the crude solid with a non-polar solvent like petroleum ether in which it is more soluble.[2] Recrystallize the purified solid from an appropriate solvent system, such as toluene/hexane.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction[4][5]
This protocol details the synthesis from germanium tetrachloride and phenylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
Anhydrous diethyl ether
-
Bromobenzene
-
Germanium tetrachloride (GeCl₄)
-
1 M Hydrochloric acid
-
Toluene
-
Hexane
Procedure:
-
Grignard Reagent Preparation:
-
Set up a flame-dried, three-necked flask with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add magnesium turnings (e.g., 4.86 g, 0.2 mol) and an iodine crystal to the flask.
-
Prepare a solution of bromobenzene (e.g., 31.4 g, 0.2 mol) in 100 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Add a small amount of the bromobenzene solution to the magnesium. The reaction is initiated when the iodine color fades and the ether begins to reflux.
-
Slowly add the remaining bromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for another 30 minutes.
-
-
Reaction with GeCl₄:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of GeCl₄ (e.g., 10.7 g, 0.05 mol) in 50 mL of anhydrous diethyl ether.
-
Add the GeCl₄ solution dropwise to the stirred Grignard reagent at 0 °C.
-
After addition, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into a beaker containing 200 mL of ice and 50 mL of 1 M HCl.
-
Separate the organic layer. Wash it sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the diethyl ether via rotary evaporation.
-
Recrystallize the crude solid from a toluene-hexane mixture to obtain pure this compound as white crystals.[4]
-
Visualizations
Reaction and Impurity Formation Pathway
The following diagram illustrates the main synthetic route to this compound and the key side reactions that lead to common impurities.
Caption: Main reaction pathway and formation of key impurities.
Troubleshooting Workflow for Product Purification
This workflow provides a logical sequence for identifying and removing impurities from the crude product.
References
Technical Support Center: Purification of Tetraphenylgermane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of tetraphenylgermane from the common biphenyl byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the most common source of biphenyl impurity in this compound synthesis?
A1: Biphenyl is a frequent byproduct of the Grignard reaction, a common synthetic route to this compound. It is formed through the homocoupling of phenylmagnesium bromide, the Grignard reagent.
Q2: What are the key physical property differences between this compound and biphenyl that can be exploited for purification?
A2: The most significant difference lies in their melting points. This compound has a much higher melting point (230-238 °C) compared to biphenyl (69-72 °C)[1][2][3]. This substantial difference is highly advantageous for purification methods like recrystallization and sublimation. While both compounds are generally soluble in nonpolar organic solvents, differences in their solubility profiles at various temperatures can also be exploited.
Q3: Which purification techniques are most effective for removing biphenyl from this compound?
A3: The most common and effective methods are recrystallization, column chromatography, and vacuum sublimation. The choice of method depends on the scale of the purification, the level of purity required, and the available equipment.
Q4: How can I monitor the purity of my this compound sample during the purification process?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the purification. Gas chromatography-mass spectrometry (GC-MS) can also be used for a more quantitative assessment of purity. High-performance liquid chromatography (HPLC) is another powerful technique for analyzing the purity of the final product.
Data Presentation
Table 1: Physical Properties of this compound and Biphenyl
| Property | This compound | Biphenyl |
| Molecular Formula | C₂₄H₂₀Ge | C₁₂H₁₀ |
| Molecular Weight | 381.06 g/mol [3] | 154.21 g/mol [4] |
| Melting Point | 230-238 °C[1][3] | 69-72 °C[2] |
| Boiling Point | >400 °C[5] | 255 °C[2] |
| Appearance | White to off-white crystalline solid[1] | White crystalline solid[2] |
Table 2: Solubility of Biphenyl in Various Organic Solvents at 25 °C
| Solvent | Mole Fraction Solubility (x₂) |
| n-Hexane | 0.8392 |
| Cyclohexane | 0.7994 |
| Toluene | Very soluble |
| Benzene | Very soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetone | Soluble |
| Dichloromethane | Soluble |
| Data for biphenyl solubility from various sources. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol leverages the expected difference in solubility between this compound and biphenyl at different temperatures.
Principle: The impure solid is dissolved in a hot solvent in which the desired compound is highly soluble and the impurity is either sparingly soluble or highly soluble. Upon cooling, the desired compound crystallizes out, leaving the impurity in the solution.
Recommended Solvent: A mixed solvent system of toluene and hexane is a good starting point. Toluene is a good solvent for both compounds at high temperatures, while hexane is a poor solvent for this compound at low temperatures.
Procedure:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot toluene to dissolve the solid completely.
-
While the solution is still hot, slowly add hexane until the solution becomes slightly turbid.
-
Gently heat the solution until it becomes clear again.
-
Allow the flask to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove any remaining biphenyl.
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Dry the purified this compound crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
Principle: The components of a mixture are separated based on their differential adsorption onto a stationary phase as a mobile phase is passed through it. Due to its higher polarity, this compound is expected to adsorb more strongly to a polar stationary phase like silica gel than the less polar biphenyl.
Stationary Phase: Silica gel (60-120 mesh) Mobile Phase (Eluent): A gradient of hexane and dichloromethane. Start with 100% hexane and gradually increase the proportion of dichloromethane.
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the impure this compound in a minimal amount of dichloromethane.
-
Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with 100% hexane. Biphenyl, being more soluble in hexane and less polar, will elute first.
-
Monitor the elution of biphenyl using TLC.
-
Once the biphenyl has been completely eluted, gradually increase the polarity of the eluent by adding dichloromethane to the hexane (e.g., 9:1 hexane:dichloromethane).
-
This compound will begin to elute. Collect the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purification by Vacuum Sublimation
Principle: This technique is suitable for solids that can transition directly from the solid to the gas phase without passing through a liquid phase at reduced pressure. The significant difference in volatility between this compound and biphenyl can be exploited.
Procedure:
-
Place the impure this compound in a sublimation apparatus.
-
Heat the apparatus gently under a high vacuum.
-
Biphenyl, being more volatile, will sublime first and can be collected on a cold finger or the cooler parts of the apparatus.
-
After the biphenyl has been removed, increase the temperature to sublime the this compound.
-
The purified this compound will deposit as crystals on the cold surface.
-
Carefully collect the purified crystals after the apparatus has cooled to room temperature.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low recovery after recrystallization | - The chosen solvent is too good a solvent for this compound even at low temperatures.- Too much solvent was used.- The cooling process was too rapid. | - Experiment with different solvent systems (e.g., increase the proportion of the anti-solvent like hexane).- Use the minimum amount of hot solvent necessary to dissolve the solid.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Co-crystallization of biphenyl with this compound | - The concentration of biphenyl is very high.- The cooling process was too fast. | - Perform a preliminary purification step, such as a simple wash with a solvent in which biphenyl is highly soluble but this compound is not (e.g., cold hexane).- Ensure slow cooling to allow for selective crystallization. |
| This compound and biphenyl do not separate on the column | - The eluent system is not optimized.- The column is overloaded. | - Start with a less polar eluent (e.g., pure hexane) and gradually increase the polarity.- Use a larger column or a smaller amount of sample. |
| This compound does not sublime | - The temperature is too low.- The vacuum is not sufficient. | - Gradually increase the temperature, but be careful not to exceed the decomposition temperature.- Ensure a high vacuum is achieved and maintained throughout the process. |
| Persistent biphenyl impurity | - The initial contamination is very high.- The chosen purification method is not efficient enough for the required purity. | - Repeat the purification step.- Combine two different purification methods (e.g., recrystallization followed by column chromatography). |
Mandatory Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Optimizing Grignard Reactions for Tetraphenylgermane Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of tetraphenylgermane via Grignard reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Yield of this compound
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Question: My Grignard reaction to synthesize this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
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Answer: Low or no yield in a Grignard reaction for germane synthesis is a common issue that can be attributed to several factors. Here is a step-by-step troubleshooting guide:
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Moisture and Air Contamination: Grignard reagents are highly reactive towards protic solvents (like water) and oxygen.[1] The presence of even trace amounts of moisture in your glassware, solvents, or starting materials will quench the Grignard reagent, forming benzene and preventing it from reacting with the germanium tetrachloride. Similarly, exposure to air can lead to oxidation of the Grignard reagent.
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Solution: Thoroughly dry all glassware in an oven (e.g., at 120°C overnight) and cool it under an inert atmosphere (nitrogen or argon) before use. Use anhydrous solvents, and ensure your starting materials (bromobenzene and magnesium turnings) are dry. Conduct the reaction under a positive pressure of an inert gas.
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-
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer on the surface that prevents the reaction from initiating.
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Solution: Activate the magnesium turnings. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings with a glass rod in situ to expose a fresh surface.
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-
Purity of Reagents: Impurities in the bromobenzene or germanium tetrachloride can interfere with the reaction.
-
Solution: Use freshly distilled bromobenzene. Ensure the germanium tetrachloride is of high purity.
-
-
Incorrect Reaction Temperature: The formation of the Grignard reagent is exothermic. If the temperature is too low, the reaction may not initiate. Conversely, if the temperature is too high during the addition of germanium tetrachloride, side reactions may be favored.[1]
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Solution: Gentle heating may be required to initiate the Grignard reagent formation. Once initiated, the reaction should be maintained at a controlled temperature, often at reflux for the Grignard formation. The subsequent reaction with germanium tetrachloride should be carried out at a low temperature (e.g., 0°C or below) to control the exothermicity and minimize side reactions.[1]
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-
Issue 2: Significant Amount of Biphenyl Byproduct
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Question: I am observing a significant amount of a high-boiling point byproduct in my reaction mixture, which I suspect is biphenyl. How can I minimize its formation?
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Answer: The formation of biphenyl is likely due to a Wurtz-type coupling reaction, where the phenylmagnesium bromide reacts with unreacted bromobenzene.[1] Minimizing this byproduct is crucial for improving the yield of the desired this compound.
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Slow Addition of Bromobenzene: Add the bromobenzene solution to the magnesium turnings slowly and dropwise. This maintains a low concentration of bromobenzene in the reaction mixture, disfavoring the coupling reaction.
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Dilution: Conducting the reaction in a larger volume of solvent can also help to keep the concentration of the halide low.[1]
-
Temperature Control: Maintain a gentle reflux during the formation of the Grignard reagent. Excessively high temperatures can promote the coupling reaction.[1]
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Frequently Asked Questions (FAQs)
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Q1: What is the ideal solvent for this reaction?
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A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for Grignard reactions. They are aprotic and help to stabilize the Grignard reagent.
-
-
Q2: How can I be sure my Grignard reagent has formed?
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A2: Visual cues for the initiation of the Grignard reaction include the disappearance of the iodine color (if used for activation), the formation of a cloudy or grayish solution, and spontaneous refluxing of the solvent. For quantitative analysis, the concentration of the Grignard reagent can be determined by titration.
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-
Q3: What is the ideal molar ratio of phenylmagnesium bromide to germanium tetrachloride?
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A3: To synthesize the fully substituted this compound, a stoichiometric ratio of at least 4:1 of phenylmagnesium bromide to germanium tetrachloride is necessary. Using a slight excess (e.g., 4.1 to 4.5 equivalents) of the Grignard reagent can help ensure the reaction goes to completion.
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-
Q4: Are there any specific safety precautions I should take?
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A4: Yes. Diethyl ether is extremely flammable and should be handled in a well-ventilated fume hood away from any ignition sources. Grignard reagents are corrosive and react violently with water; handle them with appropriate personal protective equipment (gloves, safety glasses). The reaction can be exothermic, so it's important to have a cooling bath ready to control the reaction rate.
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Experimental Protocol: Synthesis of this compound
This protocol provides a detailed methodology for the synthesis of this compound from bromobenzene and germanium tetrachloride via a Grignard reaction.[1]
1. Preparation of the Grignard Reagent (Phenylmagnesium Bromide):
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Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is flame-dried and cooled under a nitrogen atmosphere.
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To the flask, add magnesium turnings (4.86 g, 0.2 mol) and a small crystal of iodine.
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In the dropping funnel, place a solution of bromobenzene (31.4 g, 0.2 mol) in 100 mL of anhydrous diethyl ether.
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Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction.
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Once the reaction is initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
2. Reaction with Germanium Tetrachloride:
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Cool the freshly prepared phenylmagnesium bromide solution to 0°C in an ice bath.
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Prepare a solution of germanium tetrachloride (10.7 g, 0.05 mol) in 50 mL of anhydrous diethyl ether.
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Add the germanium tetrachloride solution dropwise to the stirred Grignard reagent at 0°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
3. Work-up and Purification:
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Pour the reaction mixture slowly into a beaker containing 200 mL of ice and 50 mL of 1 M hydrochloric acid.
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Separate the organic layer and wash it with water and then with a saturated sodium chloride solution.
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Dry the organic layer over anhydrous magnesium sulfate.
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Remove the diethyl ether by rotary evaporation.
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Recrystallize the crude product from a mixture of toluene and hexane to yield pure this compound as a white crystalline solid.
Quantitative Data
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Amount (mol) | Molar Ratio |
| Magnesium | 24.31 | 4.86 | 0.2 | 4.0 |
| Bromobenzene | 157.01 | 31.4 | 0.2 | 4.0 |
| Germanium Tetrachloride | 214.40 | 10.7 | 0.05 | 1.0 |
| Product | ||||
| This compound | 381.06 | - | - | Theoretical Yield: 19.05 g |
| Representative Yield | ~5.5 g | ~29% |
Note: The representative yield is based on a similar Grignard reaction for the synthesis of triphenylmethanol and can vary significantly based on experimental conditions.
Visualizations
References
Technical Support Center: Purifying Tetraphenylgermane by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetraphenylgermane. The focus is on purification via recrystallization, a critical step for obtaining high-purity material for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
Q2: How do I select a suitable recrystallization solvent for this compound?
A2: A systematic approach involving small-scale solubility tests is the most effective way to identify a suitable solvent. This involves testing the solubility of a small amount of your crude this compound in various solvents at both room temperature and at the solvent's boiling point. The "Experimental Protocol" section below provides a detailed procedure for this.
Q3: Can I use a solvent mixture for recrystallization?
A3: Yes, a two-solvent system can be very effective, especially if a single solvent does not provide the desired solubility profile. In this method, this compound should be soluble in one solvent (the "good" solvent) at all temperatures, and insoluble in the other (the "poor" solvent). The two solvents must be miscible. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes cloudy (the saturation point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q4: My this compound is not dissolving, even in hot solvent. What should I do?
A4: This indicates that the chosen solvent is a poor solvent for this compound at all temperatures. You should select a different solvent, likely one with a polarity that is more similar to that of this compound (i.e., less polar). Refer to the qualitative solubility table for suggestions. If you have tried a range of single solvents without success, consider using a two-solvent system where you dissolve the compound in a good solvent first.
Q5: My this compound precipitates out of the hot solution. What does this mean?
A5: If the compound precipitates from a hot, unsaturated solution, it is likely that the solvent is not suitable and has a very low dissolving power even at elevated temperatures. It is also possible that the solution is becoming too concentrated due to solvent evaporation. Ensure you are using a sufficient volume of solvent and that your apparatus is set up to minimize evaporation (e.g., using a condenser).
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low recovery of crystals | The compound is too soluble in the cold solvent. | Choose a solvent in which the compound is less soluble at room temperature. Alternatively, cool the solution in an ice bath to further decrease solubility. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the compound. | |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. Add a small excess of hot solvent before filtering. | |
| Oiling out instead of crystallization | The boiling point of the solvent is higher than the melting point of the solute. | Select a solvent with a lower boiling point. This compound's melting point is in the range of 230-238°C, so this is less of a concern with most common organic solvents. |
| The solution is supersaturated or cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. | |
| Impurities are present that inhibit crystallization. | Consider a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel. | |
| Colored crystals | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use only a minimal amount to avoid adsorbing your product. |
| No crystals form upon cooling | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. |
| The compound is very soluble in the chosen solvent even at low temperatures. | This solvent is not suitable for recrystallization. A different solvent or a two-solvent system should be used. |
Data Presentation
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The "like dissolves like" principle suggests high solubility due to the nonpolar nature of both this compound and these solvents. |
| Weakly Polar Aprotic | Diethyl Ether, Tetrahydrofuran (THF), Chloroform, Dichloromethane (DCM) | High to Moderate | The molecule has some potential for dipole-dipole interactions, which would facilitate dissolution in these solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to Low | Increased solvent polarity may reduce solubility compared to nonpolar solvents. |
| Polar Protic | Ethanol, Methanol | Low | The presence of hydrogen bonding in the solvent is not well-matched by the nonpolar this compound, leading to poor solvation. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low/Insoluble | Significant mismatch in polarity and intermolecular forces results in very poor solubility. |
Note: This table provides a qualitative prediction based on chemical principles and data for similar compounds. Experimental verification is essential.
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing for Recrystallization Solvent Selection
Objective: To identify a suitable single solvent or a two-solvent system for the recrystallization of this compound.
Materials:
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Crude this compound (~100 mg)
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A selection of test solvents (e.g., hexane, toluene, ethyl acetate, acetone, ethanol)
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Test tubes
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Hot plate or water bath
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Pasteur pipettes
Procedure:
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Place approximately 10-20 mg of crude this compound into a test tube.
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Add the test solvent dropwise at room temperature, swirling after each addition, until the solid dissolves or a total of 1 mL has been added.
-
Record the solubility at room temperature (soluble, sparingly soluble, or insoluble).
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If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently in a hot water bath or on a hot plate.
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Continue adding the solvent dropwise with heating until the solid dissolves completely. Record the solubility in the hot solvent.
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Remove the test tube from the heat and allow it to cool to room temperature.
-
Place the test tube in an ice-water bath and observe for crystal formation.
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An ideal single solvent will show low solubility at room temperature and high solubility when hot, with good crystal formation upon cooling.
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For a two-solvent system, identify a "good" solvent in which this compound is soluble at room temperature and a "poor" solvent in which it is insoluble. The two solvents must be miscible.
Protocol 2: Single-Solvent Recrystallization of this compound
Objective: To purify crude this compound using a single appropriate solvent identified in Protocol 1.
Materials:
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Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flasks
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Hot plate
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Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter flask
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Filter paper
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Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent to the flask.
-
Heat the mixture to the boiling point of the solvent while stirring.
-
Gradually add more hot solvent until the this compound is completely dissolved. Avoid adding a large excess of solvent.
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If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Allow the crystals to dry completely on the filter paper or in a desiccator.
Mandatory Visualization
Navigating Tetraphenylgermane Synthesis: A Technical Support Guide
Shanghai, China - For researchers engaged in the synthesis of tetraphenylgermane (Ph₄Ge), achieving high yields while minimizing side reactions is a significant challenge. This technical support guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to address common issues encountered during the synthesis process.
Troubleshooting and FAQs
This section addresses specific problems that may arise during the synthesis of this compound, primarily through the Grignard reaction pathway.
Issue 1: The Grignard reaction fails to initiate.
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Question: I've combined my magnesium turnings and bromobenzene in anhydrous ether, but the reaction isn't starting. What should I do?
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Answer: This is a common issue, often due to the passivating layer of magnesium oxide on the turnings or the presence of trace amounts of moisture. Here are several troubleshooting steps:
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Activation of Magnesium: The magnesium surface needs to be activated. This can be achieved by adding a small crystal of iodine, which will react with the magnesium to expose a fresh surface. A few drops of 1,2-dibromoethane can also be used as an activating agent.[1]
-
Mechanical Activation: Gently crush some of the magnesium turnings with a dry glass rod in the flask to expose a new, unoxidized surface.[1]
-
Gentle Heating: A small amount of heat can sometimes be sufficient to initiate the reaction. Be cautious, as the reaction is exothermic once it begins.
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Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying or oven-drying, and cooled under an inert atmosphere like nitrogen. The solvents (e.g., diethyl ether or THF) must be anhydrous.
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Issue 2: The yield of this compound is low, and a significant amount of white, crystalline byproduct is observed.
-
Question: My reaction produced a low yield of the desired product and a lot of what I suspect is biphenyl. How can I prevent this?
-
Answer: The formation of biphenyl is a primary side reaction, resulting from the coupling of the phenylmagnesium bromide with unreacted bromobenzene (a Wurtz-Fittig type reaction). To minimize this:
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Temperature Control: The reaction between the Grignar reagent and germanium tetrachloride should be conducted at a low temperature, typically 0°C or below, to control the exothermic nature of the reaction and disfavor the coupling side reaction.[1]
-
Slow Addition of Germanium Tetrachloride: Add the solution of germanium tetrachloride (GeCl₄) to the Grignard reagent dropwise. This maintains a low concentration of GeCl₄ and helps to control the reaction temperature.
-
Dilution: Conducting the reaction in a larger volume of solvent can help to keep the concentration of the halide low, thus reducing the likelihood of the coupling reaction.
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Issue 3: The reaction mixture turns cloudy or forms a precipitate upon addition of germanium tetrachloride.
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Question: What does it mean if my reaction mixture becomes cloudy or forms a solid after adding the germanium tetrachloride?
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Answer: This is expected. The initial product is a magnesium salt of the germanide, which is often insoluble in the ether solvent. This will be hydrolyzed in the work-up step to yield the final this compound product.
Issue 4: How do I effectively purify my this compound from the biphenyl byproduct?
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Question: What is the best way to separate this compound from biphenyl?
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Answer: Purification is typically achieved by recrystallization. A common and effective solvent system is a mixture of toluene and hexane.[1] The crude product is dissolved in a minimal amount of hot toluene, and then hexane is slowly added until the solution becomes cloudy. Upon slow cooling, the less soluble this compound will crystallize out, leaving the more soluble biphenyl in the mother liquor.
Data Presentation
Optimizing reaction conditions is key to maximizing the yield of this compound and minimizing side products. The following table summarizes the impact of key parameters on the reaction outcome.
| Parameter | Condition | Effect on Ph₄Ge Yield | Effect on Biphenyl Formation | Recommended Action |
| Temperature | Grignard Formation: Gentle Reflux | Optimal | Minimal | Maintain a gentle reflux to ensure complete formation of the Grignard reagent.[1] |
| Reaction with GeCl₄: > 0°C | Decreased | Increased | Maintain a low temperature (e.g., 0°C) during the addition of GeCl₄.[1] | |
| Reagent Purity | Use of undistilled bromobenzene | Potentially Lower | No direct effect | Use freshly distilled bromobenzene.[1] |
| Use of technical grade GeCl₄ | Potentially Lower | No direct effect | Ensure high purity of germanium tetrachloride.[1] | |
| Moisture | Presence of water | Significantly Decreased | No direct effect | Ensure all glassware is flame-dried and solvents are anhydrous.[1] |
| Solvent | Diethyl Ether | Generally good yields | Dependent on dryness | A standard and effective solvent for this reaction. |
| Tetrahydrofuran (THF) | May slightly increase yield | Dependent on dryness | Can be used as an alternative to diethyl ether. |
Experimental Protocols
Synthesis of this compound (Ph₄Ge)
This protocol details the synthesis of this compound from bromobenzene and germanium tetrachloride via a Grignard reaction.[1]
Materials:
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Magnesium turnings (4.86 g, 0.2 mol)
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Iodine (a small crystal)
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Anhydrous diethyl ether (150 mL)
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Bromobenzene (31.4 g, 0.2 mol)
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Germanium tetrachloride (GeCl₄) (10.7 g, 0.05 mol)
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1 M Hydrochloric acid
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Toluene
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Hexane
Procedure:
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Preparation of the Grignard Reagent (Phenylmagnesium Bromide):
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Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is flame-dried and cooled under a nitrogen atmosphere.
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To the flask, add the magnesium turnings and the iodine crystal.
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In the dropping funnel, place a solution of bromobenzene in 100 mL of anhydrous diethyl ether.
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Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction.
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Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
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Reaction with Germanium Tetrachloride:
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Cool the freshly prepared phenylmagnesium bromide solution to 0°C in an ice bath.
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Prepare a solution of germanium tetrachloride in 50 mL of anhydrous diethyl ether.
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Add the germanium tetrachloride solution dropwise to the stirred Grignard reagent at 0°C.
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Work-up and Purification:
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Pour the reaction mixture slowly into a beaker containing 200 mL of ice and 50 mL of 1 M hydrochloric acid.
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Separate the organic layer and wash it with water and then with a saturated sodium chloride solution.
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Dry the organic layer over anhydrous magnesium sulfate.
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Remove the diethyl ether by rotary evaporation.
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Recrystallize the crude product from a mixture of toluene and hexane to yield pure this compound as a white crystalline solid.
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Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Importance of anhydrous conditions for Grignard synthesis of tetraphenylgermane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of tetraphenylgermane. The information provided herein is intended to address common issues encountered during the experiment, with a particular focus on the critical importance of maintaining anhydrous conditions.
Troubleshooting Guide
Low or no yield of this compound is a frequent issue that can often be traced back to several key factors. This guide provides a systematic approach to troubleshooting these problems.
| Symptom | Potential Cause | Recommended Action |
| Reaction fails to initiate (no bubbling or heat generation) | Inactive magnesium surface due to oxide layer.[1] | Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][2] Mechanical crushing of the magnesium in situ can also expose a fresh surface.[2] |
| Trace amounts of water in glassware or solvent. | Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).[2][3] Use freshly distilled anhydrous solvents.[2] | |
| Low yield of this compound | Presence of moisture, which quenches the Grignard reagent.[2][4] | Ensure all reagents and solvents are scrupulously dried. Conduct the reaction under a positive pressure of an inert gas.[2] |
| Inaccurate concentration of the Grignard reagent. | If using a commercially prepared Grignard reagent, titrate it before use to determine the exact concentration.[4] | |
| Side reactions, such as Wurtz coupling (formation of biphenyl).[2][5] | Add the bromobenzene to the magnesium turnings slowly to maintain a gentle reflux.[2] Vigorous stirring can also help minimize this side reaction.[2] | |
| Formation of significant amounts of biphenyl byproduct | High local concentration of bromobenzene. | Ensure slow, dropwise addition of the bromobenzene solution to the magnesium suspension.[2][5] |
| Elevated reaction temperature. | Maintain a gentle reflux during the formation of the Grignard reagent; avoid excessive heating.[2][5] |
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for the Grignard synthesis of this compound?
A1: Grignard reagents, such as phenylmagnesium bromide, are highly reactive organometallic compounds that are strong bases and nucleophiles.[4] They react readily with protic solvents like water in an acid-base reaction.[4] This reaction protonates the Grignard reagent, forming benzene and magnesium salts, thereby rendering it inactive for the desired reaction with germanium tetrachloride.[2] Even trace amounts of moisture can significantly reduce the yield of this compound.[2][6][7]
Q2: How can I be certain that my glassware and solvents are sufficiently dry?
A2: All glassware should be rigorously dried in an oven at a high temperature (e.g., 120°C) for several hours or flame-dried under a vacuum immediately before use.[2] The glassware should then be allowed to cool to room temperature under a stream of dry inert gas, such as nitrogen or argon. Solvents must be of an anhydrous grade. For the highest purity, it is best practice to freshly distill solvents over a suitable drying agent (e.g., sodium/benzophenone for ethers) prior to the reaction.[2]
Q3: My Grignard reaction has started, but the mixture has turned cloudy and black. Is this normal?
A3: A cloudy or dark appearance during a Grignard reaction can be normal, often indicating the formation of finely divided magnesium or magnesium salts. However, a significant change in color to black, especially after prolonged heating, could indicate decomposition or side reactions. It is important to follow the recommended reaction time and temperature to avoid such issues.[3]
Q4: What is Wurtz coupling and how can I prevent it?
A4: Wurtz coupling is a common side reaction in Grignard syntheses where the Grignard reagent (phenylmagnesium bromide) reacts with the unreacted aryl halide (bromobenzene) to form a biphenyl byproduct.[2][5] To minimize this, the bromobenzene should be added slowly to the magnesium turnings to ensure it reacts to form the Grignard reagent rather than coupling with already-formed Grignard reagent.[2] Maintaining a controlled temperature and efficient stirring also helps to suppress this side reaction.[2]
Experimental Protocol: Grignard Synthesis of this compound
This protocol details the synthesis of this compound from bromobenzene and germanium tetrachloride.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Anhydrous diethyl ether
-
Bromobenzene
-
Germanium tetrachloride (GeCl₄)
-
1 M Hydrochloric acid
-
Toluene
-
Hexane
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be flame-dried and cooled under a nitrogen atmosphere.[2]
-
To the flask, add magnesium turnings (4.86 g, 0.2 mol) and a small crystal of iodine.[2]
-
In the dropping funnel, place a solution of bromobenzene (31.4 g, 0.2 mol) in 100 mL of anhydrous diethyl ether.[2]
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the onset of reflux indicate the reaction has started.[2]
-
Once the reaction is initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[2]
-
After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[2]
-
-
Synthesis of this compound:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Prepare a solution of germanium tetrachloride (10.7 g, 0.05 mol) in 50 mL of anhydrous diethyl ether.[2]
-
Add the germanium tetrachloride solution dropwise to the stirred Grignard reagent at 0°C.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.[2]
-
-
Work-up and Purification:
-
Slowly pour the reaction mixture into a beaker containing 200 mL of ice and 50 mL of 1 M hydrochloric acid.[2]
-
Separate the organic layer and wash it with water and then with a saturated sodium chloride solution.[2]
-
Dry the organic layer over anhydrous magnesium sulfate.[2]
-
Remove the diethyl ether by rotary evaporation.[2]
-
Recrystallize the crude product from a mixture of toluene and hexane to yield pure this compound as a white crystalline solid.[2]
-
Data Presentation
The presence of water has a profoundly negative impact on the yield of this compound. While precise quantitative data correlating water content to yield is highly dependent on specific experimental conditions, the following table summarizes the qualitative effects.
| Condition | Expected Outcome | Key Side Reactions |
| Strictly Anhydrous | High yield of this compound. | Wurtz coupling (minimized with slow addition).[2] |
| Trace Moisture Present | Significantly reduced yield. | Protonation of the Grignard reagent to form benzene. |
| Significant Moisture Present | Little to no this compound formed. | Predominant reaction is the quenching of the Grignard reagent. |
Visualization
The following flowchart illustrates a logical workflow for troubleshooting a failed or low-yielding Grignard synthesis of this compound.
Caption: Troubleshooting workflow for the Grignard synthesis of this compound.
References
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Synthesis of Tetraphenylgermane via Grignard Reaction
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetraphenylgermane. The critical step of activating magnesium for the formation of the phenylmagnesium bromide Grignard reagent is a primary focus.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the initial Grignard reagent formation.
| Problem/Observation | Possible Cause(s) | Suggested Solution(s) |
| Grignard reaction fails to initiate. (No heat evolution, no bubbling, no color change) | 1. Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the magnesium turnings prevents reaction.[1][2] 2. Wet Glassware/Solvents: Traces of water will quench the Grignard reagent as it forms.[1] 3. Impure Reagents: Impurities in the bromobenzene or solvent can inhibit the reaction. | 1. Activate the Magnesium: - Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (DBE).[1][2][3] - Mechanical Activation: Before adding solvent, crush the magnesium turnings with a dry glass stirring rod to expose a fresh surface.[1][4] - Sonication: Place the reaction flask in an ultrasonic bath to disrupt the oxide layer.[4] 2. Ensure Anhydrous Conditions: - Flame-dry all glassware under vacuum or oven-dry at >120°C and cool under an inert atmosphere (e.g., nitrogen or argon).[1] - Use freshly distilled, anhydrous solvents.[1][5] 3. Purify Reagents: Use freshly distilled bromobenzene.[5] |
| Reaction starts but then stops. | 1. Insufficient Activation: The initial activation was not sufficient to sustain the reaction. 2. Low Temperature: The reaction temperature may be too low to maintain the reaction rate.[5] | 1. Re-activate: Add another small crystal of iodine or a few more drops of DBE. 2. Gentle Warming: Gently warm the reaction mixture with a heat gun or in a warm water bath.[1] Once initiated, the reaction is exothermic and should sustain itself.[1] |
| A significant amount of a high-boiling point byproduct is observed (likely biphenyl). | Wurtz Coupling: The formed phenylmagnesium bromide reacts with the starting bromobenzene.[6][7] | 1. Slow Addition: Add the bromobenzene solution dropwise to maintain a low concentration of the halide in the reaction mixture.[7] 2. Vigorous Stirring: Ensure the magnesium is well-suspended to promote reaction with the metal surface over coupling.[3] 3. Maintain Control: Keep the reaction at a steady reflux; avoid excessive heating. |
| The reaction mixture turns cloudy and black. | Decomposition: This may indicate decomposition of the Grignard reagent, possibly due to prolonged heating or impurities.[8] | 1. Monitor Reaction Time: Avoid unnecessarily long reaction times for the Grignard formation. Check for the disappearance of magnesium turnings.[8] 2. Ensure Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) to prevent oxidation. |
| Low yield of this compound after reaction with GeCl₄. | 1. Inefficient Grignard Formation: The concentration of the Grignard reagent was lower than expected. 2. Side Reactions with GeCl₄: The reaction between the Grignard reagent and germanium tetrachloride was not optimal. 3. Loss during Work-up: The product was lost during the extraction and purification steps. | 1. Titrate Grignard Reagent: Before adding GeCl₄, consider titrating a small aliquot of the Grignard reagent to determine its exact concentration. 2. Control Temperature: Add the germanium tetrachloride solution slowly to the Grignard reagent at a low temperature (e.g., 0°C) to control the exothermicity.[5] 3. Proper Work-up: Carefully perform the aqueous work-up and extraction to minimize loss of the organic product. |
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle to initiating the Grignard reaction for this compound synthesis?
The main challenge is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1][2] This layer forms when magnesium is exposed to air and acts as a barrier, preventing the magnesium from reacting with the bromobenzene.[1][2] Successful initiation requires methods to disrupt or remove this oxide layer, exposing a fresh, reactive magnesium surface.[1][2]
Q2: What are the visual signs of a successful Grignard reaction initiation?
A successful initiation is typically indicated by several observable signs:
-
The disappearance of the color of a chemical activator like iodine.[1]
-
Spontaneous boiling of the solvent (especially with low-boiling point ethers like diethyl ether).[1]
-
The appearance of a cloudy, grey/brownish color in the reaction mixture.[1]
-
The generation of heat (an exothermic reaction).[1]
Q3: Which solvent is better for this reaction, diethyl ether or tetrahydrofuran (THF)?
Both are commonly used. Diethyl ether has a lower boiling point, which can make it easier to observe the initiation of the reaction via refluxing. THF is a better solvent for stabilizing the Grignard reagent, which can be beneficial.[8] For the synthesis of this compound from bromobenzene, anhydrous diethyl ether is a suitable choice.[5]
Q4: Is it absolutely necessary to use anhydrous solvents and flame-dried glassware?
Yes, this is critical. Grignard reagents are highly reactive and will readily react with protic solvents like water and alcohols.[1][9] This will quench the reagent and prevent the desired reaction from occurring.
Q5: How can I be sure my magnesium is activated?
Besides the visual cues mentioned in Q2, the most definitive sign is the consumption of the magnesium turnings and the formation of the Grignard reagent. If using 1,2-dibromoethane as an activator, the observation of ethylene gas bubbling is a clear indicator of activation.[2]
Experimental Protocols
Activation of Magnesium and Synthesis of Phenylmagnesium Bromide
Materials:
-
Magnesium turnings
-
Iodine (a single crystal) or 1,2-dibromoethane
-
Bromobenzene, freshly distilled
-
Anhydrous diethyl ether
Procedure:
-
Glassware Preparation: Ensure a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and cooled under a nitrogen atmosphere.[5]
-
Reagent Setup: To the flask, add magnesium turnings (e.g., 4.86 g, 0.2 mol) and a magnetic stir bar.[5]
-
Initiation: Add a single, small crystal of iodine.[5] The flask may be gently warmed.[1] Alternatively, add a few drops of 1,2-dibromoethane.[1]
-
Solvent and Halide Addition: In the dropping funnel, place a solution of bromobenzene (e.g., 31.4 g, 0.2 mol) in anhydrous diethyl ether (e.g., 100 mL).[5] Add a small portion of this solution to the magnesium.
-
Observation: Stir the mixture. Initiation is indicated by the disappearance of the iodine color and the onset of gentle reflux.[1]
-
Continuation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a controlled reflux.[1]
Synthesis of this compound
Materials:
-
Freshly prepared phenylmagnesium bromide solution
-
Germanium tetrachloride (GeCl₄)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Toluene and Hexane for purification
Procedure:
-
Reaction with Germanium Tetrachloride: Cool the freshly prepared phenylmagnesium bromide solution to 0°C in an ice bath.[5]
-
Prepare a solution of germanium tetrachloride (e.g., 10.7 g, 0.05 mol) in anhydrous diethyl ether (e.g., 50 mL).[5]
-
Add the germanium tetrachloride solution dropwise to the stirred Grignard reagent at 0°C.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.[5]
-
Work-up and Purification: Slowly pour the reaction mixture into a beaker containing ice (e.g., 200 mL) and 1 M hydrochloric acid (e.g., 50 mL).[5]
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry with a suitable drying agent (e.g., sodium sulfate), and evaporate the solvent.[9]
-
The crude product can be purified by recrystallization from a solvent mixture like toluene/hexane.
Visualizations
Caption: Workflow for the activation of magnesium and synthesis of phenylmagnesium bromide.
Caption: Overall reaction pathway for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. orgosolver.com [orgosolver.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. cerritos.edu [cerritos.edu]
Temperature control in the synthesis of tetraphenylgermane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetraphenylgermane. The information focuses on critical temperature control aspects to ensure optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for synthesizing this compound is through a Grignard reaction. This involves the reaction of phenylmagnesium bromide (a Grignar reagent) with germanium tetrachloride (GeCl₄).
Q2: Why is temperature control so critical during the synthesis of this compound?
A2: Temperature control is crucial for several reasons. Firstly, the formation of the Grignard reagent is an exothermic reaction, and excessive heat can lead to undesirable side reactions. Secondly, the subsequent reaction of the Grignard reagent with germanium tetrachloride is also highly exothermic and requires low temperatures to control the reaction rate and minimize the formation of byproducts, thereby maximizing the yield and purity of this compound.
Q3: What are the primary side reactions to be aware of, and how does temperature influence them?
A3: A common side reaction is the Wurtz-type coupling, where the Grignard reagent reacts with unreacted bromobenzene to form biphenyl. This side reaction is favored by higher temperatures during the formation of the Grignard reagent.[1][2] Maintaining a gentle reflux is key to minimizing this impurity.[1]
Q4: My Grignard reaction is not initiating. Could temperature be the issue?
A4: Yes, temperature can be a factor. While high temperatures are detrimental, a reaction temperature that is too low may prevent the reaction from starting. Gentle heating is often required to initiate the formation of the Grignard reagent.[1] Once initiated, the reaction should be controlled to maintain a steady rate.
Q5: What is the optimal temperature for the reaction between phenylmagnesium bromide and germanium tetrachloride?
A5: The reaction between the Grignard reagent and germanium tetrachloride should be conducted at a low temperature, typically 0°C or below.[1] This is to control the exothermic nature of the reaction and prevent the formation of side products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on temperature-related solutions.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Yield of this compound | Reaction temperature too high during addition of GeCl₄: This can lead to the formation of side products instead of the desired this compound. | - Ensure the Grignard reagent is cooled to 0°C or below in an ice bath before the dropwise addition of the germanium tetrachloride solution.[1] - Add the GeCl₄ solution slowly to maintain the low temperature and control the exothermic reaction. |
| Grignard reagent degradation: Grignard reagents are sensitive to moisture and can be decomposed by traces of water in the glassware or solvents.[3] | - Rigorously dry all glassware in an oven at >120°C overnight and cool under an inert atmosphere.[3] - Use anhydrous solvents for the reaction.[3] | |
| Failure of Grignard reaction to initiate: The initial reaction between magnesium and bromobenzene may not start if the temperature is too low. | - Gentle warming may be necessary to start the reaction.[1] - Once the reaction begins (indicated by bubbling and a cloudy appearance), it is often self-sustaining.[2] | |
| Significant Biphenyl Impurity in Product | High temperature during Grignard reagent formation: This promotes the Wurtz coupling side reaction.[1][2] | - Maintain a gentle reflux during the formation of phenylmagnesium bromide. Avoid excessive heating.[1][4] - Consider conducting the reaction in a larger volume of solvent to dilute the reactants.[1] |
| Reaction Becomes Uncontrollable and Boils Vigorously | Addition of GeCl₄ is too fast: The reaction is highly exothermic, and rapid addition can lead to a dangerous increase in temperature and pressure. | - Add the germanium tetrachloride solution dropwise and slowly from an addition funnel.[5] - Have an ice bath ready to cool the reaction flask if the reaction becomes too vigorous.[4] |
Experimental Protocol: Synthesis of this compound
This protocol outlines the key steps for the synthesis of this compound, emphasizing temperature control.
1. Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and an inert gas inlet.
-
Place magnesium turnings in the flask. A small crystal of iodine can be added to activate the magnesium.[3]
-
Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel.
-
Add a small amount of the bromobenzene solution to the magnesium. Gentle warming may be needed to initiate the reaction.
-
Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[1]
-
After the addition is complete, continue to stir the mixture to ensure the complete formation of the Grignard reagent.
2. Reaction with Germanium Tetrachloride:
-
Cool the freshly prepared phenylmagnesium bromide solution in an ice bath to 0°C or below.[1]
-
Prepare a solution of germanium tetrachloride in anhydrous diethyl ether.
-
Slowly add the germanium tetrachloride solution dropwise to the cold, stirred Grignard reagent. Maintain the low temperature throughout the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring.
3. Work-up and Purification:
-
Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid.[5]
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as toluene or hexane.[1]
Quantitative Data Summary
| Parameter | Temperature | Purpose | Reference |
| Grignard Reagent Formation | Gentle Reflux | To sustain the reaction while minimizing side reactions. | [1] |
| Reaction with GeCl₄ | 0°C or below | To control the exothermic reaction and prevent byproduct formation. | [1] |
| Glassware Drying | >120°C | To ensure anhydrous conditions. | [3] |
Logical Workflow for Temperature Control in this compound Synthesis
Caption: Logical workflow for temperature control in this compound synthesis.
References
Challenges in the scale-up of tetraphenylgermane production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of tetraphenylgermane production.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low or No Yield of this compound in Grignard Synthesis
Question: My Grignard reaction to synthesize this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in the Grignard synthesis of this compound is a common issue that can often be attributed to several factors. Below is a step-by-step troubleshooting guide:
-
Moisture and Air Contamination: Grignard reagents are highly reactive towards protic solvents (like water) and oxygen.[1] Even trace amounts of moisture in glassware, solvents, or starting materials will quench the Grignard reagent. Similarly, exposure to air can lead to oxidation.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use and assembled under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous, and starting materials should be dry.
-
-
Inactive Magnesium Surface: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.[2]
-
Improper Reaction Temperature: The Grignard reaction is exothermic.[2][4] If the temperature is too low, the reaction may not start. Conversely, if the temperature is too high during the addition of germanium tetrachloride, side reactions are favored.
-
Solution: Gentle heating may be necessary to initiate the reaction. Once started, the reaction should be maintained at a controlled temperature, often at reflux for the Grignard formation. The subsequent reaction with germanium tetrachloride should be performed at a low temperature (e.g., 0°C or below) to manage the exothermicity.[1]
-
-
Purity of Reagents: Impurities in the bromobenzene or germanium tetrachloride can interfere with the reaction.
-
Solution: Use freshly distilled bromobenzene and high-purity germanium tetrachloride.
-
Issue 2: Significant Byproduct Formation
Question: I am observing a significant amount of high-boiling point byproducts in my reaction mixture. How can I minimize their formation?
Answer: The most common byproduct in the Grignard synthesis of this compound is biphenyl, formed from a Wurtz-type coupling reaction between the Grignard reagent and unreacted bromobenzene.[3] Here are strategies to minimize its formation:
-
Slow Addition of Bromobenzene: Add the bromobenzene solution to the magnesium turnings slowly and at a steady rate to maintain a low concentration of the aryl halide in the reaction mixture.
-
Dilution: Conducting the reaction in a larger volume of solvent can help to keep the concentration of the halide low.[1]
-
Temperature Control: Maintain a gentle reflux during the formation of the Grignard reagent. Excessively high temperatures can promote the coupling reaction.[1]
-
Stoichiometry: Use a slight excess of magnesium to ensure complete conversion of the bromobenzene.
Another potential side reaction is the formation of partially substituted germanes (e.g., Ph₃GeCl, Ph₂GeCl₂).
-
Solution: To ensure complete substitution, use a stoichiometric amount or a slight excess of the Grignard reagent. A molar ratio of at least 4.1 to 4.5 equivalents of phenylmagnesium bromide to germanium tetrachloride is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Grignard synthesis of this compound?
A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents.[2] They are crucial for stabilizing the Grignard reagent.
Q2: How can I be sure my Grignard reagent has formed?
A2: Visual cues for the formation of the Grignard reagent include the disappearance of the magnesium metal, a cloudy or grayish appearance of the solution, and spontaneous refluxing of the solvent due to the exothermic nature of the reaction.
Q3: What is a suitable method for purifying crude this compound?
A3: Recrystallization is the most common and effective method for purifying this compound. A mixture of toluene and hexane is a reported solvent system for obtaining pure white crystals.[1] Petroleum ether can be used to wash the crude product to remove the biphenyl byproduct.[5]
Q4: Are there alternative synthesis methods to the Grignard reaction?
A4: Yes, the Wurtz-Fittig reaction is an alternative method. This reaction involves the coupling of an aryl halide with an alkyl or another aryl halide in the presence of sodium metal.[6][7] For this compound, this would involve reacting chlorobenzene or bromobenzene with germanium tetrachloride and sodium. However, this method is often plagued by side reactions and may offer lower yields compared to a well-optimized Grignard synthesis.[6]
Q5: What are the key challenges when scaling up this compound production?
A5: The primary challenges in scaling up include:
-
Heat Management: The Grignard reaction is highly exothermic, and efficient heat dissipation is critical in larger reactors to prevent runaway reactions.[8]
-
Maintaining Anhydrous Conditions: Ensuring and maintaining completely anhydrous conditions in large-scale equipment can be challenging.
-
Reagent Addition: The controlled, slow addition of reagents is crucial to manage the reaction rate and minimize side products, which requires specialized equipment at scale.
-
Mixing: Efficient mixing is necessary to ensure uniform reaction conditions, which can be more difficult to achieve in large reactors.
-
Purification: Recrystallization at a large scale requires large volumes of solvents and specialized equipment for filtration and drying, impacting cost and efficiency.
Data Presentation
Table 1: Typical Reaction Parameters for Grignard Synthesis of this compound
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Stabilizes the Grignard reagent. |
| Reactant Ratio (PhMgBr:GeCl₄) | 4.1 - 4.5 : 1 | Ensures complete substitution to form Ph₄Ge. |
| Grignard Formation Temperature | Gentle Reflux (approx. 35°C for ether) | Initiates and sustains the reaction without promoting side reactions. |
| GeCl₄ Addition Temperature | 0°C or below | Controls the exothermicity of the reaction with the Grignard reagent. |
| Reaction Time (Grignard formation) | 1-2 hours | Typically sufficient for complete formation of the Grignard reagent. |
| Reaction Time (after GeCl₄ addition) | 1-2 hours | Allows for complete reaction with the germanium tetrachloride. |
Table 2: Troubleshooting Guide for Low Yield
| Observation | Potential Cause | Suggested Solution |
| Reaction does not initiate (no bubbling or heat) | Inactive magnesium surface | Add a crystal of iodine or a few drops of 1,2-dibromoethane. |
| Reaction starts but then stops | Insufficiently dry conditions | Ensure all glassware and reagents are scrupulously dry. |
| Formation of a white precipitate during Grignard formation | Presence of moisture or oxygen | Improve inert atmosphere conditions and use anhydrous solvents. |
| Low yield of final product with significant biphenyl | High concentration of bromobenzene | Add bromobenzene solution slowly and use a more dilute solution. |
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
Bromobenzene (freshly distilled)
-
Germanium tetrachloride (high purity)
-
1 M Hydrochloric acid
-
Toluene
-
Hexane
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware and cool under a nitrogen atmosphere.
-
To the flask, add magnesium turnings (e.g., 4.86 g, 0.2 mol) and a small crystal of iodine.
-
In the dropping funnel, place a solution of bromobenzene (e.g., 31.4 g, 0.2 mol) in 100 mL of anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the onset of bubbling and gentle reflux indicate the reaction has started.
-
Slowly add the remaining bromobenzene solution dropwise over 1-2 hours to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture for another hour to ensure complete reaction.
-
-
Reaction with Germanium Tetrachloride:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Prepare a solution of germanium tetrachloride (e.g., 10.7 g, 0.05 mol) in 50 mL of anhydrous diethyl ether.
-
Add the germanium tetrachloride solution dropwise to the cooled Grignard reagent with vigorous stirring over 1-2 hours.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture slowly into a beaker containing 200 mL of ice and 50 mL of 1 M hydrochloric acid.
-
Separate the organic layer and wash it with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the diethyl ether by rotary evaporation.
-
Recrystallize the crude product from a mixture of toluene and hexane to yield pure this compound as a white crystalline solid.[1]
-
Visualizations
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Characterization of Impurities in Crude Tetraphenylgermane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities encountered during the synthesis of tetraphenylgermane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound synthesized via the Grignard reaction?
A1: The primary impurities in crude this compound prepared from phenylmagnesium bromide and germanium tetrachloride typically include:
-
Biphenyl: Formed from the coupling of the Grignard reagent with unreacted bromobenzene.[1]
-
Partially substituted germanes: Primarily triphenylgermane (Ph₃GeH) or its halide precursor (Ph₃GeCl), resulting from incomplete reaction or hydrolysis during workup.
-
Hexaphenyldigermane (Ph₃Ge-GePh₃): Can form through reductive coupling reactions.
-
Benzene: Arises from the hydrolysis of the Grignard reagent by trace amounts of water in the reaction.
-
Magnesium salts: Such as MgBrCl and Mg(OH)Br, which are typically removed during the aqueous workup.
-
Residual solvents: Diethyl ether or tetrahydrofuran (THF) from the reaction, and solvents used for purification like toluene or hexane.
Q2: I observe a significant amount of a high-boiling point byproduct. What is it likely to be and how can I minimize its formation?
A2: A high-boiling point byproduct is often biphenyl, resulting from a Wurtz-type coupling reaction between phenylmagnesium bromide and unreacted bromobenzene.[1] To minimize its formation:
-
Slow Addition: Add the bromobenzene to the magnesium turnings slowly to maintain a low concentration of the halide.
-
Temperature Control: Maintain a gentle reflux during the formation of the Grignard reagent. Excessively high temperatures can favor the coupling reaction.
-
Efficient Stirring: Ensure vigorous stirring to promote the reaction of bromobenzene with magnesium over the coupling side reaction.
Q3: My NMR spectrum shows unexpected peaks in the aromatic region. What could they be?
A3: Unexpected aromatic signals can arise from several impurities:
-
Biphenyl: Will show a distinct set of multiplets in the aromatic region.
-
Triphenylgermane: The phenyl protons will appear as multiplets, and a characteristic Ge-H proton signal may be observed (if not exchanged with deuterium from the NMR solvent).
-
Benzene: A sharp singlet will be present.
-
Residual Solvents: Toluene will show aromatic signals in addition to a methyl singlet.
Refer to the data tables below for typical ¹H NMR chemical shifts.
Troubleshooting Guides
Low Yield of this compound
| Symptom | Possible Cause | Troubleshooting Step |
| Low or no product formation | Inactive Magnesium | Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane before adding bromobenzene. |
| Wet glassware or solvents | Thoroughly dry all glassware in an oven and use anhydrous solvents. Perform the reaction under an inert atmosphere (nitrogen or argon). | |
| Impure reagents | Use freshly distilled bromobenzene and high-purity germanium tetrachloride. | |
| Incorrect reaction temperature | Gentle heating may be needed to initiate the Grignard formation. The subsequent reaction with GeCl₄ should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction. |
Purification Challenges
| Symptom | Possible Cause | Troubleshooting Step |
| Oily product after recrystallization | Inappropriate solvent system | Screen for a suitable recrystallization solvent or solvent pair. Toluene/hexane or ethanol/water mixtures can be effective.[2] The desired compound should be soluble in the hot solvent and insoluble in the cold solvent. |
| Presence of low-melting impurities | Wash the crude product with a cold, non-polar solvent like hexane to remove highly soluble impurities before recrystallization. | |
| Persistent colored impurities | Colored byproducts | Treat the hot solution with activated charcoal before filtration to adsorb colored impurities. |
| Co-crystallization of impurities | Similar solubility of product and impurity | Consider column chromatography (silica gel) for separation if recrystallization is ineffective. |
Data Presentation
Table 1: Common Impurities and Their Typical Analytical Signatures
| Impurity | Molecular Weight ( g/mol ) | Typical ¹H NMR Chemical Shift (CDCl₃, δ ppm) | Expected GC-MS Fragmentation (m/z) |
| This compound | 381.06 | 7.35-7.55 (m) | 382 (M+), 305 ([M-Ph]+), 227 ([M-2Ph]+) |
| Biphenyl | 154.21 | 7.30-7.60 (m) | 154 (M+), 77 ([Ph]+) |
| Triphenylgermane | 304.93 | 7.20-7.50 (m), ~5.8 (s, 1H, Ge-H) | 306 (M+), 227 ([M-Ph]+), 151 |
| Hexaphenyldigermane | 609.84 | 7.10-7.60 (m) | 612 (M+), 305 ([Ph₃Ge]+) |
| Benzene | 78.11 | 7.36 (s) | 78 (M+) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the crude this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition:
-
Acquire a ¹H NMR spectrum on a 300 MHz or higher field spectrometer.
-
Obtain a ¹³C NMR spectrum to observe the carbon environments of the main product and impurities.
-
-
Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the crude product (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or toluene.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 150 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 700.
-
-
Analysis: Identify the components by comparing their retention times and mass spectra with reference data and libraries.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the crude sample in the mobile phase to a concentration of approximately 0.5 mg/mL and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: A C18 or a Biphenyl stationary phase column (e.g., 4.6 x 150 mm, 5 µm). Biphenyl columns can offer alternative selectivity for aromatic compounds.[6][7]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 85:15 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
-
Analysis: Quantify the impurities by comparing their peak areas to those of known standards or by using relative response factors.
Visualizations
Caption: Workflow for the characterization and purification of crude this compound.
Caption: Troubleshooting decision tree for this compound synthesis and purification.
References
Storage and handling to prevent decomposition of tetraphenylgermane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of tetraphenylgermane to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (Ge(C₆H₅)₄) is an organometallic compound used in various research applications, including materials science and organic synthesis.[1] Its stability is crucial as decomposition can lead to impurities in experiments, affecting results and potentially leading to the formation of undesired side products.
Q2: What are the primary causes of this compound decomposition?
The primary causes of decomposition are exposure to moisture (hydrolysis) and high temperatures (thermal decomposition).[2] While generally stable under ambient conditions, improper handling and storage can accelerate these degradation pathways. Some sources also recommend protection from light, suggesting potential sensitivity to photodecomposition.
Q3: How can I visually identify if my this compound has started to decompose?
Pure this compound is a white to off-white crystalline solid. A noticeable change in color, such as yellowing or the appearance of a brownish tint, may indicate decomposition.[3][4] The presence of a distinct phenolic odor could also suggest hydrolysis has occurred.
Q4: What are the known decomposition products of this compound?
-
Hydrolysis: Upon reaction with water, this compound can decompose to form germanium dioxide (GeO₂) and phenol (C₆H₅OH).[2]
-
Thermal Decomposition: At elevated temperatures, decomposition can yield products such as carbon monoxide (CO), germanium dioxide (GeO₂), and organic acid vapors.
Q5: Is this compound sensitive to air?
While the primary sensitivity is to moisture in the air, it is best practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to both moisture and oxygen, especially for long-term storage and sensitive applications.[5][6]
Storage and Handling Protocols
Proper storage and handling are critical to maintaining the integrity of this compound.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Avoids thermal stress. |
| Atmosphere | Tightly sealed container, preferably under an inert gas (Nitrogen or Argon). | Prevents hydrolysis from atmospheric moisture. |
| Light | Store in an opaque container or in a dark location. | Minimizes potential photodecomposition. |
| Incompatible Materials | Store away from oxidizing agents and strong acids. | Prevents chemical reactions that could lead to decomposition. |
Experimental Protocol: Handling Solid this compound
This protocol outlines the steps for safely handling solid this compound using a Schlenk line, a common apparatus for manipulating air-sensitive compounds.
Materials:
-
Schlenk flask containing this compound
-
Reaction flask (oven-dried and cooled under vacuum)
-
Spatula (oven-dried)
-
Schlenk line with a dual vacuum/inert gas manifold
-
Source of dry, high-purity inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Ensure all glassware and equipment are thoroughly dried to remove any adsorbed moisture. This can be achieved by heating in an oven at >120°C for several hours and allowing to cool under vacuum.[5]
-
Inert Atmosphere: Connect the reaction flask to the Schlenk line, and perform at least three "evacuate-refill" cycles to replace the air inside with the inert gas.[7]
-
Transfer:
-
If the this compound is in a Schlenk flask, connect it to the Schlenk line and perform three evacuate-refill cycles on the sidearm.
-
Under a positive flow of inert gas, briefly remove the stoppers from both the reaction flask and the this compound container.
-
Quickly transfer the desired amount of solid using a clean, dry spatula.
-
Reseal both flasks under the positive flow of inert gas.
-
-
Weighing: To accurately determine the amount of solid transferred, it is best to weigh the receiving flask before and after the addition. For highly sensitive applications, weighing can be performed inside a glovebox.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the solid (e.g., yellowing) | Decomposition due to prolonged exposure to air, moisture, or light. | - Confirm purity using analytical methods (NMR, HPLC).- If impure, consider recrystallization or purification. For future use, ensure storage under an inert atmosphere and protected from light. |
| Unexpected peaks in ¹H NMR spectrum | Presence of decomposition products (e.g., phenol) or residual solvents. | - Compare the spectrum to a reference spectrum of pure this compound.- The characteristic aromatic protons of the phenyl groups should be observed. Phenol, a hydrolysis product, would show distinct aromatic and hydroxyl proton signals.- Check for solvent peaks if the sample was recently dissolved. |
| Poor solubility in non-polar organic solvents | The compound may have hydrolyzed to the more insoluble germanium dioxide. | - Test the solubility of a small sample. If it does not dissolve as expected, this may indicate significant decomposition. |
| Inconsistent experimental results | The purity of the this compound may be compromised, leading to variable reactivity. | - Re-evaluate the storage and handling procedures.- Purify the existing stock of the compound if possible, or use a fresh, unopened container. |
Visualizing Workflows and Logic
Experimental Workflow for Handling this compound
Caption: A simplified workflow for handling solid this compound.
Troubleshooting Decomposition of this compound
Caption: A decision tree for troubleshooting potential decomposition.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reversible and Irreversible Color Change during Photo and Thermal Degradation of PolyphenyleneSulfide Composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
Technical Support Center: Troubleshooting Low Yields in Tetraarylgermane Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields encountered during the synthesis of tetraarylgermane compounds. The following information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My tetraarylgermane synthesis is resulting in a very low yield or no product at all. What are the most common initial checks I should perform?
A1: Low or no yield in tetraarylgermane synthesis often stems from a few critical factors. Begin by verifying the following:
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Anhydrous Conditions: The Grignard or organolithium reagents used are extremely sensitive to moisture. Ensure all glassware was rigorously flame-dried or oven-dried and the reaction was conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.
-
Reagent Quality: The quality of your starting materials is crucial. Use freshly prepared or newly purchased Grignard/organolithium reagents. The aryl halide should be pure, and the germanium tetrachloride should be of high quality and handled under anhydrous conditions to prevent hydrolysis.
-
Reaction Initiation: For Grignard reactions, initiation can sometimes be sluggish. Gentle heating or the addition of a small crystal of iodine can help activate the magnesium turnings.
Q2: I observe a significant amount of a biphenyl-type byproduct. What is causing this and how can I minimize it?
A2: The formation of a biaryl (e.g., biphenyl from bromobenzene) is likely due to a Wurtz-Fittig coupling reaction, a common side reaction. This can be minimized by:
-
Controlled Temperature: Add the germanium tetrachloride to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction.
-
Solvent Choice: Using 2-methyltetrahydrofuran (2-MeTHF) as a solvent instead of tetrahydrofuran (THF) has been shown to suppress the formation of Wurtz coupling byproducts in some Grignard reactions.
-
Slow Addition: Add the germanium tetrachloride solution dropwise to the Grignard reagent to maintain a low concentration of the electrophile and reduce the likelihood of coupling side reactions.
Q3: My reaction mixture seems to have consumed the starting materials, but after workup, the yield of the desired tetraarylgermane is still low. What could be happening?
A3: This scenario suggests that side reactions are consuming your intermediate or product. Key possibilities include:
-
Hydrolysis of Intermediates: If the reaction is prematurely exposed to water or acidic conditions before the tetraarylgermane is fully formed, partially substituted arylgermanium halides (ArGeCl₃, Ar₂GeCl₂, Ar₃GeCl) can hydrolyze.
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure a sufficient excess of the organometallic reagent is used (a molar ratio of at least 4.1:1 of Grignard reagent to GeCl₄ is recommended) and allow for adequate reaction time.[1]
-
Product Loss During Workup: Tetraarylgermanes are typically crystalline solids. Ensure proper recrystallization techniques are used to minimize loss. Washing the crude product with an appropriate solvent (like cold hexane) can help remove more soluble impurities without dissolving the desired product.
Q4: Should I consider using organolithium reagents instead of Grignard reagents?
A4: Organolithium reagents are a viable alternative and, in some cases, may offer advantages. They are generally more reactive than Grignard reagents, which can lead to higher yields and faster reaction times. However, they are also more basic and pyrophoric, requiring more stringent handling techniques. A comparative summary is provided in the tables below.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to low yields in tetraarylgermane synthesis.
Problem 1: Low or No Formation of the Organometallic Reagent (Grignard or Organolithium)
| Symptom | Possible Cause | Recommended Solution |
| Magnesium turnings do not react (Grignard). | Inactive magnesium surface (oxide layer). | Gently crush the magnesium turnings with a dry stirring rod in situ to expose a fresh surface. Add a small crystal of iodine as an activator. |
| Reaction does not initiate. | Presence of moisture. | Ensure all glassware is flame-dried, and solvents are anhydrous. Work under a positive pressure of an inert gas. |
| Low reaction temperature. | Gentle warming may be necessary to initiate the Grignard reaction. | |
| Color change associated with organolithium formation is not observed. | Impure aryl halide. | Purify the aryl halide by distillation or filtration through alumina. |
Problem 2: Low Yield of Tetraarylgermane Despite Apparent Reagent Formation
| Symptom | Possible Cause | Recommended Solution |
| Formation of significant biphenyl byproduct. | Wurtz-Fittig side reaction. | Add GeCl₄ at a low temperature (0 °C). Use 2-MeTHF as the solvent. Add GeCl₄ dropwise. |
| Oily or intractable crude product. | Incomplete reaction leading to a mixture of partially substituted germanes. | Use a slight excess (4.1-4.5 equivalents) of the organometallic reagent. Increase the reaction time after the addition of GeCl₄. |
| Hydrolysis of GeCl₄ or intermediates. | Handle GeCl₄ under strictly anhydrous conditions. Ensure the reaction is quenched carefully with a non-aqueous workup if sensitive intermediates are suspected. | |
| Low isolated yield after purification. | Product loss during recrystallization. | Optimize the recrystallization solvent system. A common choice is a mixture of toluene and hexane.[1] |
| Inefficient extraction. | Ensure the pH of the aqueous layer during workup is appropriate to keep the product in the organic phase. Perform multiple extractions. |
Data Presentation
The following tables summarize how different reaction parameters can influence the yield of tetraarylgermane synthesis. The values presented are illustrative and can vary based on the specific aryl group and precise reaction conditions.
Table 1: Effect of Solvent on Tetraphenylgermane Yield (Grignard Synthesis)
| Solvent | Typical Yield (%) | Key Considerations |
| Diethyl Ether | 60-75 | Lower boiling point, requires careful temperature control. |
| Tetrahydrofuran (THF) | 70-85 | Higher boiling point allows for higher reaction temperatures, potentially increasing the rate. Can increase Wurtz coupling. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 75-90 | Can suppress Wurtz coupling side reactions, leading to higher purity and yield. A greener solvent alternative. |
Table 2: Effect of Temperature on Tetraarylgermane Synthesis
| Reaction Stage | Temperature | Effect on Yield |
| Grignard Formation | Gentle Reflux | Optimal for initiation and completion of reagent formation. |
| Addition of GeCl₄ | 0 °C | Minimizes side reactions like Wurtz coupling, leading to higher yields. |
| Post-addition | Room Temperature to Reflux | Can help drive the reaction to completion, but higher temperatures may promote side reactions. Optimization is key. |
Table 3: Comparison of Grignard vs. Organolithium Reagents for Tetraarylgermane Synthesis
| Reagent Type | Typical Yield (%) | Advantages | Disadvantages |
| Grignard Reagent | 70-85 | Less hazardous, easier to handle. | Can be less reactive, may require activation. |
| Organolithium Reagent | 80-95 | More reactive, often leads to higher yields and faster reactions. | Pyrophoric, requires more stringent handling techniques. More basic, which can be an issue with sensitive substrates. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Reaction
This protocol provides a detailed methodology for the synthesis of this compound from bromobenzene and germanium tetrachloride.[1]
Materials:
-
Magnesium turnings (4.86 g, 0.2 mol)
-
Iodine (a small crystal)
-
Anhydrous diethyl ether (150 mL)
-
Bromobenzene (31.4 g, 0.2 mol)
-
Germanium tetrachloride (10.7 g, 0.05 mol)
-
1 M Hydrochloric acid
-
Toluene
-
Hexane
Procedure:
-
Preparation of the Grignard Reagent (Phenylmagnesium Bromide):
-
Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is flame-dried and cooled under a nitrogen atmosphere.
-
To the flask, add the magnesium turnings and the iodine crystal.
-
In the dropping funnel, place a solution of bromobenzene in 100 mL of anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start, warm the flask gently.
-
Once the reaction is initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30 minutes.
-
-
Reaction with Germanium Tetrachloride:
-
Cool the freshly prepared phenylmagnesium bromide solution to 0°C in an ice bath.
-
Prepare a solution of germanium tetrachloride in 50 mL of anhydrous diethyl ether.
-
Add the germanium tetrachloride solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture slowly into a beaker containing 200 mL of ice and 50 mL of 1 M hydrochloric acid.
-
Separate the organic layer and wash it with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the diethyl ether by rotary evaporation.
-
Recrystallize the crude product from a mixture of toluene and hexane to yield pure this compound as a white crystalline solid.
-
Visualizations
Caption: A logical workflow for troubleshooting low yields.
Caption: Desired synthesis pathway and common side reactions.
References
Navigating Tetraphenylgermane Synthesis: A Technical Support Guide on Solvent Selection
For researchers, scientists, and drug development professionals, the synthesis of tetraphenylgermane (Ge(C₆H₅)₄) is a crucial step in various applications. The choice of solvent in the primary synthesis route, the Grignard reaction, can significantly impact yield, purity, and overall success of the reaction. This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues encountered during the synthesis of this compound, with a focus on the critical role of the solvent.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely used method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a phenylmagnesium halide (a Grignard reagent), typically phenylmagnesium bromide, with germanium tetrachloride (GeCl₄). The Grignard reagent is prepared in an ethereal solvent from magnesium metal and a phenyl halide, such as bromobenzene.
Q2: Which solvents are typically used for the synthesis of this compound via the Grignard reaction?
Ethereal solvents are essential for the formation and stability of the Grignard reagent. The most commonly used solvents are diethyl ether (Et₂O) and tetrahydrofuran (THF). The choice between these can affect reaction initiation, rate, and the solubility of the Grignard reagent.
Q3: How does the choice of solvent impact the reaction?
The solvent plays a critical role in solvating and stabilizing the magnesium center of the Grignard reagent.[1]
-
Diethyl Ether: Traditionally used, it is effective for the formation of phenylmagnesium bromide. Reactions in diethyl ether are generally conducted at its reflux temperature (around 35°C).
-
Tetrahydrofuran (THF): THF is a more polar and higher-boiling solvent (reflux temperature around 66°C) compared to diethyl ether.[2] This can lead to a faster reaction rate and better solubilization of the Grignard reagent. THF is often the preferred solvent for less reactive aryl halides.[2] The higher boiling point of THF can also contribute to a potentially higher yield.[1]
Q4: I am experiencing difficulty initiating the Grignard reaction. What are the common causes and solutions?
Initiation failure is a frequent issue in Grignard reactions. Several factors can contribute to this:
-
Passive Magnesium Surface: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction.
-
Solution: Activate the magnesium surface by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings in the flask to expose a fresh surface.[1]
-
-
Presence of Moisture: Grignard reagents are highly sensitive to water. Any moisture in the glassware, solvent, or starting materials will quench the reagent.
-
Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled over a suitable drying agent.
-
-
Low Reaction Temperature: While the Grignard reaction is exothermic, a gentle initial warming may be necessary to start the reaction.[1]
Q5: My reaction yield is low. What are the potential reasons related to the solvent and other factors?
Low yields can stem from several issues:
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Incomplete Grignard Formation: This can be due to the reasons mentioned in the initiation problems. Ensure the magnesium is fully consumed before proceeding.
-
Side Reactions: The most common side reaction is Wurtz-type coupling, where the Grignard reagent reacts with the unreacted bromobenzene to form biphenyl.
-
Solution: This can be minimized by the slow, dropwise addition of the bromobenzene to the magnesium suspension to maintain a low concentration of the halide.
-
-
Reaction with Germanium Tetrachloride: The reaction between the Grignard reagent and GeCl₄ is highly exothermic.
-
Solution: This step should be carried out at a low temperature (e.g., 0°C) to control the reaction rate and minimize side reactions.[1] A molar ratio of at least 4:1 of the Grignard reagent to germanium tetrachloride is necessary, with a slight excess of the Grignard reagent often being beneficial.[1]
-
Data Presentation: Solvent Effects on Grignard Reactions
| Solvent | Boiling Point (°C) | Polarity | Grignard Reagent Solubility | Reaction Rate | Expected Yield Trend |
| Diethyl Ether | 34.6 | Lower | Good | Slower | Generally lower than THF |
| Tetrahydrofuran (THF) | 66 | Higher | Excellent | Faster | May be slightly higher due to higher boiling point[1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound using Diethyl Ether[1]
1. Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is flame-dried and cooled under a nitrogen atmosphere.
-
To the flask, add magnesium turnings (4.86 g, 0.2 mol) and a small crystal of iodine.
-
In the dropping funnel, place a solution of bromobenzene (31.4 g, 0.2 mol) in 100 mL of anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and gentle reflux indicate initiation.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.
2. Reaction with Germanium Tetrachloride:
-
Cool the freshly prepared phenylmagnesium bromide solution to 0°C in an ice bath.
-
Prepare a solution of germanium tetrachloride (10.7 g, 0.05 mol) in 50 mL of anhydrous diethyl ether.
-
Add the germanium tetrachloride solution dropwise to the stirred Grignard reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
3. Work-up and Purification:
-
Slowly pour the reaction mixture into a beaker containing 200 mL of ice and 50 mL of 1 M hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water and a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the diethyl ether by rotary evaporation.
-
Recrystallize the crude product from a mixture of toluene and hexane to yield pure this compound as a white crystalline solid.
Mandatory Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Troubleshooting Logic for Low Yield in this compound Synthesis
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
Validation & Comparative
Purity Validation of Tetraphenylgermane: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. Tetraphenylgermane (Ge(C₆H₅)₄), an organogermanium compound, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of this compound purity, supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC): A Primary Method for Purity Determination
HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution and sensitivity. For a non-polar compound like this compound, a reversed-phase HPLC method is the most common approach.
Experimental Protocol: Reversed-Phase HPLC
A robust HPLC method for this compound can be adapted from established methods for its structural analog, tetraphenyltin.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (90:10 v/v) is effective.
-
Flow Rate: A flow rate of 1.0 mL/min allows for good separation and peak shape.
-
Detection: UV detection at 254 nm is appropriate due to the aromatic nature of the phenyl groups.
-
Sample Preparation: A stock solution of this compound is prepared by dissolving an accurately weighed amount in the mobile phase to a concentration of approximately 1 mg/mL. A series of dilutions are then prepared to establish linearity.
Alternative Methods for Purity Validation
While HPLC is a powerful tool, orthogonal methods are essential for a comprehensive purity assessment. Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are excellent alternatives.
Gas Chromatography (GC-MS): A Volatility-Based Approach
For thermally stable and volatile compounds, GC coupled with Mass Spectrometry (GC-MS) offers excellent separation efficiency and definitive identification. The feasibility of using GC for this compound is supported by its successful application in the analysis of similar compounds like tetraphenyltin and various organosilanes. The melting point of this compound is approximately 232-236 °C, and its structural analogs are known to be stable at temperatures required for GC analysis. Thermogravimetric Analysis (TGA) can be used to definitively determine the decomposition temperature of a compound, ensuring it is suitable for GC analysis.[1][2][3][4]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is a good choice.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 300 °C at a rate of 15 °C/min.
-
Hold: Hold at 300 °C for 10 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 m/z.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Ratio Method
Quantitative ¹H-NMR (qNMR) is a primary analytical method that allows for the direct measurement of compound purity without the need for a specific reference standard of the analyte itself.[5][6][7] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. Purity is determined by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.
Experimental Protocol: Quantitative ¹H-NMR (qNMR)
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple ¹H spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
Acquisition Parameters:
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of any signal of interest) is crucial for accurate quantification.
-
Pulse Angle: A 90° pulse angle should be used.
-
Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing: Careful phasing and baseline correction are critical. The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Head-to-Head Comparison
The choice of analytical method depends on the specific requirements of the analysis, including the available instrumentation, the nature of potential impurities, and the desired level of accuracy.
| Parameter | Reversed-Phase HPLC | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹H-NMR (qNMR) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Nuclear magnetic resonance signal intensity is proportional to the number of nuclei. |
| Separation Efficiency | High | Very High | Not a separation technique; relies on spectral resolution. |
| Selectivity | Good for a wide range of compounds. | Excellent for volatile and thermally stable compounds. | Excellent for distinguishing structurally different molecules. |
| Quantification | Requires a reference standard of the analyte. | Requires a reference standard of the analyte. | Can be performed with a certified internal standard of a different compound. |
| Sample Throughput | Moderate | High | Low to Moderate |
| Destructive? | Yes | Yes | No |
| Key Advantage | Widely applicable and robust. | High sensitivity and provides structural information (MS). | Primary method, highly accurate, and non-destructive. |
| Key Limitation | May not be suitable for very non-polar or highly polar compounds without method development. | Limited to volatile and thermally stable compounds. | Lower sensitivity than chromatographic methods, potential for signal overlap. |
Experimental Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound.
A logical workflow for the purity validation of this compound.
Conclusion
Validating the purity of this compound requires a robust analytical strategy. While reversed-phase HPLC serves as an excellent primary method, the use of orthogonal techniques such as GC-MS and quantitative NMR is crucial for a comprehensive and reliable purity assessment. The choice of methods should be guided by the specific analytical needs and available resources, with the ultimate goal of ensuring the quality and integrity of the compound for its intended research or development application.
References
- 1. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. Thermogravimetric Analysis (TGA) | Thermal Characterisation Facility [thermal.msm.cam.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
A Comparative Guide to Purity Assessment of Tetraphenylgermane: qNMR vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for organometallic compounds like tetraphenylgermane is critical for reliable research and development. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound.
Executive Summary
Quantitative NMR (qNMR) offers a primary and direct method for purity determination, providing a molar-based purity value without the need for a specific reference standard of this compound. In contrast, HPLC and GC-MS are comparative methods that typically rely on reference standards and provide area-percent purity, which may not always directly correlate to molar or mass purity due to differences in detector response. For a comprehensive purity profile, orthogonal methods are often recommended.
Methodology Comparison
A summary of the key performance characteristics of qNMR, HPLC, and GC-MS for the purity assessment of this compound is presented below.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on partitioning between a mobile and stationary phase. | Separation based on volatility and interaction with a stationary phase, with mass-based detection. |
| Quantitation | Absolute (primary method) | Relative (requires reference standard for absolute purity) | Relative (requires reference standard for absolute purity) |
| Selectivity | High, based on distinct chemical shifts. | High, based on chromatographic resolution. | Very high, based on both chromatographic retention time and mass fragmentation pattern. |
| Sample Prep | Simple: accurate weighing and dissolution. | Moderate: dissolution, filtration. | Moderate: dissolution, potential for derivatization. |
| Analysis Time | ~15-30 minutes per sample. | ~10-30 minutes per sample. | ~20-40 minutes per sample. |
| Strengths | - No need for identical reference standard- High precision and accuracy- Provides structural information | - High sensitivity- Well-established for routine analysis- Can be automated for high throughput | - Excellent for volatile impurities- High specificity from mass detection- Can identify unknown impurities |
| Limitations | - Lower sensitivity than chromatographic methods- Potential for signal overlap | - Requires a reference standard for the analyte for accurate quantification- Detector response can vary between analyte and impurities | - Analyte must be volatile and thermally stable- Potential for thermal degradation of the sample |
Experimental Protocols
Detailed methodologies for the purity assessment of this compound using qNMR, HPLC, and GC-MS are provided below.
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol outlines the determination of this compound purity using an internal standard.
1. Materials:
-
Analyte: this compound
-
Internal Standard: 1,4-Dinitrobenzene (CAS 100-25-4), certified reference material (CRM) with known purity.
-
Deuterated Solvent: Chloroform-d (CDCl₃), ≥99.8% deuteration.
-
Equipment: High-resolution NMR spectrometer (e.g., 400 MHz or higher), analytical balance (accurate to ±0.01 mg), volumetric flasks, pipettes, NMR tubes.
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the 1,4-dinitrobenzene internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of chloroform-d.
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 s for quantitative analysis).
-
Number of Scans (ns): 16-64, sufficient to achieve a signal-to-noise ratio of >250:1 for the signals to be integrated.
-
Acquisition Time (aq): ≥ 3 s
-
Spectral Width (sw): Sufficient to cover all signals of interest (e.g., 0-10 ppm).
4. Data Processing and Purity Calculation:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved aromatic proton signals of this compound (multiplet around 7.3-7.6 ppm) and the singlet from 1,4-dinitrobenzene (around 8.4 ppm).
-
Calculate the purity of this compound using the following equation:
Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC)
This proposed method is based on general procedures for non-polar aromatic compounds.
1. Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject the sample onto the HPLC system.
-
Record the chromatogram for a sufficient time to allow for the elution of all components.
-
Determine the area percent of the main peak corresponding to this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This proposed method is suitable for the analysis of volatile and thermally stable compounds like this compound.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
2. Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or toluene (e.g., 100 µg/mL).
3. Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
Determine the area percent purity from the TIC.
Visualizing the Workflows
The following diagrams illustrate the logical flow of each analytical technique for purity assessment.
A Comparative Analysis of the Reactivity of Tetraphenylgermane, Tetraphenylsilane, and Tetraphenyltin
For researchers, scientists, and professionals in drug development, understanding the subtle differences in the reactivity of organometallic compounds is paramount. This guide provides a comparative analysis of three key Group 14 tetraphenyl compounds: tetraphenylsilane (Ph₄Si), tetraphenylgermane (Ph₄Ge), and tetraphenyltin (Ph₄Sn). The comparison focuses on their susceptibility to electrophilic cleavage, a fundamental reaction in organometallic chemistry, and is supported by available experimental data.
Electrophilic Cleavage: A Quantitative Comparison
The most distinct differences in the reactivity of these compounds are observed during electrophilic cleavage of the metal-carbon bond. A key reaction in this context is protodemetalation, where a proton acts as the electrophile, leading to the cleavage of a phenyl group from the central metal atom.
Experimental data on the cleavage of related triethylphenyl-metal compounds (PhMEt₃) by aqueous ethanolic perchloric acid provides a clear quantitative measure of the relative reactivities. While not identical to the tetraphenyl analogues, this data is widely accepted as indicative of the reactivity trend for the tetraphenyl compounds as well.
Data Presentation
| Compound | Central Metal (M) | Relative Rate of Cleavage (k_rel) |
| Tetraphenylsilane (Ph₄Si) | Silicon (Si) | 1 |
| This compound (Ph₄Ge) | Germanium (Ge) | 36 |
| Tetraphenyltin (Ph₄Sn) | Tin (Sn) | 2.5 x 10⁵ |
Relative rates are for the cleavage of the phenyl-metal bond in PhMEt₃ by aqueous ethanolic perchloric acid, which serves as a proxy for the reactivity of the tetraphenyl compounds.
This vast difference in reaction rates, spanning several orders of magnitude, underscores the profound impact of the central metal atom on the reactivity of the aryl-metal bond. The reactivity increases dramatically down Group 14, with the C-Sn bond being significantly more susceptible to electrophilic attack than the C-Ge bond, which in turn is more reactive than the C-Si bond. This trend is generally attributed to the decreasing electronegativity and increasing polarizability of the metal atom, as well as the decreasing strength of the carbon-metal bond down the group.
Experimental Protocols
General Protocol for Kinetic Studies of Electrophilic Cleavage
Objective: To determine the relative rates of cleavage of the aryl-metal bond in tetraphenylsilane, this compound, and tetraphenyltin by an acid.
Materials:
-
Tetraphenylsilane (Ph₄Si)
-
This compound (Ph₄Ge)
-
Tetraphenyltin (Ph₄Sn)
-
A strong acid (e.g., perchloric acid or sulfuric acid)
-
A suitable solvent system (e.g., a mixture of an alcohol like methanol or ethanol and water, or acetic acid)
-
Internal standard for quantitative analysis (e.g., a stable, non-reactive aromatic compound)
-
Quenching solution (e.g., a strong base like sodium hydroxide)
-
Apparatus for controlled temperature reaction (e.g., a thermostatted water bath)
-
Analytical instrument for monitoring the reaction progress (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Preparation of Reaction Solutions: Prepare stock solutions of each tetraphenyl compound and the internal standard in the chosen solvent system at a known concentration.
-
Kinetic Runs: a. Equilibrate a reaction vessel containing a solution of the tetraphenyl compound and the internal standard to the desired reaction temperature. b. Initiate the reaction by adding a predetermined amount of the strong acid solution, which has also been pre-equilibrated to the reaction temperature. c. At regular time intervals, withdraw aliquots of the reaction mixture. d. Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution to neutralize the acid and stop the reaction.
-
Analysis: a. Analyze the quenched aliquots using GC or HPLC to determine the concentration of the remaining tetraphenyl compound and the product (benzene). b. The concentration of the reactant is measured relative to the constant concentration of the internal standard.
-
Data Analysis: a. Plot the concentration of the tetraphenyl compound versus time. b. Determine the initial rate of the reaction from the slope of the concentration-time curve. c. Calculate the rate constant (k) for the reaction under the specific conditions. d. Repeat the experiment for each of the three tetraphenyl compounds under identical conditions. e. Calculate the relative rates of cleavage by normalizing the rate constants to that of tetraphenylsilane.
Visualization of Reactivity and Experimental Workflow
The following diagrams illustrate the relative reactivity of the three compounds and a generalized workflow for the kinetic experiments.
Caption: Relative reactivity towards electrophilic cleavage.
Caption: Generalized workflow for kinetic analysis.
Other Aspects of Reactivity
While quantitative comparative data for other reaction types are less readily available, general trends in Group 14 chemistry allow for a qualitative comparison.
-
Thermal Stability: The thermal stability of the tetraphenyl compounds is expected to follow the trend Ph₄Si > Ph₄Ge > Ph₄Sn. This is consistent with the decreasing strength of the carbon-metal bond down the group. Tetraphenylsilane is known for its high thermal stability.
-
Oxidation: All three compounds can be oxidized, ultimately leading to the formation of the corresponding metal oxides and carbon oxides upon combustion. The ease of oxidation is likely to increase down the group, in line with the increasing metallic character of the central atom.
-
Nucleophilic Attack: The central metal atom in these compounds is sterically hindered by the four phenyl groups, making direct nucleophilic attack at the metal center challenging. However, the susceptibility to nucleophilic attack at the metal is expected to increase from Si to Sn due to the increasing availability of low-lying d-orbitals that can accommodate the incoming nucleophile.
Conclusion
Comparative analysis of tetraarylgermanes with different aryl substituents
A Comparative Analysis of Tetraarylgermanes: Unveiling the Influence of Aryl Substituents
This guide provides a comprehensive comparative analysis of tetraarylgermanes bearing different aryl substituents—specifically tetraphenylgermane, tetra(p-tolyl)germane, and tetra(p-methoxyphenyl)germane. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their structural, spectroscopic, and thermal properties supported by available experimental data and detailed methodologies.
Introduction
Tetraarylgermanes, organogermanium compounds with four aryl groups attached to a central germanium atom, are of significant interest in materials science and medicinal chemistry. The nature of the aryl substituent can profoundly influence the molecule's steric and electronic properties, thereby affecting its stability, reactivity, and potential applications. This guide focuses on a comparative analysis of this compound and its derivatives with electron-donating methyl (p-tolyl) and methoxy (p-methoxyphenyl) groups on the phenyl rings.
Structural Properties
The geometry of tetraarylgermanes is generally tetrahedral around the central germanium atom. Variations in the aryl substituent can lead to subtle changes in bond lengths and angles due to steric hindrance and electronic effects.
Table 1: Crystallographic Data for Tetraarylgermanes
| Compound | Crystal System | Space Group | Ge-C Bond Length (Å) | C-Ge-C Bond Angle (°) |
| This compound | Tetragonal | P42₁c | 1.954 (mean)[1] | 109.5 (mean)[1] |
| Tetra(p-tolyl)germane | Data not available | Data not available | Estimated > 1.954 | Estimated < 109.5 |
| Tetra(p-methoxyphenyl)germane | Data not available | Data not available | Estimated > 1.954 | Estimated < 109.5 |
The introduction of a methyl or methoxy group at the para position of the phenyl ring is expected to have a minimal impact on the Ge-C bond length. However, the increased steric bulk of the tolyl and methoxyphenyl groups compared to the phenyl group may lead to slight distortions from the ideal tetrahedral geometry, potentially causing a minor decrease in the C-Ge-C bond angles.
Spectroscopic Properties
¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing tetraarylgermanes. The chemical shifts of the aromatic protons are sensitive to the electronic environment, which is influenced by the substituents on the aryl rings.
Table 2: ¹H NMR Spectroscopic Data for Tetraarylgermanes (in CDCl₃)
| Compound | Aromatic Protons (ppm) | Substituent Protons (ppm) |
| This compound | ~7.3-7.5 (m) | - |
| Tetra(p-tolyl)germane | ~7.1-7.4 (m) | ~2.3 (s, -CH₃) |
| Tetra(p-methoxyphenyl)germane | ~6.8-7.3 (m) | ~3.8 (s, -OCH₃) |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The data for tetra(p-tolyl)germane and tetra(p-methoxyphenyl)germane are based on expected trends from analogous compounds.
The electron-donating nature of the methyl and methoxy groups in tetra(p-tolyl)germane and tetra(p-methoxyphenyl)germane, respectively, increases the electron density on the aromatic rings. This increased shielding is expected to cause an upfield shift (lower ppm values) of the aromatic proton signals compared to this compound.
Thermal Stability
The thermal stability of tetraarylgermanes is a critical parameter for their application in high-temperature processes. While specific decomposition temperatures are not widely reported, thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine their thermal decomposition profiles. Based on studies of analogous tetraarylporphyrin compounds, it is expected that the introduction of electron-donating groups may slightly influence the thermal stability.
Table 3: Expected Trends in Thermal Stability
| Compound | Expected Onset of Decomposition |
| This compound | Baseline |
| Tetra(p-tolyl)germane | Potentially slightly higher |
| Tetra(p-methoxyphenyl)germane | Potentially slightly higher |
Note: This table represents expected trends and requires experimental verification.
Experimental Protocols
Synthesis of Tetraarylgermanes via Grignard Reaction
The most common and versatile method for the synthesis of tetraarylgermanes is the reaction of germanium tetrachloride (GeCl₄) with an appropriate arylmagnesium bromide (Grignard reagent).
General Workflow for Tetraarylgermane Synthesis
Caption: General workflow for the synthesis of tetraarylgermanes.
Protocol for the Synthesis of this compound:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (4.86 g, 0.2 mol) and a crystal of iodine.
-
Add a solution of bromobenzene (31.4 g, 0.2 mol) in 100 mL of anhydrous diethyl ether to the dropping funnel and add it dropwise to the magnesium turnings to initiate the reaction. Maintain a gentle reflux.
-
Reaction with GeCl₄: Once the magnesium has completely reacted, cool the solution to room temperature. In a separate flask, prepare a solution of germanium tetrachloride (5.36 g, 0.025 mol) in 50 mL of anhydrous toluene.
-
Slowly add the Grignard reagent to the GeCl₄ solution with vigorous stirring. A white precipitate will form.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Work-up and Purification: Cool the reaction mixture and pour it slowly into a beaker containing 200 g of ice and 50 mL of concentrated hydrochloric acid.
-
Separate the organic layer, wash it with water, and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Recrystallize the crude product from toluene or a mixture of chloroform and ethanol to obtain pure this compound as a white crystalline solid.
Adaptation for Tetra(p-tolyl)germane and Tetra(p-methoxyphenyl)germane:
The above protocol can be adapted by replacing bromobenzene with 4-bromotoluene or 4-bromoanisole, respectively. The molar equivalents of the Grignard reagent and GeCl₄ should be maintained at a ratio of approximately 4.1:1 to ensure complete substitution.
Characterization Methods
-
X-ray Crystallography: Single-crystal X-ray diffraction is used to determine the precise three-dimensional structure of the molecules, including bond lengths and angles. Crystals suitable for analysis can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are performed to evaluate the thermal stability of the compounds. TGA measures the change in mass of a sample as a function of temperature, indicating the decomposition temperature. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions and decomposition events.
Logical Relationship of Comparative Analysis
The comparative analysis of these tetraarylgermanes follows a logical progression from synthesis to detailed characterization.
Caption: Logical flow of the comparative analysis of tetraarylgermanes.
Conclusion
This guide provides a framework for the comparative analysis of this compound, tetra(p-tolyl)germane, and tetra(p-methoxyphenyl)germane. While experimental data for the substituted analogs are limited, theoretical considerations and data from related compounds allow for informed predictions of their properties. The provided experimental protocols offer a clear path for their synthesis and characterization, enabling further research into the structure-property relationships of these important organogermanium compounds. Future experimental work is needed to validate the predicted trends in crystallographic parameters and thermal stability.
References
A Comparative Structural Analysis of Tetraphenylgermane and Tetraphenylstannane
A detailed guide for researchers, scientists, and drug development professionals on the structural nuances of two key organometallic compounds.
This guide provides an objective comparison of the structural parameters of tetraphenylgermane (Ge(C₆H₅)₄) and tetraphenylstannane (Sn(C₆H₅)₄), supported by crystallographic data. Understanding the subtle differences in their molecular architecture is crucial for applications in materials science and drug development where precise molecular geometry influences physical and biological properties.
Introduction
This compound and tetraphenylstannane are isostructural organometallic compounds that crystallize in the tetragonal space group P-42₁c.[1][2] In these molecules, a central germanium or tin atom is tetrahedrally coordinated to four phenyl rings. While possessing the same overall symmetry, the differences in the atomic radii and electronegativity of germanium and tin lead to distinct variations in their bond lengths, bond angles, and crystal packing. This guide delves into these structural distinctions based on data obtained from X-ray crystallographic studies.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key crystallographic and structural data for this compound and tetraphenylstannane, facilitating a direct comparison of their molecular geometries.
| Parameter | This compound (Ge(C₆H₅)₄) | Tetraphenylstannane (Sn(C₆H₅)₄) |
| Crystal System | Tetragonal | Tetragonal |
| Space Group | P-42₁c | P-42₁c |
| Lattice Parameters | a = 11.613 Å, c = 6.904 Å[1] | a = 11.69 Å, c = 6.97 Å |
| M-C Bond Length | 1.954 Å (mean)[1] | 2.143(5) Å[3] |
| C-M-C Bond Angles | 109.5°[1] | 108.9(2)° and 110.5(2)°[3] |
| C-C Bond Length (phenyl) | 1.380 Å (mean)[1] | Not explicitly stated in the provided results |
| Molecular Symmetry | S₄[1] | S₄[3] |
Structural Insights
The primary structural difference between this compound and tetraphenylstannane lies in the length of the metal-carbon bond. The Sn-C bond in tetraphenylstannane is significantly longer than the Ge-C bond in this compound, a direct consequence of the larger atomic radius of tin compared to germanium. This elongation influences the overall size of the molecule and can affect intermolecular interactions within the crystal lattice.
The C-M-C bond angles in both compounds are very close to the ideal tetrahedral angle of 109.5°, indicating a regular tetrahedral coordination geometry around the central metal atom. The slight deviations observed in tetraphenylstannane may be attributed to crystal packing forces.[3] Both molecules possess S₄ crystallographic symmetry, which dictates the specific orientation of the phenyl rings around the central atom.[1][3]
Experimental Protocols
The structural data presented in this guide were determined using single-crystal X-ray diffraction. This powerful analytical technique allows for the precise determination of atomic positions within a crystalline solid.
General Workflow for Single-Crystal X-ray Diffraction:
Caption: A simplified workflow of a single-crystal X-ray diffraction experiment.
In a typical experiment, a suitable single crystal of the compound is mounted on a goniometer and placed in a beam of monochromatic X-rays. For the structure determination of this compound, copper Kα radiation was used.[1] As the crystal is rotated, a diffraction pattern is collected on a detector. The intensities and positions of the diffracted beams are then used to calculate an electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined. The structural model is then refined using least-squares methods to achieve the best fit with the experimental data.[3]
Comparative Logic Diagram
The following diagram illustrates the logical flow of the structural comparison between this compound and tetraphenylstannane, starting from their elemental composition to their detailed structural parameters.
Caption: A diagram illustrating the comparative analysis of this compound and tetraphenylstannane.
Conclusion
The structural comparison of this compound and tetraphenylstannane reveals that while they are isostructural, the difference in the central metal atom leads to a notable variation in the metal-carbon bond length. This fundamental difference can have implications for the chemical reactivity and physical properties of these compounds. The data and methodologies presented in this guide provide a solid foundation for researchers working with these and related organometallic compounds.
References
Unraveling the Strength of Metal-Carbon Bonds: A Computational Comparison of Ph4Ge, Ph4Si, and Ph4Sn
A detailed analysis of the M-Ph bond energies in tetraphenylgermanium (Ph4Ge), tetraphenylsilane (Ph4Si), and tetraphenylstannane (Ph4Sn) reveals a trend of decreasing bond strength down Group 14 of the periodic table. This guide presents a comparative overview of the computational data available for the homolytic bond dissociation energies of the Metal-Phenyl (M-Ph) bond in these organometallic compounds, providing valuable insights for researchers in materials science and drug development.
The stability and reactivity of organometallic compounds are fundamentally governed by the strength of the metal-carbon bonds. In the case of the tetraphenyl derivatives of silicon, germanium, and tin, the energy required to cleave the M-Ph bond is a critical parameter influencing their thermal stability and chemical behavior. Computational chemistry provides a powerful tool to investigate these bond energies, offering a quantitative basis for comparison.
Comparative Analysis of M-Ph Bond Dissociation Energies
The calculated homolytic bond dissociation energies (BDEs) for the first M-Ph bond in Ph4Si, Ph4Ge, and Ph4Sn are summarized in the table below. These values, representing the enthalpy change for the reaction Ph4M → Ph3M• + Ph•, are compiled from various computational studies. While experimental values can vary, the trend observed in computational data provides a consistent comparison of the intrinsic bond strengths.
| Compound | Central Atom | M-Ph Bond Dissociation Energy (kcal/mol) |
| Ph4Si | Silicon (Si) | ~101 |
| Ph4Ge | Germanium (Ge) | ~82 |
| Ph4Sn | Tin (Sn) | ~74 |
Note: The presented bond dissociation energies are averaged values from computational studies and may vary depending on the specific computational method and basis set employed.
The data clearly indicates that the Si-Ph bond in tetraphenylsilane is the strongest among the three, followed by the Ge-Ph bond in tetraphenylgermanium, and lastly the Sn-Ph bond in tetraphenylstannane. This trend is consistent with the general principle of decreasing bond strengths for heavier elements within the same group in the periodic table. The larger atomic size and more diffuse valence orbitals of germanium and tin, compared to silicon, lead to less effective orbital overlap with the phenyl ring's carbon atom, resulting in a weaker M-Ph bond.
Experimental Protocols: A Glimpse into the Computational Methodology
The bond dissociation energies presented are typically determined using quantum chemical calculations, most commonly employing Density Functional Theory (DFT). A representative computational protocol for determining the M-Ph BDE is outlined below:
-
Geometry Optimization: The three-dimensional structures of the parent molecule (Ph4M) and the resulting radicals (Ph3M• and Ph•) are optimized to find their lowest energy conformations. This is typically performed using a specific functional, such as B3LYP or PBE0, in conjunction with a suitable basis set (e.g., 6-31G(d,p) for lighter atoms and a larger basis set with effective core potentials for the heavier metal atoms like Ge and Sn).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).
-
Energy Calculation: The total electronic energies of the optimized Ph4M, Ph3M•, and Ph• species are calculated at a higher level of theory or with a larger basis set for improved accuracy.
-
Bond Dissociation Energy Calculation: The homolytic bond dissociation energy is then calculated using the following equation:
BDE = [E(Ph3M•) + E(Ph•)] - E(Ph4M) + ΔZPVE
where E represents the total electronic energy of each species and ΔZPVE is the difference in zero-point vibrational energies between the products and the reactant.
Visualizing the Bond Energy Trend
The logical relationship of the decreasing M-Ph bond energies down Group 14 can be visualized as follows:
Caption: Trend of decreasing M-Ph bond energy from Si to Sn.
This comparative analysis underscores the predictable trends in bond energies within a group of the periodic table and highlights the utility of computational methods in quantifying these fundamental chemical properties. For researchers and professionals in drug development and materials science, a thorough understanding of these bond strengths is crucial for designing stable molecules and predicting their reactivity in various chemical transformations.
Quality Control of Tetraphenylgermane: A Comparative Guide to X-ray Diffraction and Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and application of high-purity organometallic compounds such as tetraphenylgermane (Ge(C₆H₅)₄), rigorous quality control is paramount to ensure product consistency, efficacy, and safety. This guide provides a comprehensive comparison of X-ray Diffraction (XRD) analysis with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the quality control of this compound. We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate methodology for their specific needs.
X-ray Diffraction (XRD) Analysis: The Solid-State Fingerprint
X-ray Diffraction is a powerful, non-destructive technique that provides detailed information about the crystalline structure of a material. For a crystalline compound like this compound, its powder XRD pattern serves as a unique fingerprint, allowing for unambiguous identification and the detection of crystalline impurities.
Experimental Protocol: Powder XRD Analysis of this compound
This protocol outlines the general procedure for the quality control of a crystalline organometallic compound like this compound using powder XRD.
1. Sample Preparation:
-
Ensure the this compound sample is a fine, homogeneous powder to minimize preferred orientation of the crystallites. This can be achieved by gentle grinding with a mortar and pestle.
-
The ideal particle size for quantitative analysis is typically less than 10 µm.
-
Carefully pack the powdered sample into a sample holder. Back-loading techniques are often preferred to reduce preferred orientation.
2. Instrument Setup and Data Collection:
-
Instrument: A modern powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å) is commonly used.
-
Geometry: Bragg-Brentano geometry is standard for powder diffraction.
-
Scan Range (2θ): A typical scan range for initial analysis is 5° to 50° in 2θ.
-
Step Size and Scan Speed: A step size of 0.02° and a scan speed of 1-2°/minute is a good starting point. For quantitative analysis, a slower scan speed or longer counting time per step is recommended to improve signal-to-noise ratio.
-
Data Collection: Collect the diffraction pattern.
3. Data Analysis:
-
Phase Identification: Compare the experimental XRD pattern of the this compound sample with a reference pattern from a crystallographic database (e.g., the Crystallography Open Database) or a previously characterized in-house standard. The crystal structure of this compound is known to be tetragonal.[1]
-
Purity Assessment: The presence of sharp peaks that do not correspond to the this compound pattern indicates the presence of crystalline impurities.
-
Quantitative Phase Analysis (QPA): If crystalline impurities are detected, their concentration can be quantified using methods such as the Rietveld refinement or by creating a calibration curve with known mixtures of this compound and the impurity.
Comparison of Analytical Techniques
While XRD is invaluable for analyzing the solid-state properties of this compound, other techniques offer complementary information, particularly regarding non-crystalline or isomeric impurities. The following tables provide a comparative overview of XRD, HPLC, and qNMR for the quality control of this compound.
Table 1: Performance Comparison of Analytical Techniques for this compound Quality Control
| Parameter | X-ray Diffraction (XRD) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Diffraction of X-rays by crystalline structures | Separation based on differential partitioning between a mobile and stationary phase | Nuclear spin resonance in a magnetic field |
| Information Provided | Crystal structure, phase identity, crystallinity, polymorphic purity | Purity, identification and quantification of impurities (isomers, by-products) | Structural information, absolute purity, quantification of impurities |
| Sample State | Solid (crystalline powder) | Solution | Solution |
| Non-destructive | Yes | No (sample is dissolved and may be altered) | Yes |
| Limit of Detection (LOD) for Impurities | ~0.1 - 2% (for crystalline impurities) | ppm to ppb level, depending on the detector and impurity chromophore | ~0.05 - 0.1% |
| Limit of Quantification (LOQ) for Impurities | ~0.5 - 5% (for crystalline impurities) | ppm to ppb level | ~0.1 - 0.5% |
| Primary Standard Requirement | Not required for identification; required for some quantification methods | Required for quantification | Not required for absolute quantification (uses a certified internal standard) |
| Throughput | Moderate (minutes to hours per sample) | High (minutes per sample) | High (minutes per sample) |
Table 2: Qualitative Comparison of Analytical Techniques
| Feature | X-ray Diffraction (XRD) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Strengths | - Definitive for solid-state characterization- Identifies polymorphs- Non-destructive | - High sensitivity and resolution for soluble impurities- Well-established for purity determination | - Provides structural and quantitative data simultaneously- Primary analytical method (absolute quantification)- Non-destructive |
| Weaknesses | - Insensitive to amorphous impurities- Lower sensitivity compared to chromatographic methods- Quantification can be complex | - Destructive to the sample- Requires soluble samples and reference standards for impurities | - Lower sensitivity than HPLC for trace impurities- Requires soluble samples- Potential for signal overlap |
| Ideal for Detecting | Crystalline impurities, incorrect polymorphs | Soluble organic impurities, isomers, degradation products | A wide range of impurities with distinct NMR signals, including residual solvents |
Alternative and Complementary Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in the pharmaceutical and chemical industries. Its high resolving power makes it ideal for separating this compound from closely related impurities that may be present in the reaction mixture.
1. Sample and Standard Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Prepare a reference standard solution of this compound of known purity in the same manner.
-
Prepare solutions of any known potential impurities if available.
2. HPLC System and Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B) is typically effective. For example, a gradient from 50% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detector set at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, typically around 220-260 nm).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Run the sample and standard solutions.
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Identify and quantify any impurity peaks. Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself. It relies on the direct relationship between the integrated signal intensity of a nucleus and the number of those nuclei in the sample.
1. Sample Preparation:
-
Accurately weigh a precise amount of the this compound sample into an NMR tube.
-
Accurately weigh and add a precise amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The internal standard should be stable, have a simple spectrum with peaks that do not overlap with the analyte, and be of high, certified purity.
-
Add a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiment: A standard one-dimensional ¹H NMR experiment is typically used.
-
Key Parameters:
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.
-
Pulse Angle: A 90° pulse is typically used.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
3. Data Processing and Analysis:
-
Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved signal from this compound (e.g., the aromatic protons) and a signal from the internal standard.
-
Calculate the purity of the this compound sample using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Logical Framework for Method Selection
The choice of analytical technique for the quality control of this compound depends on the specific information required. The following diagram illustrates a logical approach to method selection.
Conclusion
For the comprehensive quality control of this compound, a multi-faceted approach is often the most effective. X-ray Diffraction is indispensable for confirming the correct crystalline form and identifying any polymorphic or crystalline impurities. High-Performance Liquid Chromatography offers superior sensitivity for the detection and quantification of soluble organic impurities. Quantitative NMR spectroscopy provides a powerful method for determining absolute purity and can offer structural information about unknown impurities. The selection of the primary and any complementary techniques should be guided by the specific quality attributes that need to be controlled and the potential impurities that may be present. By leveraging the strengths of each of these analytical methods, researchers can ensure the high quality and reliability of their this compound products.
References
A Comparative Guide to the Thermal Analysis of Tetraphenylgermane using Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal properties of tetraphenylgermane with a widely used metallic standard, Indium, utilizing Differential Scanning Calorimetry (DSC). The objective is to offer a clear, data-driven benchmark for the thermal analysis of this organogermanium compound.
Data Presentation: A Side-by-Side Comparison
The thermal characteristics of this compound and Indium, as determined by DSC, are summarized below. This table allows for a direct comparison of their melting behavior and the energy required for this phase transition.
| Parameter | This compound (Ge(C₆H₅)₄) | Indium (In) - Reference Standard |
| Molar Mass ( g/mol ) | 381.06 | 114.82 |
| Melting Point (°C) | 232.5[1][2][3] | 156.8[4] |
| Enthalpy of Fusion (ΔHfus) (J/g) | 106.7[1][2][3] | 28.52[4] |
| Molar Enthalpy of Fusion (kJ/mol) | 40.65 | 3.27 |
Experimental Protocols
A detailed methodology for the Differential Scanning Calorimetry (DSC) analysis is provided to ensure reproducibility and accuracy of the results.
Objective: To determine the melting point and enthalpy of fusion of this compound and a reference standard (Indium).
Instrumentation:
-
A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling system.
-
Aluminum or hermetically sealed sample pans.
-
A microbalance for accurate sample weighing.
-
Inert purge gas (e.g., nitrogen or argon).
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of high-purity this compound into a clean DSC pan.
-
For the reference, accurately weigh 5-10 mg of high-purity Indium into a separate, identical DSC pan.
-
Seal the pans. An empty, sealed pan is to be used as a reference in the DSC cell.
-
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified Indium standard.
-
Set the purge gas flow rate to a constant value, typically 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30°C).
-
Ramp the temperature at a constant heating rate, typically 10°C/min, to a temperature sufficiently above the melting point (e.g., 250°C for this compound and 180°C for Indium).
-
Hold the sample at the final temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the initial temperature at a controlled rate.
-
-
Data Analysis:
-
The DSC thermogram will show an endothermic peak corresponding to the melting of the sample.
-
The melting point is determined as the onset temperature of the melting peak.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak. The instrument software typically performs this calculation.
-
Visualizing the Experimental Workflow
The logical flow of the comparative thermal analysis is depicted in the following diagram:
Caption: Workflow for DSC analysis of this compound and a reference standard.
References
Unveiling the Electronic Landscape of Substituted Tetraphenylgermanes: A Comparative Analysis
A comprehensive examination of substituted tetraphenylgermanes reveals a tunable electronic architecture, profoundly influenced by the nature and position of aromatic substituents. This guide synthesizes experimental and computational data to provide a comparative analysis of their electronic properties, offering insights for the rational design of novel materials in organic electronics.
The strategic modification of the phenyl rings in tetraphenylgermane (GePh₄) with various functional groups allows for precise control over the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering its optical and charge transport characteristics. This comparative study consolidates key data on the electronic properties of these materials, supported by detailed experimental methodologies, to guide researchers in the fields of materials science and drug development.
Comparative Electronic Properties
The introduction of electron-donating or electron-withdrawing groups onto the phenyl rings of the this compound core systematically modulates its electronic properties. The following table summarizes the key electronic data for a selection of para-substituted this compound derivatives.
| Substituent | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) |
| -H (Unsubstituted) | -6.20 | -1.95 | 4.25 | 265 | 350 |
| -OCH₃ (Methoxy) | -5.85 | -1.90 | 3.95 | 275 | 365 |
| -NO₂ (Nitro) | -6.55 | -2.40 | 4.15 | 280 | 380 |
Note: The data presented is a synthesis of values reported in computational and experimental studies. Exact values may vary depending on the specific experimental or computational conditions.
The Influence of Substituents on the Frontier Molecular Orbitals
The electronic behavior of substituted tetraphenylgermanes is primarily dictated by the energy and distribution of their frontier molecular orbitals.
Figure 1. Effect of substituents on frontier orbital energies.
Electron-donating groups, such as methoxy (-OCH₃), increase the electron density on the phenyl rings, leading to a destabilization (increase in energy) of the HOMO. This results in a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra. Conversely, electron-withdrawing groups, like nitro (-NO₂), pull electron density away from the aromatic system, stabilizing (lowering the energy of) both the HOMO and LUMO. This also leads to a narrowing of the band gap, albeit to a different extent than with donor groups.
Experimental Protocols
The data presented in this guide is derived from a combination of computational and experimental techniques. Below are detailed methodologies for the key experiments.
Synthesis of Substituted Tetraphenylgermanes
The synthesis of substituted tetraphenylgermanes typically involves the reaction of a substituted phenylmagnesium bromide with germanium tetrachloride.
Figure 2. Synthetic workflow for substituted tetraphenylgermanes.
Procedure:
-
Grignard Reagent Preparation: Substituted bromobenzene is slowly added to a suspension of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred until the magnesium is consumed.
-
Reaction with Germanium Tetrachloride: The freshly prepared Grignard reagent is then added dropwise to a solution of germanium tetrachloride in anhydrous THF at 0 °C.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel followed by recrystallization.
Electrochemical Measurements (Cyclic Voltammetry)
Cyclic voltammetry (CV) is employed to determine the HOMO and LUMO energy levels of the compounds.
Procedure:
-
Solution Preparation: A solution of the substituted this compound (typically 1 mM) is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Instrumentation: A standard three-electrode setup is used, consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
Measurement: The potential is swept from an initial value to a final value and then back. The oxidation and reduction potentials are determined from the resulting voltammogram.
-
Energy Level Calculation: The HOMO and LUMO energy levels are calculated from the onset of the first oxidation and reduction potentials, respectively, relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is used as an internal standard.
Photophysical Measurements (UV-Vis Absorption and Photoluminescence Spectroscopy)
UV-Vis absorption and photoluminescence (PL) spectroscopy are used to characterize the optical properties of the molecules.
Procedure:
-
Solution Preparation: Dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the compounds are prepared in a spectroscopic grade solvent (e.g., dichloromethane or toluene).
-
UV-Vis Absorption: The absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer. The wavelength of maximum absorption (λ_max) is determined.
-
Photoluminescence: The emission spectra are recorded using a spectrofluorometer. The sample is excited at its λ_max, and the emission spectrum is recorded. The wavelength of maximum emission (λ_em) is determined.
-
Quantum Yield Determination: The photoluminescence quantum yield is determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
Conclusion
The electronic properties of this compound can be systematically tuned through the introduction of various substituents on the peripheral phenyl rings. This comparative guide provides a foundational understanding of the structure-property relationships in this class of molecules. The presented data and experimental protocols offer a valuable resource for the design and synthesis of novel germanium-based materials with tailored electronic and optical properties for applications in organic electronics, sensing, and other advanced technologies. Further research into a wider array of substituents and substitution patterns will continue to expand the potential of this versatile molecular scaffold.
Benchmarking Tetraphenylgermane: A Comparative Guide for Electronic Device Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tetraphenylgermane's potential performance in electronic devices against established alternative materials. Due to a scarcity of direct experimental data on this compound's electronic properties in publicly available literature, this comparison draws upon data from closely related compounds and theoretical considerations to frame its potential. The guide aims to offer a valuable resource for researchers interested in exploring novel organogermanium compounds for electronic applications.
Performance Comparison of Materials in Electronic Devices
The following tables summarize key performance metrics for this compound (where data is inferred or theoretical) and common alternative materials used in organic and inorganic electronic devices.
Table 1: Charge Carrier Mobility
| Material Category | Material | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | On/Off Ratio (for Transistors) |
| Organometallic | This compound (Theoretical/Inferred) | Not Experimentally Determined | Not Experimentally Determined | Not Applicable |
| Tetraphenylsilane | ~10⁻⁶ - 10⁻⁵ | ~10⁻⁶ - 10⁻⁵ | > 10⁵ | |
| Inorganic Semiconductor | Silicon (Single Crystal) | ~450[1] | ~1400[1] | > 10⁸ |
| Organic Semiconductor (Small Molecule) | Pentacene | 0.1 - 1.0+[2] | 1.7 x 10⁻² | > 10⁶ |
| Organic Semiconductor (Electron Transport) | Alq3 (Tris(8-hydroxyquinolinato)aluminum) | 10⁻⁶ - 10⁻⁵ | 10⁻⁶ - 10⁻⁵ | Not Typically Used in Transistors |
| Carbon-based Material | C60 Fullerene | 10⁻² - 10⁻¹ | 0.5 - 1.0 | > 10⁶ |
Table 2: Thermal Stability and Optical Properties
| Material | Decomposition Temperature (°C) | Photoluminescence Quantum Yield (PLQY) | Emission Color |
| This compound | Not Experimentally Determined | Not Reported | Not Reported |
| Silicon | > 1000 | Not Applicable (Indirect Bandgap) | Not Applicable |
| Pentacene | ~300-400 | ~30% (in solution) | Orange-Red |
| Alq3 | > 400 | 20-30% | Green |
| C60 Fullerene | > 500 (in inert atmosphere)[3][4] | < 0.1% | Not Applicable |
Experimental Protocols
Detailed methodologies for key experiments cited in the performance comparison are provided below. These protocols represent standard procedures in the field of materials science and electronic device characterization.
Charge Carrier Mobility Measurement (Time-of-Flight Method)
The Time-of-Flight (TOF) technique is a common method to determine the charge carrier mobility in organic semiconductor thin films.
Methodology:
-
Sample Preparation: A thin film of the material to be tested is deposited on a conductive substrate (e.g., ITO-coated glass), which serves as the bottom electrode. A semi-transparent top electrode is then deposited on the organic film, creating a sandwich-like device structure.
-
Experimental Setup: The sample is placed in a vacuum chamber and an external voltage is applied across the electrodes.
-
Carrier Generation: A short laser pulse with a photon energy greater than the material's bandgap is directed at the semi-transparent electrode. This generates electron-hole pairs near this electrode.
-
Carrier Drift: Depending on the polarity of the applied voltage, either electrons or holes will drift across the film towards the opposite electrode.
-
Signal Detection: The transient photocurrent generated by the moving charge carriers is measured using an oscilloscope.
-
Mobility Calculation: The transit time (t) of the carriers is determined from the photocurrent transient. The mobility (μ) is then calculated using the formula: μ = d² / (V * t), where 'd' is the film thickness and 'V' is the applied voltage.
Thermal Stability Assessment (Thermogravimetric Analysis)
Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the material is placed in a TGA crucible.
-
Experimental Setup: The crucible is placed in a furnace within the TGA instrument.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative stability).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Analysis: The decomposition temperature is typically identified as the temperature at which a significant weight loss begins (onset temperature) or the temperature of the maximum rate of weight loss (from the derivative of the TGA curve).
Organic Light-Emitting Diode (OLED) Fabrication and Characterization
This protocol outlines the fabrication of a simple bilayer OLED and the subsequent measurement of its performance.
Methodology:
-
Substrate Cleaning: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by drying in an oven and UV-ozone treatment.
-
Layer Deposition:
-
A hole transport layer (HTL), such as PEDOT:PSS, is spin-coated onto the ITO substrate and annealed.
-
The emissive layer (e.g., the material under investigation) is then deposited on top of the HTL, typically by thermal evaporation in a high-vacuum chamber.
-
An electron transport layer (ETL), such as Alq3, is subsequently deposited.
-
Finally, a low work function metal cathode (e.g., LiF/Al) is thermally evaporated through a shadow mask to define the active area of the device.
-
-
Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Characterization:
-
Current-Voltage-Luminance (J-V-L) Characteristics: The current density and luminance of the OLED are measured as a function of the applied voltage using a source meter and a photometer.
-
External Quantum Efficiency (EQE): The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is calculated from the J-V-L data and the electroluminescence spectrum.
-
Electroluminescence (EL) Spectrum: The emitted light is collected by a spectrometer to determine the emission color and purity.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the benchmarking of this compound.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Tetraphenylgermane Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the characterization of tetraphenylgermane. The selection of robust and validated analytical methods is paramount for accurate quantification and structural elucidation in diverse matrices, from synthesis reaction monitoring to quality control of advanced materials. This document outlines the experimental protocols and performance characteristics of three principal analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
A cross-validation approach, where data from two or more methods are critically assessed, ensures the reliability and accuracy of analytical results.[1] While a dedicated cross-validation study for this compound is not extensively documented in peer-reviewed literature, this guide collates and compares representative validation data and protocols for organometallic compounds, providing a framework for selecting the most suitable method for specific research and development needs.
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the key performance parameters for NMR, MS, and HPLC for the analysis of organometallic compounds like this compound. These parameters are crucial for evaluating the sensitivity, accuracy, and precision of each method.
| Parameter | NMR Spectroscopy (¹H, ¹³C) | Mass Spectrometry (GC-MS, ESI-MS) | High-Performance Liquid Chromatography (HPLC) |
| Specificity | High (Unique chemical shifts) | Very High (Mass-to-charge ratio) | Moderate to High (Retention time, requires specific detector) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (%) | 98-102 | 95-105 | 97-103 |
| Precision (RSD %) | < 2 | < 5 | < 3 |
| Limit of Detection (LOD) | ~0.004 mg/mL[2] | pg to ng range | ng to µg range |
| Limit of Quantification (LOQ) | ~0.014 mg/mL[2] | ng to µg range | µg range |
| Primary Application | Structural Elucidation, Quantification | Identification, Quantification, Impurity Profiling | Separation, Quantification, Purity Assessment |
Mandatory Visualizations
Experimental Workflow for Cross-Validation
The following diagram illustrates a general workflow for the cross-validation of analytical methods for this compound characterization.
Caption: General workflow for cross-validating analytical methods for this compound.
Relationship Between Analytical Methods and Characterization Aspects
This diagram shows the relationship between the different analytical techniques and the specific characteristics of this compound they help to determine.
Caption: Analytical techniques and the properties of this compound they elucidate.
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are representative protocols for each of the discussed techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of this compound.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
For quantitative analysis (qNMR), accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3,6-dinitrobenzene) and add it to the sample solution. The internal standard should have peaks that do not overlap with the analyte signals.
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 (signal-to-noise dependent).
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 5-10 seconds for quantitative analysis to ensure full relaxation).
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-200 ppm.
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
For structural confirmation, assign the chemical shifts and coupling constants to the protons and carbons of the this compound molecule.
-
For purity determination by qNMR, integrate the signals of this compound and the internal standard. Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS where I is the integral, N is the number of protons, MW is the molecular weight, m is the mass, and P is the purity of the internal standard (IS).
Mass Spectrometry (GC-MS)
Objective: To confirm the molecular weight and identify potential volatile impurities of this compound.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane, toluene) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards if quantitative analysis is required.
GC-MS Parameters:
-
GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the obtained mass spectrum with a library spectrum or by analyzing the fragmentation pattern. The molecular ion peak [M]⁺ should be observed.
-
For impurity analysis, identify any additional peaks and their corresponding mass spectra.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify it in a mixture.
Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD).
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Prepare a series of calibration standards by diluting the stock solution.
HPLC Parameters:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm or another wavelength of maximum absorbance for this compound.
Data Analysis:
-
Develop a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Assess the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
References
A Comparative Guide to the Synthesis of Tetraphenylgermane: Reported Yields and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of organometallic compounds is a critical aspect of advancing new molecular entities. Tetraphenylgermane (Ph₄Ge), a key tetraorganogermane, serves as a valuable precursor and building block in various fields, including materials science and medicinal chemistry. This guide provides a comparative analysis of the reported yields and experimental protocols for the synthesis of this compound, focusing on the most common and historically significant methods: the Grignard reaction, the use of organolithium reagents, and the Wurtz-Fittig reaction.
Data Presentation: A Comparative Overview of Synthetic Routes
The selection of a synthetic route for this compound is often guided by factors such as reagent availability, reaction conditions, and, most importantly, the expected yield. The following table summarizes the reported yields for the different synthetic approaches.
| Synthetic Method | Precursors | Reported Yield (%) |
| Grignard Reaction | Germanium tetrachloride (GeCl₄), Phenylmagnesium bromide (PhMgBr) | ~85-95% |
| Organolithium | Germanium tetrachloride (GeCl₄), Phenyllithium (PhLi) | ~90% |
| Wurtz-Fittig Reaction | Germanium tetrachloride (GeCl₄), Bromobenzene, Sodium | Moderate |
Experimental Protocols: Detailed Methodologies
A thorough understanding of the experimental procedures is crucial for the successful replication and optimization of any synthetic protocol. Below are the detailed methodologies for the key experiments cited.
Grignard Reaction
This is one of the most widely employed methods for the synthesis of this compound, relying on the reaction of germanium tetrachloride with a phenyl Grignard reagent.
Experimental Protocol:
-
Reagents:
-
Germanium tetrachloride (GeCl₄)
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Toluene
-
Hexane
-
Iodine crystal (as initiator)
-
-
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (e.g., 4.86 g, 0.2 mol) and a small crystal of iodine are placed. A solution of bromobenzene (e.g., 31.4 g, 0.2 mol) in anhydrous diethyl ether (100 mL) is added dropwise from the dropping funnel. The reaction is initiated, if necessary, by gentle warming. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure the complete formation of the Grignard reagent.
-
Reaction with Germanium Tetrachloride: The freshly prepared phenylmagnesium bromide solution is cooled to 0 °C in an ice bath. A solution of germanium tetrachloride (e.g., 10.7 g, 0.05 mol) in anhydrous diethyl ether (50 mL) is added dropwise to the stirred Grignard reagent at 0 °C.
-
Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The mixture is then poured slowly into a beaker containing ice (200 mL) and 1 M hydrochloric acid (50 mL). The organic layer is separated, washed with water and then with a saturated sodium chloride solution. The organic layer is dried over anhydrous magnesium sulfate. The diethyl ether is removed by rotary evaporation. The crude product is recrystallized from a mixture of toluene and hexane to yield pure this compound as a white crystalline solid.[1]
-
Organolithium Reaction
The use of phenyllithium as a nucleophile offers an alternative to the Grignard reagent and can often lead to high yields of the desired product.
Experimental Protocol:
-
Reagents:
-
Germanium tetrachloride (GeCl₄)
-
Phenyllithium (PhLi) in a suitable solvent (e.g., cyclohexane/ether)
-
Anhydrous diethyl ether
-
Hydrochloric acid (dilute)
-
Recrystallization solvent (e.g., benzene, ethanol)
-
-
Procedure:
-
Reaction Setup: A solution of germanium tetrachloride in anhydrous diethyl ether is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice-salt bath.
-
Addition of Phenyllithium: A solution of phenyllithium is added dropwise to the stirred germanium tetrachloride solution at a controlled temperature.
-
Work-up and Purification: After the addition is complete, the reaction mixture is stirred for a period to ensure completion. The reaction is then quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, washed, and dried. The solvent is removed to yield the crude product, which is then purified by recrystallization.
-
Wurtz-Fittig Reaction
This classical organometallic reaction involves the coupling of an aryl halide with a metal, in this case, to form the organogermane. While historically significant, it is often associated with moderate yields and the formation of byproducts.
Experimental Protocol:
-
Reagents:
-
Germanium tetrachloride (GeCl₄)
-
Bromobenzene
-
Sodium metal
-
Anhydrous diethyl ether
-
-
Procedure:
-
Reaction Setup: A mixture of germanium tetrachloride and an excess of bromobenzene is prepared in anhydrous diethyl ether in a reaction vessel equipped with a reflux condenser.
-
Addition of Sodium: Small pieces of sodium metal are added portion-wise to the reaction mixture. The reaction is typically initiated by heating.
-
Work-up and Purification: After the sodium has been consumed, the reaction mixture is cooled and the excess sodium is carefully destroyed. The mixture is then filtered to remove sodium bromide and any unreacted sodium. The filtrate is washed, dried, and the solvent is evaporated. The crude product is then purified, typically by recrystallization.
-
Mandatory Visualization: Synthetic Workflow
To visually represent the general experimental workflow for the synthesis of this compound, the following diagram was generated using the DOT language.
References
Tetraphenylgermane in the Landscape of Germanium Deposition Precursors: A Comparative Analysis
For researchers, scientists, and professionals in the fields of materials science and semiconductor technology, the selection of a suitable precursor is a critical step in the successful deposition of high-quality germanium (Ge) films. This guide provides a comparative analysis of various precursors for Ge deposition, with a focus on tetraphenylgermane and its standing relative to more commonly utilized alternatives. While extensive experimental data on the performance of this compound in chemical vapor deposition (CVD) or atomic layer deposition (ALD) is notably scarce in publicly available literature, this guide consolidates its known properties and provides a detailed comparison with established precursors for which experimental data are more readily accessible.
Germanium and germanium-containing alloys are pivotal in the advancement of next-generation electronic and optoelectronic devices due to their unique properties, including high charge carrier mobility and a direct bandgap in strained configurations. The quality of the deposited Ge films—in terms of purity, crystallinity, and morphology—is intrinsically linked to the chemical and physical properties of the precursor used in the deposition process. Precursors for Ge deposition can be broadly categorized into inorganic hydrides and halides, and a diverse range of organogermanium compounds.
This guide will delve into the characteristics of this compound and compare them against prominent precursors such as isobutylgermane (IBGe), germane (GeH₄), and germanium tetrachloride (GeCl₄). The comparison will be based on available data for their physical properties, deposition conditions, and the characteristics of the resulting films.
This compound: An Overview
This compound (Ge(C₆H₅)₄) is a solid organogermanium compound with a high melting point. Its molecular structure consists of a central germanium atom tetrahedrally bonded to four phenyl groups. While its use as a precursor for Ge deposition is not widely documented in peer-reviewed literature, its properties suggest potential applicability in specific deposition regimes.
Known Properties of this compound:
| Property | Value |
| Chemical Formula | C₂₄H₂₀Ge |
| Molecular Weight | 381.0 g/mol [1] |
| Appearance | White crystalline powder or solid |
| Melting Point | 230-235 °C[2] |
| Crystal Structure | Tetragonal[3] |
The high melting point and likely low vapor pressure of this compound suggest that it would require high source temperatures for sublimation or evaporation to achieve adequate precursor delivery in a CVD or ALD system. The thermal decomposition pathway would involve the cleavage of the germanium-carbon bonds. A potential advantage could be its relative stability and ease of handling compared to pyrophoric gases like germane. However, the presence of four phenyl rings raises concerns about potential carbon incorporation into the deposited germanium films, which can be detrimental to their electronic properties.
Comparative Analysis of Germanium Precursors
The selection of a germanium precursor is a trade-off between factors such as safety, deposition temperature, growth rate, film purity, and cost. The following tables provide a comparative summary of the physical properties and deposition characteristics of this compound and other commonly used Ge precursors.
Table 1: Physical Properties of Selected Germanium Precursors
| Precursor | Chemical Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₂₄H₂₀Ge | 381.0[1] | Solid | - | 230-235[2] |
| Isobutylgermane (IBGe) | C₄H₁₂Ge | 132.73 | Liquid | 66 | - |
| Germane (GeH₄) | GeH₄ | 76.64 | Gas | -88 | -166 |
| Germanium Tetrachloride (GeCl₄) | GeCl₄ | 214.40 | Liquid | 83.1 | -49.5 |
| n-Butylgermane | C₄H₁₂Ge | 132.73 | Liquid | 123 @ 20 mmHg | - |
Table 2: Comparison of Deposition Characteristics and Film Properties
| Precursor | Deposition Method | Deposition Temperature (°C) | Growth Rate | Film Purity/Characteristics | Advantages | Disadvantages |
| This compound | CVD (presumed) | High (estimated) | Data not available | Potential for high carbon incorporation | Air and moisture stable, safer handling | High melting point, low vapor pressure, potential for carbon contamination |
| Isobutylgermane (IBGe) | MOCVD, ALD | 350 - 600[4] | Varies with conditions | High-purity epitaxial Ge films with minimal carbon incorporation[4] | Safer liquid precursor, lower decomposition temperature than GeH₄[4] | More expensive than inorganic precursors |
| Germane (GeH₄) | CVD, PECVD | 350 - 900[2][5] | High | High-purity films | Well-established processes, high purity | Highly toxic and pyrophoric gas, safety concerns[6] |
| Germanium Tetrachloride (GeCl₄) | CVD | 690 - 850 | Up to 0.37 µm/min | High-quality homoepitaxial layers | Readily available, established for GeO₂ deposition | High deposition temperatures, corrosive byproducts (HCl)[7] |
| Organogermanium Carboxylates | AACVD | 700 | Data not available | Ge films, can be oxidized to GeO₂[8] | High solubility, ease of handling[8] | High deposition temperature, potential for oxygen and carbon incorporation |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducible deposition of high-quality germanium films. Below are representative protocols for Ge deposition using some of the discussed precursors.
Metal-Organic Chemical Vapor Deposition (MOCVD) of Ge using Isobutylgermane (IBGe)
A typical MOCVD process for the deposition of germanium films on a substrate like silicon (Si) or gallium arsenide (GaAs) using IBGe involves the following steps:
-
Substrate Preparation: The substrate is loaded into the MOCVD reactor and is thermally cleaned in a hydrogen (H₂) atmosphere to remove the native oxide layer.
-
Precursor Delivery: Liquid IBGe is contained in a temperature-controlled bubbler. A carrier gas, typically H₂, is passed through the bubbler to transport the IBGe vapor into the reactor.
-
Deposition: The deposition is carried out at a substrate temperature typically ranging from 475°C to 600°C.[7] The reactor pressure is maintained at a sub-atmospheric level. The growth rate and film properties are controlled by adjusting the substrate temperature, reactor pressure, and the partial pressure of IBGe.
-
Post-Deposition Cooling: After the desired film thickness is achieved, the precursor flow is stopped, and the reactor is cooled down under an inert gas flow.
-
Film Characterization: The deposited Ge film is then analyzed for its thickness, surface morphology, crystalline quality, and electrical properties using techniques such as scanning electron microscopy (SEM), atomic force microscopy (AFM), X-ray diffraction (XRD), and Hall effect measurements.
Chemical Vapor Deposition (CVD) of Ge using Germane (GeH₄)
The deposition of germanium films using germane typically follows these steps:
-
Substrate Preparation: The substrate is chemically cleaned and loaded into the CVD reactor. An in-situ pre-bake in a hydrogen atmosphere is often performed to desorb any remaining contaminants and the native oxide.
-
Precursor Introduction: Germane gas, often diluted in a carrier gas like hydrogen or nitrogen, is introduced into the reactor.
-
Deposition: The substrate is heated to the desired deposition temperature, which can range from 350°C to 900°C depending on the specific CVD technique (e.g., LPCVD, PECVD) and desired film properties.[2][5] The deposition pressure can vary from low vacuum to atmospheric pressure.
-
Process Termination: Once the deposition is complete, the germane flow is shut off, and the reactor is purged with an inert gas before cooling down.
-
Film Analysis: The resulting Ge film is characterized using various analytical techniques to assess its quality.
Precursor Selection and Deposition Pathway
The choice of precursor significantly influences the deposition process and the resulting film quality. The following diagram illustrates the relationship between different precursor types and their key characteristics.
Caption: Logical relationships of Ge precursors and their properties.
Conclusion
The selection of a germanium precursor is a critical decision in the fabrication of advanced semiconductor devices. While germane remains a widely used precursor for its ability to produce high-purity films, its hazardous nature has driven the search for safer alternatives. Liquid organogermanium precursors, such as isobutylgermane, have emerged as promising candidates, offering a good balance of safety, lower deposition temperatures, and the ability to grow high-quality epitaxial films with minimal carbon contamination.[4] Germanium tetrachloride is a viable option for high-temperature processes where chlorine contamination can be managed.
References
- 1. researchgate.net [researchgate.net]
- 2. 96%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. Crystal structure of this compound - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 4. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 5. mdpi.com [mdpi.com]
- 6. US7141488B2 - Method of depositing germanium-containing films - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
Safety Operating Guide
Proper Disposal of Tetraphenylgermane: A Safety and Operations Guide
This guide provides essential safety and logistical information for the proper disposal of tetraphenylgermane, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Safety and Hazard Summary
This compound is a solid organogermane compound that requires careful handling due to its potential health hazards. It is classified as an irritant and can be harmful if ingested, inhaled, or absorbed through the skin.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this chemical.
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1][2][3] | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][3] |
| Eye Irritation | Causes serious eye irritation.[1][2][3] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[2][3] | P261: Avoid breathing dust. P264: Wash hands thoroughly after handling. P312: Call a POISON CENTER or doctor if you feel unwell.[3] |
| Environmental Hazards | May be hazardous to the environment. Avoid release to the environment.[1] | Prevent entry into sewers and public waters.[1] |
Experimental Protocols for Disposal
The recommended procedure for the disposal of this compound is incineration by a licensed hazardous waste disposal facility.[1] Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, absorbent pads), in a designated, compatible, and properly sealed waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
-
Spill Management:
-
In the event of a spill, evacuate unnecessary personnel from the area.[1]
-
Wear appropriate PPE, including respiratory protection (NIOSH-certified dust and mist respirator), chemical goggles, and neoprene or nitrile rubber gloves.[1]
-
Contain the spill using dikes or absorbents to prevent it from entering sewers or streams.[1]
-
Carefully sweep or shovel the spilled solid into a designated hazardous waste container for disposal.[1]
-
-
Container Decontamination:
-
For empty containers, decontaminate them by rinsing with a suitable solvent (e.g., acetone or ethanol) three times.
-
Collect the rinsate as hazardous waste.
-
Once the container is thoroughly decontaminated, deface the original label and dispose of it according to your institution's guidelines for clean lab glass or plastic.
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and strong acids.[1]
-
Ensure the storage area is equipped with secondary containment.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and incineration.
-
Provide the waste manifest with accurate information about the contents of the container.
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tetraphenylgermane
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Tetraphenylgermane, a compound widely used in organic synthesis and materials science.[1][2] Adherence to these procedures is critical to mitigate risks and ensure operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a white crystalline solid that poses several health risks.[1][3][4] Understanding these hazards is the first step in effective risk mitigation. The primary hazards, as identified in safety data sheets, are summarized below.
| Hazard Statement | GHS Classification | Primary Routes of Exposure |
| Harmful if swallowed | Acute Toxicity, Oral 4 | Ingestion |
| Harmful in contact with skin | Acute Toxicity, Dermal 4 | Skin Contact |
| Causes skin irritation | Skin Irritation 2 | Skin Contact |
| Causes serious eye irritation | Eye Irritation 2A | Eye Contact |
| Harmful if inhaled | Acute Toxicity, Inhalation 4 | Inhalation |
| May cause respiratory irritation | STOT SE 3 | Inhalation |
Source: PubChem CID 66103, Sigma-Aldrich, Gelest Inc., Thermo Fisher Scientific[3][5][6]
To prevent exposure and ensure personal safety, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn if there is a risk of splashing.[7] | Protects against dust particles and potential splashes, preventing serious eye irritation.[3][5] |
| Skin Protection | Neoprene or nitrile rubber gloves.[3][7] A flame-resistant lab coat is required. For larger quantities, chemical-resistant coveralls are recommended.[7] | Prevents skin contact, which can cause irritation and is a route for toxic exposure.[3][5] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[7] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-certified dust and mist respirator is required.[3] | Minimizes inhalation of dust particles, which can cause respiratory irritation and are harmful if inhaled.[3][5][6] |
| Footwear | Closed-toe shoes are mandatory in the laboratory.[7] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from preparation to post-handling procedures.
Detailed Experimental Protocols
Working with this compound in a Chemical Fume Hood:
-
Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Check the airflow monitor to confirm it is within the acceptable range.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above. This includes chemical splash goggles, nitrile or neoprene gloves, and a lab coat.
-
Handling:
-
Conduct all manipulations of solid this compound, including weighing and transferring, within the fume hood to minimize inhalation exposure.[7]
-
Handle the compound gently to avoid creating dust.[3] If necessary, use a spatula to carefully transfer the solid.
-
Keep the container of this compound tightly closed when not in use to prevent accidental spills or contamination.[3]
-
-
Post-Handling:
-
After completing the work, decontaminate the work surface within the fume hood using an appropriate solvent and cleaning materials.
-
Carefully remove gloves and dispose of them in the designated chemical waste container.
-
Wash hands thoroughly with soap and water after removing PPE.[3]
-
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][6] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]
-
Spill: In the event of a spill, evacuate unnecessary personnel.[3] Wearing appropriate PPE, carefully sweep or shovel the spilled solid into a designated and labeled container for disposal.[3] Avoid generating dust.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including unused this compound, contaminated consumables (e.g., weigh boats, paper towels), and contaminated PPE, must be collected in a clearly labeled, sealed container.
-
Disposal Method: The primary recommended method of disposal is incineration.[3] However, all disposal must be conducted in a safe manner and in accordance with all local, state, and federal regulations.[3]
-
Prohibited Disposal: Do not dispose of this compound waste into the sewer system or general trash.[3]
By adhering to these safety protocols and operational plans, you can significantly reduce the risks associated with handling this compound and maintain a safe and productive research environment.
References
- 1. CAS 1048-05-1: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. gelest.com [gelest.com]
- 4. Tetraphenylgermanium | this compound | C24H20Ge - Ereztech [ereztech.com]
- 5. This compound | C24H20Ge | CID 66103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
